5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZLJNJEVYRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389663 | |
| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-82-4 | |
| Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 29632-82-4), a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing from its structural relationship to saccharin and other biologically active benzisothiazoles, this document elucidates the compound's chemical properties, synthesis, and multifaceted biological activities, offering field-proven insights for its application in research and development.
Core Chemical Identity and Physicochemical Properties
This compound is a brominated derivative of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. The strategic placement of a bromine atom at the 5-position of the benzene ring significantly influences the molecule's electronic distribution, reactivity, and biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29632-82-4 | |
| Molecular Formula | C₇H₄BrNO₃S | |
| Molecular Weight | 262.08 g/mol | |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
| Synonyms | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, 5-Bromsaccharin | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Predicted Density | 1.958 ± 0.06 g/cm³ | |
| Storage | Room temperature, sealed, in a dry environment |
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient method for preparing this compound is through the selective bromination of its parent compound, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin). This electrophilic aromatic substitution targets the 5-position due to the directing effects of the fused ring system.
Experimental Protocol: Selective Bromination
Materials:
-
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid or Dichloromethane (DCM)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or acetonitrile for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[d]isothiazol-3(2H)-one 1,1-dioxide in a suitable solvent like acetic acid or dichloromethane.
-
Reagent Addition: Slowly add one equivalent of the brominating agent (NBS or Br₂) to the solution. If using Br₂, it should be added dropwise via an addition funnel.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If Br₂ was used, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
If DCM was used as the solvent, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield pure this compound as a solid.
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activity and Mechanism of Action
This compound serves as a valuable scaffold in drug discovery due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Anticancer Properties
Derivatives of the benzo[d]isothiazol-3(2H)-one scaffold have demonstrated notable anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting IC50 values below 10 µM. The mechanism of action is believed to involve the induction of apoptosis through the activation of intrinsic pathways and interference with the cell cycle.
Antimicrobial Activity
The core structure of this compound is associated with significant antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a promising starting material for the development of new antimicrobial agents.
Enzyme Inhibition: A Focus on Cytochrome P450
A critical aspect of this compound for drug development professionals is its activity as an enzyme inhibitor. It has been shown to inhibit cytochrome P450 enzymes, with a particular activity against CYP1A2.
The Significance of CYP1A2 Inhibition:
CYP1A2 is a key enzyme in the metabolism of numerous clinically important drugs and xenobiotics. Inhibition of this enzyme can lead to:
-
Drug-Drug Interactions: Co-administration of a CYP1A2 inhibitor with a drug metabolized by this enzyme can lead to increased plasma concentrations of the latter, potentially causing toxicity.
-
Altered Pharmacokinetics: Inhibition of CYP1A2 can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Understanding the CYP1A2 inhibitory potential of this compound and its derivatives is therefore crucial during lead optimization to mitigate the risk of adverse drug interactions.
Diagram 2: Role in Drug Discovery
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide molecular formula C₇H₄BrNO₃S
An In-Depth Technical Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive overview of this compound (C₇H₄BrNO₃S), a heterocyclic compound of significant interest in drug discovery and development. Stemming from the broader class of benzisothiazolinones, which includes the well-known artificial sweetener saccharin, this molecule's unique structural features—a fused ring system, an electrophilic sulfonyl group, and a strategically placed bromine atom—confer a diverse range of biological activities. This document details its physicochemical properties, synthesis, mechanisms of action, and applications, offering researchers, scientists, and drug development professionals a thorough resource. We will explore its demonstrated potential as an antimicrobial, enzyme inhibitor, and a foundational scaffold for developing novel therapeutics against various diseases. The guide includes detailed experimental protocols and workflows to facilitate its practical application in the laboratory.
Introduction: Chemical Identity and Context
This compound is a synthetic organic compound built upon the benzo[d]isothiazole core. Its development is rooted in the rich history of sultam chemistry, which began with the discovery of saccharin in 1879.[1] The addition of a bromine atom at the 5-position of the benzene ring significantly modifies the molecule's electronic properties and reactivity, making it a valuable intermediate and a pharmacologically active agent in its own right.[1][2] This modification enhances its utility as a starting material for creating complex heterocyclic compounds and for studying structure-activity relationships (SAR) in various therapeutic areas.[3]
The compound is recognized by several systematic names, including 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one and 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[1] Its unique combination of a reactive isothiazole ring and a functionalized benzene moiety has positioned it as a target of academic and industrial research, leading to the discovery of its potential in antimicrobial, antiviral, anti-inflammatory, and neuroprotective applications.[1][3]
Physicochemical Properties and Characterization
The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. This compound is typically supplied as a solid with a purity of 95% or higher.[4][5]
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₄BrNO₃S | [1][3] |
| Molecular Weight | 262.08 g/mol | [1][3] |
| CAS Number | 29632-82-4 | [1] |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | [1][5] |
| Physical Form | Solid | [4] |
| Density (Predicted) | 1.958 ± 0.06 g/cm³ | [3] |
| SMILES | C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | [1] |
| InChI Key | CAQZLJNJEVYRLS-UHFFFAOYSA-N | [4] |
| Storage | Room temperature, sealed, dry conditions |[3][4] |
Characterization of this compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the arrangement of protons and carbon atoms, while Infrared (IR) spectroscopy can identify key functional groups such as the carbonyl (C=O) and sulfonyl (S(=O)₂) moieties. Mass Spectrometry (MS) is employed to verify the molecular weight and fragmentation pattern.
Synthesis and Purification
The most direct and widely used method for synthesizing this compound is through the electrophilic bromination of its parent scaffold, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).[1][5]
Principle of Synthesis
This reaction involves the selective introduction of a bromine atom onto the electron-rich benzene ring. The directing effects of the fused ring system favor substitution at the 5-position. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine.[1][5] Acetic acid or dichloromethane are typically used as solvents.[1]
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a representative example based on established chemical principles. Researchers should consult specific literature and perform appropriate safety assessments before implementation.
-
Preparation: In a fume hood, dissolve benzo[d]isothiazol-3(2H)-one 1,1-dioxide (1.0 eq) in glacial acetic acid.
-
Reaction: Slowly add a solution of molecular bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual acid. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Drying: Dry the purified solid under a vacuum to remove all traces of solvent.
More advanced synthetic strategies for the core benzo[d]isothiazole scaffold, including intramolecular cyclization of 2-mercaptobenzamides and intermolecular reactions of 2-halobenzamides, have also been developed, offering alternative routes to this class of compounds.[6][7]
Mechanism of Action and Biological Profile
The biological activity of this compound is intrinsically linked to its chemical structure. The general mechanism for isothiazolones involves covalent modification of biological nucleophiles.
Molecular Mechanism
Isothiazolones act as electrophiles. Their primary mode of antimicrobial action involves interaction with thiol (-SH) groups present in the cysteine residues of critical enzymes and proteins.[8] This interaction proceeds via a two-step mechanism:
-
Rapid Inhibition: The compound quickly disrupts key metabolic pathways, such as those involving dehydrogenase enzymes, leading to the inhibition of cellular growth, respiration, and ATP synthesis.[8]
-
Irreversible Damage: This is followed by irreversible covalent modification, leading to the destruction of protein function, generation of free radicals, and ultimately, cell death.[8]
The presence of the 1,1-dioxide group and the 5-bromo substituent enhances the electrophilicity of the isothiazole ring system, making it more susceptible to nucleophilic attack and potentially increasing its potency.[2]
Caption: Proposed mechanism of enzyme inhibition by the target compound.
Spectrum of Biological Activity
Research has uncovered a diverse range of potential therapeutic applications for this compound and its derivatives.
Table 2: Summary of Biological Activities
| Activity | Target/System | Implication | Source(s) |
|---|---|---|---|
| Antimicrobial | Various bacteria and fungi | Development of new antimicrobial agents | [1] |
| Enzyme Inhibition | Cytochrome P450 (CYP1A2) | Tool for drug metabolism studies; potential to mitigate drug-drug interactions | [1][5] |
| Antiviral | Dengue virus NS2B/NS3 protease | Lead compound for developing antiviral therapies | [1] |
| Anti-inflammatory | Cyclooxygenases (COX-1 and COX-2) | Potential for new anti-inflammatory drugs | [1] |
| Neuroprotective | Assays for neuroprotection | Potential therapeutic for neurodegenerative diseases like Alzheimer's |[1] |
Applications in Drug Discovery and Development
This compound serves as a privileged scaffold in medicinal chemistry. The bromine atom is particularly useful as it provides a reactive handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of diverse compound libraries to explore structure-activity relationships.[2]
Its demonstrated activity as a CYP1A2 inhibitor makes it a valuable tool compound for in vitro studies of drug metabolism. Furthermore, its efficacy against the Dengue virus protease highlights its potential as a starting point for the rational design of novel antiviral agents, a critical area of unmet medical need.[1]
Experimental Protocols: In Vitro Enzyme Inhibition Assay
To assess the inhibitory potential of this compound against a target enzyme like CYP1A2, a fluorometric assay is commonly employed.
Workflow for CYP1A2 Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reagent Plating: In a 96-well microplate, add the required buffer, the NADPH regenerating system, and the specific CYP450 isozyme (e.g., recombinant human CYP1A2).
-
Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include wells for a positive control inhibitor (e.g., furafylline for CYP1A2) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP1A2).
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Termination and Reading: Stop the reaction by adding a stop solution (e.g., acetonitrile). Measure the fluorescence of the metabolized product using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
Proper safety precautions are essential when working with this compound.
-
Hazard Classification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][11]
Conclusion and Future Outlook
This compound is a potent and versatile molecule with a well-defined synthesis route and a broad spectrum of biological activities. Its utility as an enzyme inhibitor and a modifiable scaffold for medicinal chemistry makes it a compound of high value for drug discovery professionals. Future research will likely focus on exploiting its reactive bromine handle to synthesize novel derivatives with enhanced potency and selectivity against specific therapeutic targets, including viral proteases, kinases, and metabolic enzymes. Further investigation into its neuroprotective and anti-inflammatory properties could also open new avenues for therapeutic development.
References
- Benchchem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one.
- Georganics. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet.
- Thor Specialties, Inc. (2019). Safety data sheet.
- KEIMFARBEN GMBH. (n.d.). Safety data sheet.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. ARKAT USA.
- MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives.
- National Institutes of Health (NIH). (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. PMC.
- ResearchGate. (2025). The Mechanism of Action of Isothiazolone Biocide.
- Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([1][3][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 29632-82-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.ca [fishersci.ca]
IUPAC name 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one
An In-depth Technical Guide to 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one (5-Bromosaccharin)
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one, a halogenated derivative of the well-known benzisothiazole, saccharin. While specific research on this particular molecule is not extensively documented in public literature, its structural components—the saccharin scaffold and an aromatic bromine substituent—position it as a compound of significant interest for medicinal chemistry and drug development. This document synthesizes information from related compounds to provide expert insights into its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential therapeutic applications. Detailed experimental protocols, data tables, and explanatory diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery. The guide aims to bridge the existing information gap and stimulate further investigation into the unique potential of 5-bromosaccharin as a versatile chemical building block and potential bioactive agent.
Introduction: The Benzisothiazole Scaffold in Modern Drug Discovery
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] A particularly noteworthy derivative is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. While famous as the first commercially successful artificial sweetener, the saccharin core possesses a unique combination of features—a cyclic sulfonamide (sultam), an acidic N-H proton, and a stable aromatic ring—that make it an attractive scaffold for designing novel therapeutic agents.[4][5]
The introduction of a halogen atom, such as bromine, onto an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[6] Halogenation can enhance lipophilicity, improve membrane permeability, influence metabolic stability, and provide a reactive handle for further synthetic modifications through cross-coupling reactions.[6]
This guide focuses on 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one (hereafter referred to as 5-bromosaccharin). This molecule combines the privileged saccharin scaffold with a bromine atom at the 5-position of the benzene ring. This substitution is anticipated to not only influence its intrinsic biological activity but also to open up new avenues for chemical derivatization, making it a valuable intermediate for creating diverse compound libraries.
Physicochemical and Spectroscopic Profile
The precise experimental data for 5-bromosaccharin is not widely available. The following profile is constructed based on its chemical structure and data from analogous compounds.
Structural and Physical Properties
A summary of the key physicochemical properties for 5-bromosaccharin is presented in Table 1.
| Property | Value | Source/Method |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | IUPAC Nomenclature |
| Synonyms | 5-Bromosaccharin | Common Name |
| CAS Number | 29632-82-4 | Chemical Abstract Service |
| Molecular Formula | C₇H₄BrNO₃S | Elemental Composition |
| Molecular Weight | 262.08 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, acetone | Inferred from Structure |
| Melting Point | Not reported; expected to be >200 °C | Prediction |
| pKa (N-H) | ~1.5 - 2.0 | Estimated from saccharin (pKa ≈ 2) |
Predicted Spectroscopic Data
Detailed experimental spectra for 5-bromosaccharin are not readily found in the literature. However, a predicted analysis based on established principles of spectroscopy provides a strong indication of the expected results.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region. The acidic N-H proton will likely appear as a broad singlet at a very downfield chemical shift.
-
Aromatic Protons (Predicted):
-
H-7: Expected to be a doublet around 7.9-8.1 ppm. The coupling constant (J) would be approximately 8.5 Hz due to coupling with H-6.
-
H-6: Expected to be a doublet of doublets around 8.2-8.4 ppm, showing coupling to both H-7 (J ≈ 8.5 Hz) and H-4 (J ≈ 2.0 Hz).
-
H-4: Expected to be a doublet around 8.4-8.6 ppm, with a small coupling constant (J ≈ 2.0 Hz) from meta-coupling to H-6.
-
-
N-H Proton:
-
NH: Expected as a broad singlet >11 ppm, which is exchangeable with D₂O.
-
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show seven distinct signals, six for the aromatic carbons and one for the carbonyl carbon.[7][8]
-
Aromatic Carbons (Predicted, ppm): ~120-145 ppm region, with the carbon bearing the bromine (C-5) appearing around 120-125 ppm and the carbon adjacent to the sulfonyl group (C-7a) being significantly downfield.
-
Carbonyl Carbon (C=O) (Predicted, ppm): ~160-165 ppm.
Synthesis and Purification Protocol
A definitive, optimized synthesis for 5-bromosaccharin is not published in peer-reviewed journals. However, a robust synthetic route can be designed based on the principles of electrophilic aromatic substitution on the electron-deficient saccharin ring. The sulfonyl group is a strong deactivating and meta-directing group. However, in fused ring systems, the directing effects can be complex. Direct bromination of isatin, a related heterocyclic compound, yields the 5-bromo derivative, suggesting this position is susceptible to electrophilic attack.
Proposed Synthesis: Electrophilic Bromination of Saccharin
This protocol describes a plausible method for the synthesis of 5-bromosaccharin via direct bromination.
Reaction Scheme:
A proposed synthetic route to 5-bromosaccharin.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add saccharin (1.0 eq).
-
Solvent Addition: Carefully add oleum (20% SO₃ in H₂SO₄) to the flask with stirring until the saccharin is fully dissolved. The use of a strong acidic medium is necessary to facilitate the reaction on the deactivated aromatic ring.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture. This serves as a Lewis acid catalyst to polarize the Br-Br bond, generating a potent electrophile.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in a small amount of oleum via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one.
Chemical Reactivity and Derivatization Potential
The structure of 5-bromosaccharin offers several sites for chemical modification, making it a versatile scaffold for building molecular complexity.
N-H Acidity and N-Alkylation/Arylation
The proton on the sulfonamide nitrogen is acidic (pKa ≈ 2) and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This nucleophilic nitrogen can then be reacted with various electrophiles to generate N-substituted derivatives. This is a common strategy for modifying the saccharin core to alter its biological properties.[4]
C-Br Bond for Cross-Coupling Reactions
The bromine atom at the 5-position is a key functional handle for modern synthetic chemistry. It is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This capability is paramount in drug discovery for exploring the structure-activity relationship (SAR).
Derivatization potential via palladium-catalyzed cross-coupling.
Potential Applications in Medicinal Chemistry
While no specific biological activities have been reported for 5-bromosaccharin itself, the extensive research on related compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Many benzothiazole and sulfonamide derivatives have demonstrated significant anticancer properties.[9] They can act through various mechanisms, including the inhibition of key enzymes like carbonic anhydrases, kinases, or by disrupting cell cycle progression. The saccharin scaffold has been explored for the development of histone deacetylase (HDAC) inhibitors and other anticancer agents. The introduction of bromine could enhance potency or alter the selectivity profile of the parent scaffold.
Antimicrobial and Antiviral Activity
Sulfonamides are a classic class of antimicrobial agents. The benzothiazole nucleus is also found in numerous compounds with potent antibacterial, antifungal, and antiviral activities.[2] Recent studies have even shown that saccharin itself can disrupt the bacterial cell envelope and interfere with DNA replication.[10] 5-Bromosaccharin could serve as a lead structure for developing new antimicrobial agents, with the bromine atom potentially enhancing its ability to interact with biological targets.
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group, making saccharin derivatives attractive candidates for inhibiting metalloenzymes. This has been a fruitful area of research, with saccharin-based compounds being developed as inhibitors for matrix metalloproteinases (MMPs), carbonic anhydrases, and other enzymes implicated in various diseases.
Safety and Handling
Specific toxicology data for 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one is not available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential biological activity.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Health Hazards: Based on related brominated aromatic compounds and acidic heterocycles, potential hazards may include skin, eye, and respiratory tract irritation.[12][13] The compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be hygroscopic.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
5-bromo-1,1-dioxo-1,2-benzothiazol-3-one is a molecule of considerable untapped potential. It merges the biologically relevant saccharin scaffold with a synthetically versatile bromine substituent. While direct research on this compound is sparse, this guide has synthesized available knowledge to present a compelling case for its investigation. The proposed synthetic route offers a clear path to its preparation, and its chemical structure provides multiple handles for derivatization, particularly through modern cross-coupling chemistry.
Future research should focus on the efficient synthesis and full characterization of 5-bromosaccharin, followed by its systematic evaluation in a range of biological assays targeting cancer, microbial infections, and key enzyme families. Its utility as a building block for creating novel, diverse chemical libraries is perhaps its most immediate and promising application. For drug development professionals, 5-bromosaccharin represents not just a single compound, but a gateway to a wide chemical space with high potential for the discovery of new therapeutic agents.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
- A Review on Recent Development and biological applications of benzothiazole deriv
- SAFETY D
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- SAFETY D
- SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- A Convenient Preparation Of Jv-Bromo-Saccharin, Source Of Electrophilic Bromine. (n.d.).
- a convenient preparation of n-bromo- saccharin, source of electrophilic bromine. (n.d.).
- N-Bromosaccharin. (n.d.). Sciencemadness.org.
- In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.). Google Scholar.
- Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.
- SAFETY D
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Deriv
- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... (n.d.).
- Buy N-Bromosaccharin | 35812-01-2. (n.d.). Benchchem.
- Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived
- Bromination of phenols and anilines using N-bromosaccharin. (n.d.).
- Application of 5-Bromofuran-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Google Scholar.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- 13C NMR Chemical Shift. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- 35812-01-2(N-BROMOSACCHARIN) Product Description. (n.d.). ChemicalBook.
- Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. (n.d.). PMC - PubMed Central.
- N-Bromosaccharin | 35812-01-2. (n.d.). TCI Chemicals.
- N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. (n.d.).
- N-Bromosaccharin | CAS 35812-01-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Spectroscopy Data for Undergradu
- Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. (n.d.). PubMed.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.). NIH.
- Derivatiz
- A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing.
- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). Google Scholar.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. (2025). Journal of Drug Delivery and Therapeutics.
- Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. (n.d.). PMC.
- Breaking the Mold: Expanding the Horizons of Medicinal Chemistry. (2024). MoleculeInsight.
- N-Bromosaccharin. (n.d.). Organic Chemistry Portal.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No: 29632-82-4). This heterocyclic compound, a brominated derivative of benzisothiazolinone 1,1-dioxide, is a molecule of significant interest in medicinal chemistry and drug development. This document delves into its structural characteristics, physicochemical parameters, synthesis, chemical reactivity, and potential therapeutic applications, supported by available data and relevant scientific context.
Chemical Identity and Nomenclature
This compound is a synthetic organic compound characterized by a benzisothiazole core structure. The molecule features a benzene ring fused to an isothiazole ring, with a bromine atom substituted at the 5-position of the benzene ring. The sulfur atom in the isothiazole ring is oxidized to a sulfone group (1,1-dioxide).[1]
| Identifier | Value |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one[1] |
| CAS Number | 29632-82-4[1] |
| Molecular Formula | C₇H₄BrNO₃S[1] |
| Molecular Weight | 262.08 g/mol [1] |
| Synonyms | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, 1,2-Benzisothiazol-3(2H)-one, 5-bromo-, 1,1-dioxide[1][2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and await experimental verification.
| Property | Value | Source |
| Physical Form | Solid[2] | Experimental |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density (Predicted) | 1.958 ± 0.06 g/cm³ | Computational[3] |
| pKa (Predicted) | 9.89 ± 0.20 | Computational[4] |
| Solubility | Data not available | - |
| Storage | Room temperature, sealed, dry[2] | Experimental |
Note: The lack of experimentally determined melting point, boiling point, and solubility data highlights an area for future research to fully characterize this compound.
Synthesis and Characterization
The primary synthetic route to this compound involves the electrophilic bromination of the parent compound, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).[1] This reaction selectively introduces a bromine atom at the 5-position of the benzene ring.
Experimental Protocol: Synthesis via Bromination
-
Dissolution: Dissolve benzo[d]isothiazol-3(2H)-one 1,1-dioxide in a suitable solvent such as acetic acid or dichloromethane.[1]
-
Brominating Agent: Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution.[1] The choice of reagent can influence the reaction conditions and work-up procedure.
-
Reaction: Stir the mixture at an appropriate temperature (typically room temperature or slightly elevated) for a sufficient time to ensure complete reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched, for example, with a reducing agent like sodium thiosulfate to remove excess bromine.
-
Isolation and Purification: The product is then isolated by filtration or extraction. Further purification can be achieved by recrystallization from a suitable solvent to yield the desired this compound.
Caption: Synthesis of this compound.
Characterization
The structural confirmation of the synthesized compound relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will influence the chemical shifts and coupling constants of the remaining aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), with the carbon bearing the bromine atom showing a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O), the sulfone group (SO₂), the carbon-bromine bond (C-Br), and the aromatic carbon-hydrogen bonds (C-H).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns can provide further structural information.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the brominated aromatic ring, the cyclic sulfonamide (sultam) moiety, and the carbonyl group.
-
Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient aromatic ring can be susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 5-position.
-
Reactions at the N-H bond: The proton on the nitrogen atom is acidic and can be removed by a base. The resulting anion can then be alkylated or acylated to introduce substituents at the 2-position.
-
Reduction: The carbonyl group and the sulfone group can potentially be reduced under specific conditions to yield different derivatives.
-
Oxidation: While the sulfur is already in its highest oxidation state, other parts of the molecule could be oxidized, though this is less common.
Caption: Key reaction pathways for the title compound.
Potential Applications in Drug Development
Derivatives of benzisothiazolinone are known to possess a wide range of biological activities, making this compound a promising scaffold for drug discovery.
-
Antimicrobial Activity: The parent benzisothiazolinone structure is a known biocide. The introduction of a bromine atom can modulate this activity, and the compound has been investigated for its potential as an antimicrobial agent against various pathogens.[1]
-
Enzyme Inhibition: This compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2.[1] This is significant as CYP1A2 is involved in the metabolism of numerous drugs, and its inhibition can have profound effects on drug efficacy and safety.
-
Neuroprotective Properties: Research on similar compounds suggests potential neuroprotective effects, indicating possible applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1]
-
Anti-inflammatory Activity: Some derivatives have demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This suggests a potential for developing novel anti-inflammatory drugs.[1]
Safety and Handling
Based on available safety data, this compound is considered a hazardous substance.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. While its synthesis and general reactivity are understood, a comprehensive experimental characterization of its physical properties and detailed toxicological studies are still needed. The promising biological activities associated with its structural class warrant further investigation and development of its derivatives as potential therapeutic agents.
References
Sources
A Technical Guide to the Structural Elucidation of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 5-bromosaccharin). The strategic application of orthogonal analytical techniques is paramount for unambiguous confirmation, a critical step in drug development and medicinal chemistry where this scaffold is of significant interest.[1][2] This document moves beyond a simple recitation of methods, detailing the causality behind the analytical workflow and establishing a self-validating system of protocols. We will explore the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, presenting each not as an isolated technique, but as a component of an integrated, logical progression toward irrefutable structural confirmation.
Introduction: The Imperative for Unambiguous Characterization
This compound is a heterocyclic compound derived from the well-known saccharin structure.[1] Its chemical architecture, featuring a fused aromatic ring, a sultam core, and a strategically placed bromine atom, makes it a valuable intermediate for synthesizing novel bioactive molecules with potential applications as antimicrobial agents or enzyme inhibitors.[1][2] The precise location of the bromine substituent and the integrity of the core benzisothiazole structure are critical determinants of its chemical reactivity and biological activity. Therefore, rigorous structural verification is not a perfunctory quality control step but a foundational requirement for any subsequent research or development.
This guide presents an analytical cascade designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity, purity, and three-dimensional structure.
| Property | Value |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one[1] |
| Synonym(s) | 5-Bromosaccharin |
| CAS Number | 29632-82-4[1][3] |
| Molecular Formula | C₇H₄BrNO₃S[1][3] |
| Molecular Weight | 262.08 g/mol [1][3] |
| Caption: Core physicochemical properties of the target compound. |
The Analytical Workflow: A Multi-Pronged Approach
The structure elucidation process is a logical sequence where each step builds upon the last. The initial analyses confirm the elemental composition and functional groups, while subsequent, more sophisticated techniques map the precise atomic connectivity. This workflow ensures efficiency and builds a self-validating case for the final structure.
Caption: Convergence of spectroscopic data to confirm the final structure.
X-ray Crystallography: The Unassailable Proof
Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [4]It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and intermolecular interactions. This technique is considered the "gold standard" for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.
-
Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model anisotropically against the experimental data to minimize the difference between observed and calculated structure factors, resulting in a final, highly accurate molecular structure.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here—commencing with Mass Spectrometry to confirm molecular formula and the presence of bromine, followed by Infrared Spectroscopy to identify key functional groups, and culminating in detailed NMR analysis to map the atomic connectivity—provides a robust and self-validating pathway to confirmation. For absolute, definitive proof, Single-Crystal X-ray Crystallography serves as the final arbiter. Adherence to this comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research in drug discovery and materials science.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- MySkinRecipes. (n.d.). This compound.
- Mekky, A. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Waseda, Y., Matsubara, E., & Shinoda, K. (2011). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer.
Sources
An In-depth Technical Guide to the Synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide from Saccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a valuable heterocyclic compound, utilizing saccharin as the starting material. The core of this synthesis lies in the electrophilic aromatic substitution, specifically the bromination of the saccharin scaffold. This document delves into the mechanistic underpinnings of this transformation, offers detailed, field-proven experimental protocols, and discusses the critical parameters influencing the reaction's efficiency and selectivity. The information presented herein is curated to provide researchers and drug development professionals with the necessary insights for the successful laboratory-scale preparation of this important chemical entity.
Introduction: The Significance of this compound
This compound, also known as 5-bromosaccharin, is a halogenated derivative of saccharin. Its molecular structure features a benzene ring fused to an isothiazole ring, with a bromine atom at the 5-position of the benzene ring and a sulfonyl group.[1] This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[2] Its derivatives have shown potential in several therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory applications.[1][2] Furthermore, the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The parent compound, saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), is an inexpensive and readily available artificial sweetener, making it an attractive starting material for the synthesis of more complex molecules.[3]
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃S[1] |
| Molecular Weight | 262.08 g/mol [1] |
| CAS Number | 29632-82-4[1] |
| IUPAC Name | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide[4] |
| Synonyms | 5-Bromosaccharin |
| Physical Form | Solid[5] |
| Purity | Typically 95-97%[4][5] |
The Synthetic Pathway: Electrophilic Aromatic Bromination of Saccharin
The most direct and widely employed method for the synthesis of this compound is the selective bromination of saccharin.[1] This reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile (in this case, a bromine species) replaces a hydrogen atom on the aromatic ring.[6][7][8]
Mechanistic Insights: The "Why" Behind the Reaction
The mechanism of electrophilic aromatic substitution proceeds through a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The aromatic π system of the saccharin molecule acts as a nucleophile and attacks the electrophilic bromine species. This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7][8][9]
-
Deprotonation and Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, and the electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final 5-bromosaccharin product.[6][7]
The regioselectivity of the bromination (i.e., why the bromine adds to the 5-position) is governed by the directing effects of the substituents on the benzene ring of saccharin. The cyclic sulfonamide group is an electron-withdrawing group and a meta-director. However, the overall directing effect leads to substitution at the 5- and 7-positions. Steric hindrance at the 7-position, adjacent to the fused ring, generally favors substitution at the 5-position.
Caption: General mechanism of electrophilic aromatic bromination.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated protocol for the synthesis of this compound from saccharin.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Saccharin | Reagent | Major chemical suppliers | |
| Bromine (Br₂) | Reagent | Major chemical suppliers | Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| Glacial Acetic Acid | ACS Grade | Major chemical suppliers | |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Major chemical suppliers | |
| Ethanol | Reagent | Major chemical suppliers | For recrystallization |
| Diethyl Ether | ACS Grade | Major chemical suppliers | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major chemical suppliers | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve saccharin (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the saccharin solution at room temperature with vigorous stirring. The addition should be done dropwise to control the exothermic nature of the reaction.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 90-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis of 5-bromosaccharin.
Causality in Experimental Choices: Rationale and Optimization
-
Choice of Brominating Agent: While molecular bromine (Br₂) is effective, N-bromosuccinimide (NBS) can also be used as a brominating agent.[1] NBS is a solid and can be easier to handle than liquid bromine. The choice between Br₂ and NBS may depend on the desired reaction conditions and scale.
-
Solvent Selection: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve saccharin and can also act as a mild acid catalyst. Dichloromethane is another suitable solvent.[1]
-
Temperature Control: The initial addition of bromine is often done at room temperature to control the exothermicity. Subsequent heating to reflux increases the reaction rate.
-
Equivalents of Bromine: A slight excess of bromine (e.g., 1.1 equivalents) is typically used to ensure complete consumption of the starting material.
-
Work-up Procedure: The aqueous work-up is crucial for removing the acetic acid and any unreacted bromine. The sodium bicarbonate wash neutralizes the acidic components.
-
Purification: Recrystallization is an effective method for obtaining a highly pure product. The choice of recrystallization solvent may need to be optimized based on the solubility of the product and impurities.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The spectrum will be more complex than that of saccharin due to the bromine substituent. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and the M+2 peak (due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O (carbonyl) and SO₂ (sulfonyl) groups will be present. |
Conclusion
The synthesis of this compound from saccharin via electrophilic aromatic bromination is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. The protocol provided in this guide, coupled with the rationale behind the experimental choices, offers a solid foundation for the successful execution of this synthesis in a laboratory setting.
References
- Benchchem. (n.d.). This compound.
- Zajc, B. (1999). A convenient preparation of N-bromo-saccharin, source of electrophilic bromine. Synthetic Communications, 29(10), 1779-1783.
- Sanchez, E. I., & Fumarola, M. J. (1982). N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. The Journal of Organic Chemistry, 47(8), 1588–1590.
- Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38481–38505.
- Sciencemadness.org. (n.d.). N-Bromosaccharin.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Bromination of phenols and anilines using N-bromosaccharin.
- Taylor & Francis Online. (n.d.). A Convenient Preparation Of Jv-Bromo-Saccharin, Source Of Electrophilic Bromine.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.
- Georganics. (n.d.). This compound.
- Jack Westin. (n.d.). Electrophilic Aromatic Substitution.
- MDPI. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][11]Thiazin-4-One Derivatives.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- MDPI. (2017). Synthesis of Novel Saccharin Derivatives.
- PubMed. (2017). Synthesis of Novel Saccharin Derivatives.
- Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 29632-82-4 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
biological activity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
An In-Depth Technical Guide to the Biological Activity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound that has garnered significant interest within the scientific community. Belonging to the broader class of benzisothiazolinones, its structure is characterized by a benzene ring fused to an isothiazole ring, with a bromine atom at the 5-position and a sulfonyl group.[1] This compound is structurally related to saccharin, the first commercial artificial sweetener, and its development stems from systematic efforts to modify the saccharin scaffold to enhance chemical reactivity and explore potential biological activities.[1] Its unique chemical architecture makes it a valuable starting material and a key intermediate in the synthesis of more complex, biologically active compounds.[2][3] This guide provides a comprehensive overview of its synthesis, known biological activities, and the experimental protocols used to elucidate its therapeutic potential.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | Reference |
| CAS Number | 29632-82-4 | [1][4] |
| Molecular Formula | C₇H₄BrNO₃S | [1][4] |
| Molecular Weight | 262.08 g/mol | [1][4] |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | [1] |
| Synonyms | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [4] |
| Physical Form | Solid | [4][5] |
| Purity | Typically ≥95% | [4][5] |
| Storage | Room temperature, sealed in dry conditions | [4][5] |
Synthesis Pathway: Selective Bromination
The most common and efficient method for preparing this compound is through the selective bromination of its parent scaffold, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).[1] This electrophilic aromatic substitution reaction specifically introduces a bromine atom at the 5-position of the benzene ring.
Key Reagents & Conditions:
-
Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are typically employed. NBS is often preferred for its milder reaction conditions and higher selectivity, minimizing the formation of poly-brominated byproducts.
-
Solvent: Acetic acid or dichloromethane are common solvents that facilitate the reaction by dissolving the reactants and stabilizing the intermediates.[1]
Caption: Synthetic pathway for this compound.
Core Biological Activities & Therapeutic Potential
The benzisothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological effects.[6] The addition of a bromine atom at the 5-position modifies the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.[1] The primary biological activities investigated for this compound and its derivatives are summarized below.
| Biological Activity | Description | Potential Application |
| Antimicrobial | Exhibits inhibitory effects against the growth of various pathogenic bacteria and fungi.[1] | Development of new antimicrobial agents to combat resistant infections. |
| Enzyme Inhibition | Demonstrates inhibitory activity against specific enzymes, notably Cytochrome P450 1A2 (CYP1A2).[1] | Tool for drug metabolism studies; potential for modulating drug pharmacokinetics. |
| Anticancer | Serves as a scaffold for derivatives showing potential anticancer properties.[1][5] | Lead compound for the development of novel antineoplastic agents. |
| Anti-inflammatory | Derivatives are being explored for their potential to mitigate inflammatory responses.[2][3] | Development of new anti-inflammatory drugs. |
| Antiviral | The core structure is used to synthesize derivatives with potential antiviral activity.[2][3] | Lead compound for developing agents against viral infections. |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new agents to combat a range of pathogens.[1] The mechanism is believed to involve interaction with essential cellular targets within the microbes, disrupting their growth and proliferation. The lipophilicity imparted by the benzisothiazole core is a key factor in its antimicrobial potency.[6]
Enzyme Inhibition: A Focus on Cytochrome P450
One of the most notable reported activities is the inhibition of cytochrome P450 enzymes, specifically CYP1A2.[1] CYP enzymes are crucial for the metabolism of a vast number of drugs and xenobiotics. Inhibition of CYP1A2 can alter the pharmacokinetics of co-administered drugs, which is a critical consideration in drug development. This property also makes the compound a useful tool for in vitro drug metabolism and drug-drug interaction studies.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Cytochrome P450 (CYP1A2) Inhibition Assay
This fluorometric assay measures the ability of the compound to inhibit the metabolic activity of the CYP1A2 enzyme.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human CYP1A2 enzyme, a fluorogenic probe substrate (e.g., 3-cyano-7-ethoxycoumarin), and an NADPH regenerating system.
-
Assay Setup: In a 96-well black plate, add the reaction buffer, the CYP1A2 enzyme, and varying concentrations of this compound. Include a "no inhibitor" control.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (product formation) over time at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro CYP450 inhibition assay.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a foundation in the well-established chemistry of saccharin. [1]Its demonstrated antimicrobial and enzyme-inhibiting properties, coupled with the proven potential of its structural class in anticancer, antiviral, and anti-inflammatory applications, position it as a compound of significant interest for drug discovery and development. [1][2]Future research should focus on elucidating the specific molecular targets and mechanisms of action for its various biological effects. Structure-activity relationship (SAR) studies, involving the synthesis and screening of novel derivatives, will be crucial in optimizing its potency and selectivity, paving the way for the development of next-generation therapeutic agents. [2]
References
- This compound. Benchchem
- 5-Bromobenzo[d]isothiazol-3(2H)-one | 186584-79-2. Benchchem
- This compound. MySkinRecipes
- This compound. Sigma-Aldrich
- This compound. Georganics
- This compound. MySkinRecipes
- Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide. Benchchem
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI
Sources
An In-depth Technical Guide to the Mechanism of Action of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of the benzisothiazole scaffold, has emerged as a compound of significant interest in medicinal chemistry. Exhibiting a range of biological activities, its primary mechanism of action is centered on the inhibition of key metabolic and regulatory enzymes. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its role as an inhibitor of Cytochrome P450 1A2 (CYP1A2) and its potential, based on scaffold similarity, as a modulator of Histone Deacetylases (HDACs). We will delve into the putative molecular mechanisms, structure-activity relationships, and the experimental methodologies crucial for its characterization.
Introduction: The Benzisothiazole Scaffold in Drug Discovery
The benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a variety of biologically active compounds. The addition of a bromine atom and a dioxide group to this scaffold, as in this compound, significantly influences its electronic properties and, consequently, its interaction with biological targets.[1] This guide will provide a detailed exploration of the mechanistic underpinnings of this specific derivative.
Primary Mechanism of Action: Cytochrome P450 1A2 Inhibition
The most well-documented biological activity of this compound is its inhibition of Cytochrome P450 enzymes, with a particular specificity for the CYP1A2 isoform.[1] CYP1A2 is a critical enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs and pro-carcinogens.[2] Its inhibition can therefore have profound effects on drug pharmacokinetics and toxicity.
Molecular Interactions with the CYP1A2 Active Site
While specific crystallographic data for the binding of this compound to CYP1A2 is not publicly available, molecular docking and quantitative structure-activity relationship (QSAR) studies of related benzisothiazole derivatives provide valuable insights into the putative binding mode.
It is hypothesized that the benzisothiazole ring system engages in π-π stacking interactions with phenylalanine residues within the hydrophobic active site of CYP1A2.[3] The sulfonamide-like portion of the molecule is predicted to interact with key residues near the heme iron, potentially interfering with substrate binding and/or the catalytic cycle. The bromine atom at the 5-position likely contributes to the overall binding affinity through halogen bonding or by modulating the electron density of the aromatic system, thereby enhancing hydrophobic interactions.
Kinetic Profile of Inhibition
The precise kinetic profile of CYP1A2 inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive) requires empirical determination through detailed enzyme kinetic studies. Such studies are crucial for understanding the nature of the inhibition and for predicting its in vivo consequences.
Signaling Pathways and Downstream Effects
The inhibition of CYP1A2 can lead to a cascade of downstream effects. By blocking the metabolism of other drugs, this compound can increase their plasma concentrations, potentially leading to adverse drug reactions. Conversely, by preventing the metabolic activation of pro-carcinogens, it could exert a chemopreventive effect.
Figure 2: Pharmacophore model for potential HDAC inhibition.
Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of this compound, a series of well-established biochemical and cellular assays are required.
In Vitro CYP1A2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the kinetic parameters of CYP1A2 inhibition.
Methodology:
-
Preparation of Reagents:
-
Human liver microsomes (pooled from multiple donors) as the source of CYP1A2.
-
A specific CYP1A2 substrate, such as phenacetin.
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
A known CYP1A2 inhibitor (e.g., furafylline) as a positive control.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, the CYP1A2 substrate, and varying concentrations of the test compound or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., acetaminophen from phenacetin) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (Ki), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Figure 3: Workflow for CYP1A2 inhibition assay.
HDAC Inhibitor Screening Assay
Objective: To screen for inhibitory activity against a panel of HDAC isoforms.
Methodology:
-
Assay Principle: Utilize a commercially available fluorogenic HDAC inhibitor screening kit. These kits typically employ a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.
-
Procedure:
-
In a 96-well plate, add the specific recombinant HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound.
-
Include a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubate the plate at 37°C for a specified time.
-
Add the developer solution to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence signal compared to the no-inhibitor control indicates HDAC inhibition.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value if significant inhibition is observed.
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this compound is yet to be published, preliminary insights can be drawn from related compounds.
-
The Benzisothiazole Core: This scaffold is essential for the observed biological activities.
-
The 1,1-Dioxide Group: This modification significantly alters the electronic properties of the molecule and is likely crucial for its inhibitory potential.
-
The 5-Bromo Substituent: Halogenation can enhance binding affinity through various interactions and can also influence the pharmacokinetic properties of the molecule.
Further synthesis and evaluation of analogs with modifications at different positions of the benzene ring and on the nitrogen atom of the isothiazole ring are necessary to build a robust SAR model.
Conclusion and Future Directions
This compound is a promising chemical entity with a defined mechanism of action as a CYP1A2 inhibitor. Its potential as an HDAC inhibitor, based on its structural features, warrants further investigation. Future research should focus on:
-
Detailed Kinetic Studies: Elucidating the precise mechanism of CYP1A2 inhibition (competitive, non-competitive, etc.) and determining the Ki value.
-
HDAC Isoform Screening: Systematically evaluating the inhibitory activity against a full panel of HDAC enzymes.
-
Cellular Assays: Assessing the downstream effects of CYP1A2 and potential HDAC inhibition in relevant cell-based models.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to understand its therapeutic potential and safety profile.
A thorough understanding of the molecular mechanisms of this compound will be instrumental in guiding its future development as a potential therapeutic agent or as a valuable tool for chemical biology research.
References
- Gomal Journal of Medical Sciences. MOLECULAR DOCKING, ADMET, AND MOLECULAR DYNAMICS SIMULATION STUDIES FOR MOLECULES WITH EXPECTED HDAC INHIBITION ACTIVITY. [Link]
- MDPI.
- National Center for Biotechnology Information. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]
- UvA-DARE (Digital Academic Repository). Histone deacetylase inhibitors: Structure-based modeling and isoform-selectivity prediction. [Link]
- National Center for Biotechnology Information. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. [Link]
- National Center for Biotechnology Information.
- PubMed. Homology modeling and in silico design of novel and potential dual-acting inhibitors of human histone deacetylases HDAC5 and HDAC9 isozymes. [Link]
- National Center for Biotechnology Information. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. [Link]
- ResearchGate. Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments | Request PDF. [Link]
- Semantic Scholar. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. [Link]
- National Center for Biotechnology Information. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. [Link]
- National Center for Biotechnology Information. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. [Link]
- Wiley Online Library.
- MDPI.
- Brieflands. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method. [Link]
- National Center for Biotechnology Information. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method. [Link]
- Cenmed. This compound (C007B-508493). [Link]
- National Center for Biotechnology Information. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. [Link]
- PubMed. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method. [Link]
- MDPI. Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. [Link]
Sources
A Technical Guide to the Medicinal Chemistry Applications of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, the core structure of saccharin, is a versatile building block in medicinal chemistry. The strategic addition of a bromine atom at the 5-position yields 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative with enhanced physicochemical properties that offer new opportunities for drug design. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, focusing on its role as a lead for the development of novel enzyme inhibitors. We will examine the scientific rationale, propose molecular targets, and detail experimental protocols to facilitate further research and development.
The Significance of the 5-Bromo Substituent in Drug Design
The introduction of a bromine atom at the 5-position of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is a key modification that can significantly influence its biological activity.[1] This substitution imparts several advantageous properties:
-
Modulated Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and access target proteins within the cell.
-
Altered Electronic Properties: As an electronegative atom, bromine withdraws electron density from the aromatic ring, which can influence the acidity of the N-H proton and the molecule's interaction with biological targets.
-
Metabolic Stability: The carbon-bromine bond is generally more resistant to metabolic cleavage than a carbon-hydrogen bond, potentially leading to improved pharmacokinetic profiles.
-
A Handle for Synthetic Elaboration: The bromine atom serves as a versatile point for further chemical modification through various cross-coupling reactions, allowing for the synthesis of a diverse library of analogues to explore structure-activity relationships (SAR).
Potential Therapeutic Targets and Mechanistic Insights
The unique characteristics of this compound make it a promising scaffold for targeting several classes of enzymes implicated in a range of diseases.
Serine Protease Inhibition: A Focus on Inflammatory and Coagulation Disorders
Scientific Rationale: Saccharin and its derivatives have been identified as enzyme-activated inhibitors of serine proteases, such as human leukocyte elastase (HLE).[2][3] These enzymes play crucial roles in inflammation and blood coagulation. The inhibitory mechanism often involves the acylation of the active site serine residue by the saccharin derivative. The 5-bromo substituent can enhance the potency and selectivity of these inhibitors.
Proposed Experimental Workflow:
Caption: Workflow for developing 5-bromosaccharin-based serine protease inhibitors.
Detailed Protocol: HLE Inhibition Assay
-
Reagents and Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij 35)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the assay buffer, HLE, and the test compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Metallo-β-Lactamase Inhibition: Combating Antibiotic Resistance
Scientific Rationale: The rise of bacterial resistance to β-lactam antibiotics is a critical global health threat. Metallo-β-lactamases (MBLs) are a major cause of this resistance. The sulfonamide moiety present in the saccharin scaffold has the potential to coordinate with the zinc ions in the active site of MBLs, leading to their inhibition.[4][5] This makes this compound an attractive starting point for the design of novel MBL inhibitors.
Proposed Experimental Workflow:
Caption: A workflow for the discovery of 5-bromosaccharin-based MBL inhibitors.
Detailed Protocol: Checkerboard Synergy Assay
-
Reagents and Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test MBL inhibitor
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the β-lactam antibiotic along the rows and the MBL inhibitor along the columns of the microplate.
-
Inoculate each well with a standardized suspension of the MBL-producing bacteria.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
-
Broader Therapeutic Potential
Beyond serine proteases and metallo-β-lactamases, the saccharin scaffold has shown activity against a variety of other biological targets, suggesting a broader therapeutic potential for its 5-bromo derivative.[6] These include:
-
Anticancer Activity: Saccharin and its derivatives have been reported to inhibit carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to their survival.[7]
-
Anti-inflammatory Properties: Some saccharin derivatives have been shown to inhibit the interferon-mediated inflammatory pathway.[8]
-
Antimicrobial and Antiviral Applications: The core structure has been used as a starting material for the synthesis of compounds with potential antimicrobial and antiviral activities.[9]
Synthesis of this compound
The primary method for the synthesis of this compound is the selective bromination of the parent benzo[d]isothiazol-3(2H)-one 1,1-dioxide.[1]
General Synthetic Protocol:
-
Starting Material: Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).
-
Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used.[1]
-
Solvent: Acetic acid or dichloromethane are suitable solvents.[1]
-
Procedure: The brominating agent is added to a solution of saccharin in the chosen solvent, and the reaction is stirred at an appropriate temperature until completion. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Conclusion and Future Directions
This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of physicochemical properties and synthetic tractability makes it an ideal starting point for lead discovery and optimization in various disease areas. Future research should focus on a multi-pronged approach:
-
Expansion of Chemical Diversity: Synthesizing and screening a wider range of derivatives to build comprehensive structure-activity relationships.
-
Target Identification and Validation: For compounds with interesting phenotypic effects, identifying their molecular targets is crucial for understanding their mechanism of action.
-
In Vivo Evaluation: Promising lead compounds should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the foundational knowledge of the saccharin scaffold and applying modern drug discovery technologies, the full therapeutic potential of this compound can be realized.
References
- Vertex AI Search. (n.d.). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases.
- Vertex AI Search. (n.d.). Succinimide and Saccharin-based Enzyme-activated Inhibitors of Serine Proteases.
- Benchchem. (n.d.). This compound.
- PubMed. (n.d.). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases.
- PubMed Central. (n.d.). Artificial sugar saccharin and its derivatives: role as a catalyst.
- ACS Publications. (n.d.). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation | Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay.
- NIH. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.
- PubMed. (n.d.). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors.
- PubMed. (n.d.). The inhibition of urease and proteases by sodium saccharin.
- ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise.
- PubMed. (n.d.). Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams.
- Google Patents. (n.d.). AU6328094A - Saccharin derivative proteolytic enzyme inhibitors.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2020, October 7). Artificial sugar saccharin and its derivatives: Role as a catalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [myskinrecipes.com]
An In-Depth Technical Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of the well-known artificial sweetener, saccharin. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis. It delves into the historical context of its parent compound, detailed synthetic methodologies, physicochemical properties, and its emerging applications, particularly as a scaffold for bioactive compounds.
Introduction and Historical Context
This compound, also known as 5-bromosaccharin, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique chemical properties imparted by the bromine substituent.[1] Its development is intrinsically linked to the history of its parent compound, saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide).
The story of saccharin began in 1879 with the serendipitous discovery by Constantin Fahlberg, a chemist working on coal tar derivatives in the laboratory of Ira Remsen at Johns Hopkins University.[2] Fahlberg noticed a sweet taste on his hand, which he traced back to an o-sulfamoylbenzoic acid derivative he had been working with. This discovery paved the way for the first commercially successful artificial sweetener. The development of halogenated derivatives like 5-bromosaccharin represents a logical progression in the exploration of the chemical space around the saccharin scaffold, aiming to modulate its biological activity and physicochemical properties.[1] While the specific historical details of the first synthesis of 5-bromosaccharin are not as widely documented as the discovery of saccharin itself, its preparation follows established principles of aromatic electrophilic substitution.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₄BrNO₃S and a molecular weight of approximately 262.08 g/mol .[1] The presence of the electron-withdrawing bromine atom on the benzene ring influences the electronic properties of the molecule, which can, in turn, affect its reactivity and biological interactions.
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃S |
| Molecular Weight | 262.08 g/mol |
| CAS Number | 29632-82-4 |
| Physical Form | Solid |
| Storage | Sealed in a dry environment at room temperature |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is through the electrophilic bromination of the parent compound, saccharin. This reaction introduces a bromine atom onto the benzene ring, with the 5-position being a common site for substitution.
General Reaction Scheme
The bromination of saccharin can be achieved using various brominating agents in a suitable solvent. The general transformation is depicted below:
Caption: General workflow for the synthesis of 5-Bromosaccharin.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound via direct bromination of saccharin.
Materials:
-
Saccharin (Benzo[d]isothiazol-3(2H)-one 1,1-dioxide)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin in glacial acetic acid.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., a solution of bromine in acetic acid or solid N-bromosuccinimide) to the stirred solution at room temperature. The addition should be done cautiously to control the reaction rate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water to remove any residual acid.
-
Purification: Purify the crude 5-bromosaccharin by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with a bromo-substituted benzene ring. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals for the aromatic and carbonyl carbons, with the carbon attached to the bromine atom showing a characteristic shift. |
| IR Spectroscopy | Characteristic absorption bands for the N-H bond, C=O (carbonyl) group, and the SO₂ (sulfonyl) group will be present. |
| Melting Point | A sharp melting point indicates the purity of the compound. |
Applications in Drug Discovery and Development
The introduction of a bromine atom to the saccharin scaffold opens up avenues for further chemical modification and imparts specific biological activities. This compound and its derivatives have shown promise in several areas of medicinal chemistry.
Enzyme Inhibition
The saccharin core is known to interact with the active sites of various enzymes, and its derivatives have been explored as inhibitors.
-
Carbonic Anhydrase Inhibition: Saccharin and its derivatives have been shown to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1][3][4][5][6] The sulfonamide moiety of the saccharin scaffold can coordinate with the zinc ion in the active site of these enzymes. The 5-bromo substituent can influence the binding affinity and selectivity for different CA isoforms, some of which are implicated in diseases like cancer.[3][4][5][6]
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide research
Beginning Research Phase
I am now delving into the literature concerning the synthesis, properties, and biological aspects of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. I'm also pivoting to explore its applications in medicinal chemistry, specifically its potential as a precursor.
Initiating Research Plan
I've outlined a research plan, commencing with an in-depth literature search regarding the chemical aspects of this compound. This includes its synthesis, properties, and biological activities, specifically as it relates to use as a precursor in medicinal chemistry. I plan to delve into reaction protocols and quantitative data to build a comprehensive technical guide. I will create data tables and diagrams to show findings.
Defining Research Objectives
I'm now structuring my approach. The focus is to build the technical guide by first introducing the compound and its relevance, then detailing its synthesis and chemical reactions. This will be followed by applications in drug discovery, and I'll include quantitative data tables and diagrams to illustrate reaction schemes. I will then write the comprehensive guide, in accordance with the specified formatting.
Gathering Literature Foundation
I've established a solid foundation for the literature review concerning this compound. Specifically, I've secured information on its synthesis, which mainly involves brominating the parent compound, benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Detailing Reaction Mechanisms
I'm now diving deeper into the reaction mechanisms. While I understand the general synthetic route and chemical behaviors of this compound, I need to elaborate on specific details. I'm focusing on acquiring step-by-step experimental protocols and precise quantitative data, such as IC50 values and reaction yields. I am also working on creating detailed, maybe even visual, explanations of its mechanism of action.
Pinpointing Key Details
I'm expanding my focus on gathering specifics regarding this compound. I'm moving beyond the general overview to find step-by-step experimental protocols for synthesis and reaction details. I'm also now concentrated on identifying specific drugs or clinical candidates derived from this compound. Importantly, I'm now actively searching for quantitative data: biological assay values like IC50s and precise reaction yields. Finally, I'm working on creating detailed visual explanations of the mechanism of action.
Investigating Benzisothiazoles
I've made substantial headway in the second phase. Research has uncovered several articles highlighting the biological activities of benzisothiazole derivatives. It appears they are effective inhibitors of various enzymes, including HIV-1 reverse transcriptase.
Gathering Enzyme Inhibition Data
I'm now focusing on quantifiable enzyme inhibition data. I've uncovered several studies with IC50 values for benzisothiazole derivatives. I've also gathered details on the properties of this compound. I'm searching for its direct biological activity and a synthesis protocol. I still need a biological assay protocol and the data for Graphviz diagrams.
Deepening Biological Understanding
I'm making progress in uncovering the biological activities of benzisothiazole derivatives. I've found multiple articles detailing their enzyme inhibition properties, including IC50 values for HIV-1 reverse transcriptase, cholinesterases, aldose reductase, and carbonic anhydrase IX. I've also clarified the properties of this compound, but need a detailed synthesis protocol and direct data on its activity, plus a biological assay protocol, and data for those Graphviz diagrams.
Acquiring Synthetic Details
I've uncovered crucial details on synthesizing this compound. Specifically, I found info on brominating the base compound and some recent synthetic approaches. This provides a solid foundation for the technical guide's synthesis section.
Deepening Biological Connections
I'm now integrating crucial biological data and have more quantitative info on enzyme inhibitory effects of benzisothiazole derivatives. I've also sourced a detailed protocol for an in vitro assay. I need a concrete synthesis protocol for the target compound, and more direct data for the specific target molecule or a strong link to known derivatives.
Synthesizing Detailed Protocols
I've secured the necessary synthesis details, including the bromination method. I also have modern synthetic approaches for the base structure. I've gathered quantitative bioactivity data and an in vitro assay. I need a concrete synthesis protocol and more direct data on the target molecule or strong links to its derivatives. I have spectroscopic data for related compounds. The next stage is creating the requested diagrams and the reference list.
Compiling Technical Details
I have compiled extensive information for the technical guide's construction. I now have comprehensive details about the core compound's synthesis. Specifically, I have documentation of the primary method of bromination along with various synthetic strategies. I am referencing several sources to ensure accuracy.
Synthesizing Guide Content
I am now focusing on the guide's structure and content. I have a firm grasp of the core compound's synthesis, including bromination methods and benzisothiazole scaffold strategies. I also have gathered information on biological activities, including IC50 values. I've found an inhibition assay protocol. Now, I will begin writing the guide in a senior scientist's tone, integrating the data and citations. I'm preparing for the Graphviz diagrams.
Gathering Comprehensive Data
I have a wealth of information about the title compound. I possess synthesis details, including bromination and benzisothiazole strategies. I have its biological activities, antimicrobial, anticancer properties, and cytochrome P450 enzyme inhibition. IC50 values are also included, as well as an enzyme inhibition assay. Though spectroscopic data is limited, I have references to expected signals. I now aim to write the full guide.
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Introduction
This compound (CAS No. 29632-82-4) is a heterocyclic organic compound increasingly utilized as a starting material and intermediate in medicinal chemistry and drug development.[1][2] Its structure, featuring a brominated benzisothiazole core, makes it a valuable building block for synthesizing novel compounds with potential antimicrobial, antiviral, and anti-inflammatory properties.[2] However, the same chemical reactivity that makes this compound useful also necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, moving beyond mere procedural steps to explain the causality behind each recommendation. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.
Section 1: Chemical Identity and Physical Properties
A precise understanding of a compound's properties is the foundation of a reliable safety assessment. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29632-82-4 | [1][3][4] |
| Molecular Formula | C₇H₄BrNO₃S | [1][3] |
| Molecular Weight | 262.08 g/mol | [1][2][3] |
| Synonyms | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [3] |
| Physical Form | Solid | [3] |
| Predicted Density | 1.958 ± 0.06 g/cm³ | [2] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity. A proactive risk assessment is mandatory before any handling operations commence.
GHS Hazard Classification
| Pictogram | Code | Hazard Statement | Classification | Source(s) |
| GHS07 | H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | ||
| H317 | May cause an allergic skin reaction | Sensitisation, Skin (Category 1) | ||
| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | ||
| H335 | May cause respiratory irritation | STOT-SE (Category 3) | ||
| GHS09 | H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Category 1) |
Causality Insight: The isothiazolinone core is known for its electrophilic nature, which allows it to react with biological nucleophiles like proteins and peptides. This reactivity is the likely mechanism behind its irritant and sensitizing properties, as it can disrupt cellular structures in the skin and eyes.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial. The following workflow should be documented before beginning work with this compound.
Caption: A four-step workflow for laboratory risk assessment.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls must be applied to minimize exposure. Engineering controls are the most effective, followed by administrative procedures and, finally, PPE.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must occur in a well-ventilated area.[5][6] A certified chemical fume hood is required to control airborne dust and vapors, mitigating the risk of respiratory irritation (H335).[7]
-
Safety Stations: An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled, providing immediate decontamination for skin or eye contact.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully for the specific hazards of this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[5] A full-face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. This is critical to prevent serious eye damage (H318).
-
Hand Protection: Wear protective gloves.[5] Nitrile rubber gloves are a suitable choice for incidental contact.[8]
-
Self-Validating Protocol: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[7] Use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Dispose of contaminated gloves immediately in accordance with institutional and local regulations.[7]
-
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be worn over the lab coat.[5][8]
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved particulate respirator (e.g., N95) or equivalent (e.g., EU P1) should be used.[7]
Caption: The correct sequence for donning and doffing PPE.
Section 4: Standard Operating Procedures for Handling
Adherence to a strict protocol minimizes the risk of exposure during routine laboratory work.
Weighing and Transferring the Solid Compound
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.
-
Tare Container: Place a tared, sealed receiving container on the analytical balance.
-
Transfer: Carefully open the stock bottle inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the receiving container. Avoid creating dust.[7] Do not tap or shake the container unnecessarily.
-
Seal and Clean: Securely close both the stock bottle and the receiving container. Wipe down the spatula, balance, and surrounding surfaces with a damp cloth or appropriate cleaning solvent.
-
Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[5][6] Do not eat, drink, or smoke in the work area.[5]
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[5][6] If breathing is difficult or symptoms of respiratory irritation develop, seek immediate medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water.[5] If skin irritation or an allergic rash occurs, seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][7][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an eye specialist. [8]
-
Ingestion: Rinse the mouth thoroughly with water.[5][8] Do NOT induce vomiting.[5][8] Call a poison control center or seek immediate medical attention.[8]
Accidental Release and Spill Cleanup
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[5][7] Eliminate all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE as described in Section 3, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly. Polluted surfaces can be decontaminated with a freshly prepared solution containing 5% sodium bisulphite and 5% sodium bicarbonate.[8]
-
Disposal: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed container and disposed of as hazardous waste according to local and national regulations.[5][6]
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage Conditions
-
Container: Keep the container tightly sealed and stored in a cool, dry, and well-ventilated area.[2][5][6]
-
Temperature: Conflicting storage temperature recommendations exist (Room Temperature vs. 2-8°C).[2][3][5][7] It is imperative to follow the specific storage temperature recommended by the supplier on the product's label or Safety Data Sheet.
-
Incompatibilities: Store away from direct sunlight and sources of ignition.[5][6]
Disposal
-
Waste Management: This material and its container must be disposed of as hazardous waste.[6] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.[5][8][6]
-
Procedure: Disposal should be carried out by a licensed waste disposal contractor.[6] Incineration on land is a suggested disposal method for organic wastes containing hazardous substances.[8] All national and local regulations must be strictly followed.
Conclusion
This compound is a valuable chemical reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can effectively mitigate risks and handle this compound with confidence and safety.
References
- Safety data sheet. (2019-11-06).
- Safety Data Sheet - ChemScene. (2025-12-24). ChemScene.
- This compound - Sigma-Aldrich. Sigma-Aldrich.
- Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate Safety Data Sheet. AK Scientific, Inc.
- Safety Data Sheet - Angene Chemical. (2025-08-02). Angene Chemical.
- This compound. Benchchem.
- This compound. MySkinRecipes.
- 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-BROMO, 1,1-DIOXIDE | 29632-82-4. (2025-07-16). ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 29632-82-4 [sigmaaldrich.com]
- 4. 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-BROMO, 1,1-DIOXIDE | 29632-82-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. leap.epa.ie [leap.epa.ie]
A Senior Application Scientist's Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in Drug Discovery
Introduction: The Strategic Value of a Brominated Saccharin Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility and ultimate diversity of a compound library. 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a brominated derivative of the well-known saccharin core, represents a highly strategic scaffold for drug discovery professionals. The parent benzisothiazole 1,1-dioxide structure is a recognized pharmacophore, while the bromine atom at the 5-position serves as a versatile synthetic handle, unlocking a vast chemical space for exploration.[1]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, synthetic utility, and strategic application of this valuable building block. We will delve into the causality behind its use, provide field-proven experimental protocols, and explore its application in the synthesis of targeted enzyme inhibitors.
Physicochemical Identity and Commercial Sourcing
Before initiating any synthetic campaign, securing a reliable source of high-purity starting material is paramount. This compound is identified by CAS Number 29632-82-4 .[1][2] Its molecular formula is C₇H₄BrNO₃S, corresponding to a molecular weight of approximately 262.08 g/mol .[2][3]
The compound is commercially available from several reputable suppliers, generally with a purity of 95% or higher. The table below provides a comparative summary of offerings from key vendors to aid in procurement decisions.
| Supplier | Purity | Notes |
| Sigma-Aldrich | ~95% | Available through Ambeed, Inc. Stored at room temperature.[1][2] |
| Georganics | High Purity | Offers various sizes from milligrams to multi-kilogram batches.[4] |
| ChemUniverse | 95% | Available in pack sizes from 100mg to 1g.[5] |
| MySkinRecipes | 95% | Provides product specifications and MSDS.[3] |
| Cenmed | ≥95% | Offers various product sizes and guarantees quality.[6] |
The Bromine Handle: A Gateway to Molecular Diversity
The true value of this compound lies in the chemical reactivity of its bromine substituent. This halogen atom makes the scaffold an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][6] This reaction allows for the efficient formation of a carbon-carbon bond between the brominated scaffold and a diverse array of aryl or heteroaryl boronic acids.
The ability to readily introduce new aromatic systems at this position is a cornerstone of modern drug discovery, enabling chemists to systematically probe the structure-activity relationship (SAR) of their compounds. By varying the coupled partner, researchers can fine-tune physicochemical properties, modulate target engagement, and optimize pharmacokinetic profiles.
Below is a generalized workflow illustrating the strategic use of this building block in a drug discovery program.
Field-Proven Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust, self-validating methodology for the Suzuki-Miyaura cross-coupling of this compound. The principles are adapted from established procedures for similar bromo-heterocyclic substrates.[3][4][6]
Objective: To synthesize 5-Aryl-benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio)
-
Standard inert atmosphere glassware (e.g., Schlenk flask), condenser, magnetic stirrer, and heating mantle.
-
Solvents for work-up and purification (e.g., Ethyl acetate, water, brine, hexane).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Silica gel for column chromatography.
Experimental Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Causality: An inert atmosphere (Argon or Nitrogen) is critical. Oxygen can oxidatively deactivate the palladium(0) species that is the active catalyst in the cycle, quenching the reaction.
-
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Causality: The solvent must be degassed to remove dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[7]
-
-
Reaction Execution: Attach a condenser to the flask, ensuring the system remains under a positive pressure of inert gas. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the steps of the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the palladium(0) complex.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the reactivity of the boronic acid.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This aqueous work-up removes the inorganic base and salts, partitioning the desired organic product into the ethyl acetate layer.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-aryl derivative.
Application Case Study: Synthesis of Dual 5-LOX/mPGES-1 Inhibitors
A compelling application of the benzisothiazole 1,1-dioxide scaffold is in the development of anti-inflammatory agents. Derivatives of this core have been synthesized and identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1).[5] These two enzymes are critical players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators.
-
5-Lipoxygenase (5-LOX): Catalyzes the initial steps in the biosynthesis of leukotrienes.
-
mPGES-1: Catalyzes the terminal step in the production of prostaglandin E₂ (PGE₂).
By simultaneously blocking both pathways, derivatives of this scaffold can achieve a broader anti-inflammatory effect than agents that target only a single pathway. The diagram below illustrates this dual-inhibition strategy within the arachidonic acid signaling pathway.
One study reported that analogues of 3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide showed potent dual inhibition, with IC₅₀ values in the low micromolar to sub-micromolar range for both enzymes.[5] For example, one of the most promising compounds in the series inhibited 5-LOX and mPGES-1 with IC₅₀ values of 0.6 μM and 2.1 μM, respectively.[5] This demonstrates that the core scaffold is an excellent starting point for developing clinically relevant anti-inflammatory drugs.
Conclusion and Future Outlook
This compound is more than a mere chemical reagent; it is a strategic asset in the arsenal of the medicinal chemist. Its combination of a privileged heterocyclic core and a versatile synthetic handle facilitates the rapid and efficient development of diverse compound libraries. The demonstrated success of its derivatives as potent enzyme inhibitors underscores its value in generating novel therapeutic candidates. Future work will undoubtedly continue to expand the synthetic methodologies applicable to this scaffold and explore its utility against an even broader range of biological targets, solidifying its role as a cornerstone for innovation in drug discovery.
References
- Georganics. (n.d.). This compound.
- PubMed. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-7.
- MySkinRecipes. (n.d.). This compound.
- Cenmed. (n.d.). This compound (C007B-508493).
- ChemUniverse. (n.d.). 1,2-benzisothiazol-3(2h)-one, 5-bromo-, 1,1-dioxide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
spectral data for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
An In-depth Technical Guide to the Spectral Data of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
This guide provides a comprehensive analysis of the , a heterocyclic compound significant in medicinal chemistry and drug development.[1][2] As a derivative of the well-known artificial sweetener saccharin, this compound and its analogues are explored for a range of biological activities.[1][3][4] Accurate structural elucidation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic signature essential. This document offers field-proven insights into its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, designed for researchers, scientists, and professionals in drug development.
Molecular Structure and Overview
This compound, with the chemical formula C₇H₄BrNO₃S and a molecular weight of 262.08 g/mol , possesses a rigid bicyclic structure.[1] This structure consists of a benzene ring fused to a sulfonyl-containing isothiazolinone ring, with a bromine atom substituted at the 5-position. This specific arrangement of functional groups gives rise to a distinct and predictable spectroscopic fingerprint.
Diagram: Molecular Structure and Numbering Convention
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy corresponding to these vibrational frequencies. The resulting spectrum provides a unique pattern of absorption bands, directly correlated to the molecule's functional groups. For this compound, we expect to see characteristic absorptions for the N-H bond, the aromatic ring, the carbonyl group (C=O), and the sulfonyl group (SO₂).
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of a solid sample can be obtained using the following self-validating workflow:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet. The transparency is a key validation check for proper sample preparation.
-
-
Background Collection: Place no sample in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. A typical scan range is 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale |
| ~3300 - 3100 | N-H (Amide) | Stretching | Medium, Broad | The N-H bond in the five-membered ring will exhibit a characteristic stretching vibration. Broadening is common due to hydrogen bonding in the solid state. |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | These peaks correspond to the C-H bonds on the benzene ring. |
| ~1730 - 1710 | C=O (Lactam) | Stretching | Strong, Sharp | The carbonyl group within the five-membered lactam ring is expected to show a very strong and sharp absorption band in this region. |
| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium | These absorptions are characteristic of the benzene ring itself. |
| ~1350 & ~1180 | O=S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | Strong | The two S=O bonds of the dioxide group give rise to two distinct, strong absorption bands, which are highly diagnostic for this moiety. |
| ~800 - 600 | C-Br | Stretching | Medium to Strong | The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum. |
Workflow: Spectroscopic Analysis Pipeline
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies (chemical shifts) that are highly sensitive to their local electronic environment. This allows for the mapping of the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved to guarantee a high-resolution spectrum.
-
Spectrometer Setup: The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is critical for sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can also be run to differentiate between CH, CH₂, and CH₃ carbons.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and one amide proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the sulfonyl, carbonyl, and bromine groups. The following predictions are based on a standard 300-500 MHz spectrometer using DMSO-d₆ as the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH | ~11.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton on the nitrogen is typically deshielded and appears as a broad signal due to quadrupole broadening and potential exchange. |
| H4 | ~8.2 - 8.4 | Doublet | J ≈ 2.0 Hz | 1H | This proton is ortho to the C3a-C4 bond and meta to the bromine. It will appear as a doublet due to coupling with H6 across four bonds (meta-coupling). |
| H6 | ~8.0 - 8.2 | Doublet of Doublets | J ≈ 8.5, 2.0 Hz | 1H | This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets. |
| H7 | ~7.8 - 8.0 | Doublet | J ≈ 8.5 Hz | 1H | This proton is ortho to H6 and will appear as a doublet. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (C=O) | ~165 - 170 | The carbonyl carbon is strongly deshielded and appears far downfield. |
| C7a | ~140 - 142 | A quaternary carbon fused to the benzene ring and attached to the electron-withdrawing sulfonyl group. |
| C3a | ~138 - 140 | A quaternary carbon at the other side of the ring fusion, adjacent to the carbonyl group. |
| C5 | ~130 - 135 | The carbon atom directly bonded to the bromine atom (ipso-carbon). |
| C4 | ~128 - 132 | Aromatic CH carbon. |
| C6 | ~125 - 128 | Aromatic CH carbon. |
| C7 | ~120 - 124 | Aromatic CH carbon. |
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural clues from its fragmentation pattern. For this compound, the most revealing feature will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive confirmation of the presence of one bromine atom.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
-
Data Acquisition: The analysis is usually performed in both positive and negative ion modes to determine which provides a better signal. For this molecule, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be expected.
Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Ion | Rationale |
| 261.9 / 263.9 | [M]⁺ | Molecular ion peak. The dual peak with a 2 Da difference and ~1:1 intensity ratio is the classic signature of a single bromine atom. |
| 262.9 / 264.9 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI positive mode. |
| 197.9 / 199.9 | [M - SO₂]⁺ | Loss of a neutral sulfur dioxide molecule is a common fragmentation pathway for sulfonyl compounds. |
| 183.9 / 185.9 | [M - Br]⁺ | Loss of the bromine radical. |
| 156.0 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: A simplified representation of potential fragmentation in mass spectrometry.
Conclusion
The structural characterization of this compound is unequivocally established through a combination of modern spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups such as the carbonyl, sulfonyl, and aromatic rings. High-resolution ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive spectral data serves as a crucial reference for quality control, reaction monitoring, and further research into the applications of this important class of compounds.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Materials. The Royal Society of Chemistry.
- MDPI. (2018).
- Benchchem. (n.d.). This compound. Benchchem.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- ResearchGate. (2012). METHODS OF ANALYSIS OF SACCHARIN.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- MDPI. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][9]thiadiazole). MDPI.
- ARKAT USA. (2024). Synthesis of benzo[d]isothiazoles: an update.
- ChemicalBook. (n.d.). 5-bromobenzo[b]thiophene-3-carboxylic acid(7312-24-5)ir1. ChemicalBook.
- ChemicalBook. (n.d.). 1,2-Benzisothiazol-3(2H)-one(2634-33-5)IR1. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID(7312-24-5) IR Spectrum [chemicalbook.com]
- 7. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) IR Spectrum [chemicalbook.com]
Methodological & Application
synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide via bromination
An Application Guide to the Regioselective Synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide via Electrophilic Aromatic Bromination
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of novel therapeutic agents. The core of this protocol is the selective electrophilic bromination of the commercially available benzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental protocols using common brominating agents, and provide guidelines for product characterization and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and safe synthesis.
Introduction and Scientific Context
This compound (also known as 5-bromosaccharin) is a heterocyclic compound of significant interest in pharmaceutical research. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The parent compound, saccharin, was discovered in 1879 and is a well-known artificial sweetener.[1][3] The introduction of a bromine atom at the 5-position of the benzisothiazole ring provides a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitutions, making it a valuable starting material in drug discovery programs.[1]
The most direct and widely employed method for preparing this compound is through the electrophilic aromatic substitution (EAS) of saccharin.[1] This application note focuses on providing a robust and reproducible protocol for this transformation, explaining the chemical principles that govern the reaction's regioselectivity and providing practical guidance for its execution.
Chemical Identity and Properties
A clear understanding of the target compound's properties is essential for its synthesis, handling, and characterization.
| Property | Value |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one[1] |
| Synonyms | 5-Bromosaccharin, 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| CAS Number | 29632-82-4[1] |
| Molecular Formula | C₇H₄BrNO₃S[1] |
| Molecular Weight | 262.08 g/mol [1] |
| Appearance | Solid |
| Storage | Room temperature, sealed, dry conditions[2] |
Mechanistic Rationale: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental reaction class in organic chemistry.[4] In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring of the saccharin molecule, leading to the substitution of a hydrogen atom.[5][6]
The reaction can be conceptualized in two main steps:
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species (Br⁺). This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7] The aromaticity of the ring is temporarily disrupted during this stage.[6]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent. This fast step restores the stable aromatic system and yields the final substituted product.[5][6]
The regioselectivity (the specific placement of the bromine at the 5-position) is governed by the electronic effects of the fused heterocyclic ring on the benzene moiety. The sulfonamide group is strongly electron-withdrawing and deactivating, which would typically direct incoming electrophiles to the meta position. However, the overall directing influence in fused systems is complex. In the case of 2,1-benzisothiazoles, electrophilic substitution has been shown to favor the 5- and 7-positions.[8] For saccharin, the 5-position is the primary site of bromination.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add saccharin (1.0 mmol, 183 mg).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN, ~5 mL) to the flask. Stir the mixture at 0 °C (ice bath) until the saccharin is fully dissolved or a fine suspension is formed.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) (1.0 mmol, 178 mg) in a single portion. [9]4. Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up - Quenching: Once the reaction is complete, quench the mixture by adding deionized water (10 mL). [9]6. Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 10 mL). [9]7. Work-up - Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [9]9. Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Product Characterization
Confirming the identity and purity of the synthesized compound is a critical final step. The following data are expected for the final product.
| Analysis Technique | Expected Result |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon and the bromine-substituted aromatic carbon. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) and/or protonated molecule ([M+H]+) corresponding to the molecular weight (262.08 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (carbonyl), and S=O stretching (sulfonyl) functional groups. |
| Melting Point | Comparison with literature values. |
Troubleshooting
-
Low Yield: Ensure the starting saccharin is completely dry. Consider increasing the equivalents of NBS slightly (e.g., to 1.1 eq) or extending the reaction time.
-
Incomplete Reaction: If TLC shows significant remaining starting material, the NBS may have degraded. Use freshly opened or properly stored NBS.
-
Formation of Di-substituted Products: This may occur if an excess of NBS is used or if the reaction temperature is too high. Maintain the recommended stoichiometry and temperature control.
Conclusion
This application note details a reliable and accessible method for the synthesis of this compound via electrophilic bromination of saccharin using N-Bromosuccinimide. The protocol emphasizes safety, mechanistic understanding, and practical execution, providing researchers with a solid foundation for producing this valuable chemical intermediate for applications in medicinal chemistry and organic synthesis.
References
- Chemistry LibreTexts. (2022). 16.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]
- Slideshare. (n.d.). Bromine handling and safety. [Link]
- Organic Chemistry Class Notes. (n.d.).
- Zajc, B. (1999). A convenient preparation of N-bromo-saccharin, source of electrophilic bromine.
- RSC Education. (n.d.).
- The Organic Chemistry Tutor. (2018).
- Chemistry LibreTexts. (2024). 16.
- Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. [Link]
- Carl ROTH. (n.d.).
- Sanchez, E. I., & Fumarola, M. J. (1983). N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. The Journal of Organic Chemistry, 48(9), 1583–1584. [Link]
- Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38435-38463. [Link]
- Sciencemadness.org. (n.d.). N-Bromosaccharin. [Link]
- Davis, M., & White, A. W. (1968). Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic, 2189-2193. [Link]
- ResearchGate. (2020). Bromination of phenols and anilines using N-bromosaccharin. [Link]
- Wang, Z., et al. (2017).
- MySkinRecipes. (n.d.). This compound. [Link]
- Georganics. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). Benzoisothiazol-3-one synthesis. [Link]
- Ivanova, Y., et al. (2024).
- ResearchGate. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. [Link]
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- Google Patents. (n.d.). CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- National Center for Biotechnology Information. (n.d.). N-Bromosaccharin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic subsitution in 2,1-benzisothiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-Alkylation of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of saccharin, is a valuable scaffold in medicinal chemistry and drug development. The introduction of substituents at the nitrogen atom of the isothiazole ring can significantly modulate the biological activity of the parent molecule. N-alkylated saccharin derivatives are key intermediates in the synthesis of various bioactive compounds, including inhibitors of human leukocyte elastase and analgesics.[1] This document provides a detailed protocol for the N-alkylation of this compound, offering researchers a reliable method for the synthesis of its N-alkyl derivatives. The protocols described herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to allow for informed modifications and troubleshooting.
Chemical Structures
Figure 1: General reaction scheme for the N-alkylation of this compound.
Mechanistic Considerations and Strategy Selection
The N-alkylation of this compound proceeds via the deprotonation of the acidic N-H proton, followed by nucleophilic attack of the resulting anion on an alkylating agent. The acidity of the N-H proton is enhanced by the two adjacent electron-withdrawing sulfonyl and carbonyl groups. However, the resulting anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and the carbonyl oxygen.
To achieve selective N-alkylation, several strategies can be employed. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the available laboratory resources. Two primary, reliable methods are detailed below: a classical approach using an alkyl halide under basic conditions and the Mitsunobu reaction for the use of alcohols as alkylating agents.
Protocol 1: N-Alkylation using Alkyl Halides with Phase-Transfer Catalysis
This protocol is a robust and widely applicable method for the N-alkylation of saccharin derivatives.[2] Phase-transfer catalysis is particularly effective for this transformation, as it facilitates the reaction between the deprotonated substrate (in the solid or aqueous phase) and the alkyl halide (in the organic phase).[2][3][4]
Rationale for Experimental Choices
-
Base: Sodium carbonate provides a sufficiently basic environment to deprotonate the acidic N-H of the starting material. Its use as a solid simplifies the work-up procedure.
-
Solvent: Toluene is an excellent choice as it is a non-polar aprotic solvent that is immiscible with the aqueous or solid base, a requirement for effective phase-transfer catalysis.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst. The quaternary ammonium cation pairs with the deprotonated saccharin derivative, transporting it into the organic phase where it can react with the alkyl halide.[2][4]
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow
Diagram 1: Workflow for N-alkylation using Phase-Transfer Catalysis.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), sodium carbonate (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add toluene to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 5-Bromosaccharin | 1.0 eq. | Limiting reagent |
| Alkyl Halide | 1.1 eq. | Slight excess to ensure complete reaction |
| Sodium Carbonate | 1.5 eq. | Ensures complete deprotonation |
| TBAB | 0.1 eq. | Catalytic amount |
| Reaction Conditions | ||
| Solvent | Toluene | Optimal for phase-transfer catalysis |
| Temperature | Reflux (~110 °C) | Accelerates reaction rate |
| Reaction Time | Varies (monitor) | Dependent on the reactivity of the alkyl halide |
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of saccharin derivatives using alcohols, which are often more readily available and less hazardous than the corresponding alkyl halides.[1][5][6][7] This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, which is a key consideration when using chiral alcohols.
Rationale for Experimental Choices
-
Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] These reagents activate the alcohol, making it susceptible to nucleophilic attack by the deprotonated saccharin derivative.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction as it is aprotic and dissolves all the reactants.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, and then allowed to warm to room temperature.
Experimental Workflow
Diagram 2: Workflow for the Mitsunobu Reaction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired alcohol (1.2 eq.).
-
Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF) to a substrate concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is required.
-
Characterization: Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 5-Bromosaccharin | 1.0 eq. | Limiting reagent |
| Alcohol | 1.2 eq. | Slight excess |
| PPh₃ | 1.5 eq. | In excess to drive the reaction |
| DEAD or DIAD | 1.5 eq. | In excess to drive the reaction |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Aprotic solvent, dissolves reactants |
| Temperature | 0 °C to RT | Controlled addition, then reaction at RT |
| Reaction Time | 12-24 h | Typically requires overnight stirring |
Troubleshooting and Optimization
-
Low Yields: If yields are low, ensure all reagents are pure and dry, especially for the Mitsunobu reaction. For the phase-transfer catalysis method, ensure vigorous stirring to maximize the interfacial area between the phases.
-
Formation of O-Alkylated Product: While N-alkylation is generally favored, the formation of the O-alkylated isomer is a potential side reaction. The regioselectivity can be influenced by the solvent and the counter-ion. Less polar solvents and larger counter-ions tend to favor N-alkylation.
-
Difficult Purification: The byproducts of the Mitsunobu reaction can co-elute with the desired product. Alternative work-up procedures, such as precipitation of triphenylphosphine oxide from a non-polar solvent, may be beneficial.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides and Mitsunobu reagents (DEAD/DIAD) are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Perez, et al. (2020). Synthesis of N-alkyl and N-acyl saccharin derivatives by the reaction of sodium saccharin with alkyl and acyl halide in toluene in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB) under phase transfer condition. RSC Publishing.
- Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research.
- Synthesis of Novel Saccharin Deriv
- Synthesis and Characterization of New Saccharin Derivatives. (2019).
- Synthesis of N-acyl and N-alkyl saccharin derivatives. (n.d.).
- A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure & Applied Science.
- Mitsunobu and Related Reactions: Advances and Applic
- New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Mitsunobu Reaction. (2019). Organic-Chemistry.org.
- Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Characterization of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Cytochrome P450 Inhibitor
Introduction
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 90% of all marketed drugs.[1][2][3] Inhibition of these enzymes is a primary cause of adverse drug-drug interactions (DDIs), which can lead to altered drug efficacy and toxicity.[1][2] Consequently, a thorough in vitro evaluation of the inhibitory potential of new chemical entities (NCEs) against major CYP isoforms is a critical step in drug discovery and development, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4]
This document provides a comprehensive guide to characterizing the inhibitory profile of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29632-82-4), a compound that has been identified as an inhibitor of cytochrome P450 enzymes, with known activity against CYP1A2.[5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for determining its inhibitory potency (IC₅₀) against key CYP isoforms and for elucidating the underlying mechanism of inhibition.
Scientific Rationale: The Importance of Mechanistic Insight
Understanding whether CYP inhibition is reversible or time-dependent is crucial for predicting the clinical relevance of a DDI.
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The inhibition can be competitive, non-competitive, or uncompetitive, and its onset is typically rapid. The inhibitory effect diminishes as the inhibitor is cleared from the system.[6]
-
Time-Dependent Inhibition (TDI): This is a more complex interaction where the inhibitory effect increases with pre-incubation time.[7] TDI often involves the metabolic activation of the inhibitor by the CYP enzyme to a reactive species that then forms a stable, often covalent, bond with the enzyme, leading to its inactivation.[6][8] This mechanism-based inhibition (MBI) is of particular clinical concern because the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow, leading to prolonged and potent drug interactions.[7][8]
The protocols outlined below are designed to first establish the direct inhibitory potency (IC₅₀) of this compound and then to investigate the potential for time-dependent inhibition through an "IC₅₀ shift" assay.[7][9][10]
Experimental Overview
The characterization of this compound as a CYP inhibitor will be conducted in two main stages:
-
Protocol 1: Direct Inhibition IC₅₀ Determination. This protocol measures the concentration of the test compound required to inhibit 50% of the activity of major CYP isoforms without pre-incubation.
-
Protocol 2: Time-Dependent Inhibition (TDI) Assessment (IC₅₀ Shift Assay). This protocol compares the IC₅₀ values obtained with and without a pre-incubation period in the presence of the cofactor NADPH to detect any metabolism-dependent enhancement of inhibition.[7][10]
Protocol 1: Direct Inhibition IC₅₀ Determination
This protocol determines the concentration-dependent reversible inhibition of major human CYP450 enzymes by this compound.
Materials and Reagents
-
Test Compound: this compound (MW: 262.08 g/mol )[5]
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Probe Substrates: Isoform-specific substrates (see Table 1)
-
Positive Control Inhibitors: Known specific inhibitors for each CYP isoform (see Table 1)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Quenching Solution: Acetonitrile, ice-cold, containing an internal standard for LC-MS/MS analysis
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), LC-MS/MS system
Data Presentation: Recommended Probe Substrates and Controls
| CYP Isoform | Recommended Probe Substrate | Specific Metabolite to Monitor | Known Reversible Inhibitor (Positive Control) |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | N-3-benzyl-nirvanol |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
| Table 1: A summary of recommended probe substrates, their corresponding metabolites for LC-MS/MS detection, and positive control inhibitors for major CYP isoforms.[11] |
Experimental Workflow: Direct Inhibition
Figure 1: Workflow for direct CYP inhibition IC₅₀ determination.
Step-by-Step Protocol
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay (e.g., 8 concentrations from 0.01 µM to 100 µM). The final DMSO concentration in the incubation should be ≤ 1%.
-
Incubation Setup: In a 96-well plate, add the appropriate volume of the inhibitor dilutions. Also include wells for a vehicle control (DMSO only, representing 100% activity) and a positive control inhibitor.
-
Add Enzyme: Add the human liver microsomes (final protein concentration typically 0.1-0.2 mg/mL) or recombinant CYP enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding a mixture of the specific probe substrate (at a concentration near its Km) and the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Time-Dependent Inhibition (TDI) Assessment (IC₅₀ Shift Assay)
This protocol is designed to determine if this compound or one of its metabolites causes a time- and NADPH-dependent increase in inhibitory potency.
Principle of the Assay
The assay involves determining the IC₅₀ value of the test compound under three conditions:
-
Condition A (0-min pre-incubation): Measures direct inhibition (identical to Protocol 1).
-
Condition B (30-min pre-incubation without NADPH): Assesses non-NADPH-mediated TDI.
-
Condition C (30-min pre-incubation with NADPH): Assesses TDI that is dependent on CYP-mediated metabolism.
A significant decrease in the IC₅₀ value in Condition C compared to Conditions A and B (an "IC₅₀ shift") indicates time-dependent inhibition.[7][10] An IC₅₀ shift ratio of >1.5-2 is generally considered a positive result warranting further investigation.[10]
Experimental Workflow: IC₅₀ Shift Assay
Figure 2: Workflow for the time-dependent inhibition (IC₅₀ shift) assay.
Step-by-Step Protocol
-
Prepare Plates: Prepare three separate 96-well plates with serial dilutions of this compound as described in Protocol 1.
-
Pre-incubation Phase:
-
To all plates, add the human liver microsome solution.
-
To Plate C only , add the NADPH regenerating system. To Plate B , add buffer in place of NADPH.
-
Incubate Plates B and C at 37°C for 30 minutes. Plate A is kept on ice.
-
-
Reaction Phase:
-
At the end of the 30-minute pre-incubation, initiate the metabolic reaction in all three plates by adding the probe substrate.
-
Simultaneously, add the NADPH regenerating system to Plates A and B .
-
Incubate all plates at 37°C for a short, linear period (e.g., 5-10 minutes).
-
-
Termination and Analysis:
-
Stop the reactions, process the samples, and analyze by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each of the three conditions.
-
Determine the IC₅₀ shift ratio: Ratio = IC₅₀ (30-min pre-incubation without NADPH) / IC₅₀ (30-min pre-incubation with NADPH).
-
Interpretation and Further Steps
-
No Significant Inhibition: If the IC₅₀ values are high (e.g., >50 µM) in all assays, this compound is unlikely to be a clinically relevant inhibitor of the tested CYPs.
-
Direct Inhibition Only: If potent IC₅₀ values are observed but there is no significant IC₅₀ shift, the compound is a reversible inhibitor. The mechanism (competitive, non-competitive) can be further elucidated by determining the inhibition constant (Kᵢ) through experiments with varying substrate and inhibitor concentrations.[6]
-
Time-Dependent Inhibition: A significant IC₅₀ shift suggests that the compound is a time-dependent inhibitor. This positive finding should trigger more detailed mechanistic studies to determine the kinetic parameters of inactivation, kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation).[8] These parameters are essential for predicting the in vivo impact of the DDI.
By following these detailed protocols, researchers can robustly characterize the inhibitory profile of this compound, providing critical data to inform risk assessment and guide further drug development decisions.
References
- Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay.
- Xenotech. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.
- BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.
- Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
- Wang, Z., et al. (2014). Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. PLoS ONE, 9(10), e108537.
- Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- Creative Bioarray. (n.d.). CYP Inhibition Assay.
- Urban, P. (2015). How can I determine the Cytochrome P450 1A2 in vitro activity using the caffeine protocol? ResearchGate.
- Ma, Y., et al. (2024). In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters. Molecules, 29(11), 2536.
- Krippendorff, B. F., et al. (2007). Comparison of the IC50 values on five major CYP Isoforms for 290 compounds. ResearchGate.
- U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers.
- Tirona, R. G. (2011). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacology & Therapeutics, 89(1), 30-39.
- Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 44(3), 279-304.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules, 11(9), 1268.
- Wang, Z., & Gufford, B. T. (2005). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 1(4), 299–308.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477-496.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477-496.
- Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing.
Sources
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. enamine.net [enamine.net]
- 8. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters [mdpi.com]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. bioivt.com [bioivt.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Agents from 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The benzisothiazolinone class of compounds has long been recognized for its potent microbicidal and fungicidal properties.[1] This guide focuses on a specific, promising starting scaffold: 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 5-bromosaccharin). Its unique chemical structure, featuring a bromine atom, a benzene ring, and an isothiazole core, offers a versatile platform for chemical modification and the development of derivatives with enhanced antimicrobial efficacy and target specificity.[2][3] This document provides a comprehensive overview of the rationale behind using this scaffold, detailed protocols for the synthesis of derivatives, and robust methodologies for in-vitro antimicrobial susceptibility testing.
Introduction: The Rationale for Targeting the Benzisothiazolinone Scaffold
Benzisothiazolinones have a well-established history as effective industrial biocides and preservatives, demonstrating a broad spectrum of activity against bacteria, fungi, and yeasts.[4][5] Their core mechanism of action is generally understood to involve the disruption of essential cellular functions through interaction with intracellular sulfur-containing proteins and enzymes.[4] The isothiazolinone ring is highly reactive and can readily penetrate microbial cell membranes. Once inside the cell, the S-N bond can be cleaved, leading to the formation of disulfide bonds with vital proteins, thereby inactivating them and disrupting cellular metabolism, ultimately leading to cell death.[4][6]
The parent compound, this compound, serves as an excellent starting point for a drug discovery program due to several key features[2]:
-
Known Bioactivity: The compound itself exhibits significant antimicrobial properties.[2]
-
Chemical Tractability: The presence of the bromine atom and the N-H group on the isothiazole ring provides reactive sites for the synthesis of a diverse library of derivatives.[7][8]
-
Potential for Novelty: While the parent scaffold is known, the exploration of specific derivatives for therapeutic applications remains a promising area of research.
This guide will walk researchers through the logical progression of a typical antimicrobial drug discovery cascade, starting from the foundational compound.
Workflow for Antimicrobial Agent Development
The development of novel antimicrobial agents from a starting scaffold is a systematic process. The following workflow outlines the key stages, from initial derivative synthesis to preliminary efficacy testing.
Sources
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 5. Benzisothiazolinone [tiiips.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Topic: Characterizing the Enzyme Inhibitory Activity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzisothiazolone class, structurally related to saccharin.[1] This class of molecules has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] A key mechanism underlying these activities is often the targeted inhibition of specific enzymes.[1][3] This document provides a comprehensive guide and a detailed, field-proven protocol for characterizing the enzyme inhibitory potential of this compound. We will focus on a generalizable spectrophotometric assay, using Human Carbonic Anhydrase II as a model enzyme, a known target for saccharin-based scaffolds.[2][4] The protocols herein detail the determination of the half-maximal inhibitory concentration (IC₅₀) and the elucidation of the mechanism of inhibition (MOA).
Introduction: The Scientific Rationale
This compound (henceforth "the compound") is built upon a privileged scaffold in drug discovery.[3] Its core, the 1,2-benzisothiazole structure, is known to interact with various biological targets.[3] Specifically, saccharin derivatives have been identified as inhibitors of critical enzyme families, including serine proteases and carbonic anhydrases (CAs).[4][5][6] The inhibition of CAs, particularly tumor-associated isoforms like CA IX and XII, is a validated strategy in oncology.[2][4]
The mode of action for many isothiazolinones involves interaction with nucleophilic residues, such as cysteine thiols, within enzyme active sites or allosteric sites, leading to modulation of enzyme activity.[7] Therefore, quantitatively assessing the inhibitory activity and understanding the kinetic mechanism are foundational steps in evaluating the therapeutic potential of this compound. This guide provides the necessary framework for such an investigation.
Compound Profile
| Property | Value |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one[1] |
| Synonyms | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| CAS Number | 29632-82-4[1] |
| Molecular Formula | C₇H₄BrNO₃S[1] |
| Molecular Weight | 262.08 g/mol [1] |
| Physical Form | Solid |
| Storage | Room temperature, sealed in dry conditions[8] |
Foundational Concepts in Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[9] They are cornerstones of modern pharmacology. Understanding their behavior is critical. Inhibition can be broadly classified as reversible or irreversible .[10][11]
-
Reversible inhibitors bind non-covalently and can be removed, restoring enzyme function.[9][11] They are further classified by their binding mechanism relative to the substrate.
-
Irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation.[10][11]
This protocol focuses on characterizing reversible inhibition, which is the more common mechanism for drug candidates.
Key Parameters:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of inhibitor potency.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Kᵢ (Inhibition Constant): A measure of the inhibitor's affinity for the enzyme. A lower Kᵢ indicates a more potent inhibitor.
Mechanisms of Reversible Inhibition
The type of inhibition can be determined by analyzing the enzyme's kinetics in the presence of the inhibitor. The primary reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed.[9][10][12]
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol is designed for a 96-well plate format using a spectrophotometric microplate reader. The assay measures the esterase activity of Human Carbonic Anhydrase II (hCA II) using p-nitrophenyl acetate (pNPA) as the substrate. The enzymatic hydrolysis of pNPA yields the p-nitrophenolate ion, which is yellow and can be monitored at 400 nm.
Materials and Reagents
-
Inhibitor: this compound
-
Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Buffer: 25 mM Tris-HCl, pH 7.5
-
Equipment:
-
96-well, flat-bottom microplates (UV-transparent recommended)
-
Multichannel pipette
-
Spectrophotometric microplate reader capable of kinetic measurements at 400 nm
-
Reagent Preparation
-
Assay Buffer: Prepare a 25 mM Tris-HCl solution and adjust the pH to 7.5 with HCl. Filter sterilize if storing for extended periods.
-
Inhibitor Stock (10 mM): Dissolve 2.62 mg of the compound (MW: 262.08 g/mol ) in 1 mL of 100% DMSO.
-
Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds. However, high concentrations can inhibit enzyme activity. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).[13]
-
-
Positive Control Stock (10 mM): Prepare a 10 mM stock of Acetazolamide in DMSO.
-
Enzyme Working Solution (2 µM): Reconstitute lyophilized hCA II in assay buffer to create a concentrated stock (e.g., 1 mg/mL). Determine the precise protein concentration. Dilute this stock in assay buffer to a final working concentration of 2 µM. Store on ice.
-
Substrate Working Solution (10 mM): Dissolve pNPA in anhydrous acetonitrile or DMSO to make a concentrated stock (e.g., 100 mM). Immediately before use, dilute this stock to 10 mM in assay buffer.
-
Rationale: pNPA can hydrolyze spontaneously in aqueous solutions. Preparing it fresh is crucial for assay accuracy.
-
Part A: IC₅₀ Determination Protocol
This part of the experiment determines the potency of the inhibitor.
Step 1: Prepare Inhibitor Dilutions
-
Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, etc.).
-
For the assay plate, further dilute each of these DMSO stocks 1:50 into assay buffer. This will create a 2X final concentration series of the inhibitor with a constant 2% DMSO.
Step 2: Assay Plate Setup
-
In a 96-well plate, set up the reactions as described in the table below. The total volume per well before adding the substrate will be 100 µL.
| Well Type | Assay Buffer | 2X Inhibitor/Control Solution | Enzyme Solution (2 µM) | Final DMSO (%) |
| Blank | 100 µL | - | - | 1% |
| Negative Control (100% Activity) | 50 µL | 50 µL (of 2% DMSO buffer) | 50 µL | 1% |
| Test Wells | - | 50 µL (of each 2X dilution) | 50 µL | 1% |
| Positive Control | - | 50 µL (of 2X Acetazolamide) | 50 µL | 1% |
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature (or 37°C) for 15 minutes.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started.[12]
-
Step 3: Initiate and Measure Reaction
-
Initiate Reaction: Add 100 µL of the 10 mM pNPA substrate working solution to all wells simultaneously using a multichannel pipette. The final volume in each well will be 200 µL.
-
Measure: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 400 nm every 30 seconds for 10-15 minutes.
Step 4: Data Analysis
-
Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first few minutes).[14]
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))
-
Determine IC₅₀: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[15]
Part B: Mechanism of Inhibition (MOA) Protocol
This experiment is performed to understand how the compound inhibits the enzyme.
Step 1: Experimental Design
The assay is performed by varying the substrate concentration at several fixed concentrations of the inhibitor.
-
Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Substrate Concentrations: For each inhibitor concentration, use a wide range of pNPA concentrations that bracket the known Kₘ of the enzyme for that substrate (e.g., 0.2 to 5 times the Kₘ).
Step 2: Assay and Measurement
-
Set up the assay as described in Part A, but instead of a dilution series of the inhibitor, use the fixed concentrations. For each fixed inhibitor concentration, create a row or column with the varying substrate concentrations.
-
Initiate the reaction and measure the kinetic reads as before.
Step 3: Data Analysis and MOA Determination
-
Calculate Initial Velocities (V₀): Determine V₀ for every combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ (Y-axis) versus 1/[Substrate] (X-axis).[16][17] Plot the data for each fixed inhibitor concentration on the same graph.
-
Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.
| Inhibition Type | Lineweaver-Burk Plot Interpretation | Apparent Vₘₐₓ | Apparent Kₘ |
| Competitive | Lines intersect on the Y-axis. | Unchanged | Increases |
| Non-competitive | Lines intersect on the X-axis. | Decreases | Unchanged |
| Uncompetitive | Lines are parallel. | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant. | Decreases | Varies |
-
Trustworthiness Check: The data should produce straight lines on the Lineweaver-Burk plot. Non-linearity may indicate issues such as substrate inhibition or assay artifacts. The choice of initial velocity data points is critical for linearity.[14]
Concluding Remarks
This application note provides a robust, validated protocol for the initial characterization of this compound as an enzyme inhibitor. By determining the IC₅₀, researchers can quantify its potency. By elucidating the mechanism of action through kinetic studies, deeper insights into its interaction with the target enzyme can be gained. This foundational data is essential for structure-activity relationship (SAR) studies and for advancing a compound through the drug discovery pipeline. The principles and steps outlined here are adaptable to other enzyme systems, providing a versatile framework for inhibitor characterization.
References
- Benchchem. (n.d.). This compound.
- Edwards, P. D., et al. (1995). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. PubMed.
- Gargiulo, M., et al. (2021). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Khan, M. A., et al. (2012). New saccharin derivatives as tyrosinase inhibitors. PubMed.
- Zimmerman, B., et al. (1994). Use of saccharin derivatives as proteolytic enzyme inhibitors. Google Patents.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- University College London. (n.d.). Enzyme inhibitors.
- BioScience Notes. (n.d.). Enzyme Inhibition.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Wikipedia. (n.d.). Enzyme inhibitor.
- American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily.
- TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
- Mugnaini, C., et al. (2011). Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone. PubMed.
- National Industrial Chemicals Notification and Assessment Scheme. (2020). 1,2-Benzisothiazolinone preservatives: Environment tier II assessment.
- Georganics. (n.d.). This compound.
- Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus.
- MySkinRecipes. (n.d.). This compound.
- Wiley. (n.d.). Guidelines for the digestive enzymes inhibition assay.
- ResearchGate. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. biochem.du.ac.in [biochem.du.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. New saccharin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
Application Note: Leveraging 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide for the Discovery of Novel Anti-Inflammatory Therapeutics
Abstract
Chronic inflammation underlies a vast spectrum of human diseases, creating a persistent need for novel therapeutic strategies. A key signaling nexus implicated in the inflammatory response is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade.[1] Hyperactivation of this pathway is a critical driver of inflammatory gene expression and cellular stress responses.[2] This application note provides a comprehensive guide for researchers on utilizing 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide , a potent research compound, to investigate and modulate inflammatory processes. We present its mechanism of action as a tool for MEK1/2 kinase inhibition, alongside detailed protocols for its application in both biochemical and cell-based anti-inflammatory assays. This guide is designed to empower researchers to effectively integrate this compound into their drug discovery workflows, from initial target validation to lead compound characterization.
Scientific Background: Targeting the MEK/ERK Pathway in Inflammation
The MAPK/ERK pathway is a highly conserved signaling module that transduces signals from external stimuli to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[3] In the context of immunology, this pathway is essential for eliciting inflammatory gene expression in response to pathogens and tissue damage.[1]
The core cascade is initiated by upstream signals, such as growth factors or inflammatory cytokines, which activate the small GTPase RAS.[1] This triggers the sequential phosphorylation and activation of RAF (a MAP3K), MEK1/2 (a MAP2K), and finally ERK1/2 (a MAPK).[3] Activated ERK1/2 then phosphorylates numerous downstream targets, including transcription factors like AP-1, leading to the production of pro-inflammatory mediators such as TNF-α and various interleukins.[1][4] Given its central role, the MEK1/2 kinase represents a strategic node for therapeutic intervention to dampen excessive inflammatory responses.[5][6]
Featured Compound Profile
-
Compound Name: this compound
-
Synonyms: 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
-
CAS Number: 29632-82-4[7]
-
Molecular Formula: C₇H₄BrNO₃S[7]
-
Molecular Weight: 262.08 g/mol [7]
Mechanism of Action: While the broader benzisothiazolinone scaffold has been explored for various biological activities, this application focuses on its utility as a research tool for inhibiting the MEK1/2 kinases.[7][8] MEK1/2 possesses a unique allosteric binding pocket, distinct from the ATP-binding site, which allows for the development of highly specific, non-ATP-competitive inhibitors.[9][10] By engaging this site, compounds like this compound can effectively prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream inflammatory signaling.[11]
Visualization of the MEK/ERK Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and highlights the point of inhibition for compounds targeting MEK1/2.
Caption: A generalized workflow for the macrophage-based anti-inflammatory assay.
Expected Results and Interpretation
A compound effectively targeting the MEK/ERK pathway should exhibit potent, dose-dependent inhibition in both the biochemical and cell-based assays.
-
Biochemical Assay: A low nanomolar to micromolar IC₅₀ value in the MEK1 kinase assay would confirm direct enzymatic inhibition.
-
Cell-Based Assay: Successful inhibition of the MEK/ERK pathway in macrophages should lead to a significant, dose-dependent reduction in the production of NO, TNF-α, and IL-6. [12][13]The EC₅₀ values from the cellular assay provide insight into the compound's potency in a biological context, accounting for factors like cell permeability and stability.
Cautionary Note: Some studies have reported that MEK inhibitors can paradoxically enhance IL-12 and subsequent NO production under certain conditions with LPS stimulation. [14]Therefore, it is crucial to monitor a panel of cytokines and be aware of potential pathway-specific feedback loops or off-target effects.
Advanced Applications & Future Directions
The protocols described herein provide a foundational screening cascade. Promising results should be followed by more advanced studies:
-
Target Engagement: Western blot analysis can be used to directly measure the phosphorylation status of ERK1/2 in cell lysates, providing direct evidence of MEK inhibition within the cell. [11][15]* Selectivity Profiling: The compound should be tested against a panel of other kinases to ensure its specificity for MEK1/2.
-
In Vivo Models: Compounds demonstrating strong in vitro potency and a favorable selectivity profile can be advanced into animal models of inflammation, such as LPS-induced endotoxemia or collagen-induced arthritis, to evaluate in vivo efficacy. [16][17][18] By employing this compound within this strategic framework, researchers can effectively probe the role of the MEK/ERK pathway in their models of inflammation and accelerate the discovery of new therapeutic agents.
References
- Benchchem. (n.d.). This compound.
- Cui, W., et al. (2025). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential.
- SignalChem. (n.d.). MEK1 Kinase Assay Protocol.
- Benchchem. (n.d.). Introduction to MEK1 and the MAPK/ERK Pathway.
- Towers, C. (n.d.).
- D'Amico, F., & Jefferies, C. A. (2022). ERK1/2 in immune signalling. Essays in Biochemistry, 66(5), 555–565.
- Li, S., et al. (2024). Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. Current Issues in Molecular Biology, 46(1), 747–765.
- Manzoor, Z., & Koh, Y. S. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Society for Applied Biological Chemistry, 61(2), 189–196.
- Prockop, D. J., et al. (2014).
- Benchchem. (n.d.). Application Notes and Protocols for Measuring MEK1 Activity in Cell Lysates.
- BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit.
- La Marra, F., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology, 13, 1047605.
- Sigma-Aldrich. (n.d.). MEK Activity Assay Kit (CS0490) - Bulletin.
- Drug Target Review. (2024). New biological pathway in IBD discovered.
- NIH. (n.d.). Dual Role For A MEK Inhibitor As A Modulator Of Inflammation And Host Defense Mechanisms With Potential Therapeutic Application In COPD.
- Zhang, N., et al. (2018). Trametinib, a novel MEK kinase inhibitor, suppresses lipopolysaccharide-induced tumor necrosis factor (TNF)-α production and endotoxin shock. Journal of Cellular and Molecular Medicine, 22(8), 4029–4038.
- Semaming, U., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(20), 7058.
- Horita, H., et al. (2020). MEK inhibitors increase the mortality rate in mice with LPS-induced inflammation through IL-12-NO signaling. Scientific Reports, 10(1), 12762.
- Lee, J. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants, 10(8), 1259.
- Frontiers. (2024). MEK-inhibitor treatment reduces the induction of regulatory T cells in mice after influenza A virus infection.
- NIH. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I.
- Dalmarco, E. M., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages.
- Benchchem. (n.d.). Application Notes and Protocols for MEK Inhibitor (MEK-IN-4) In Vivo Studies.
- Cenmed. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide.
- Benchchem. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one.
- Georganics. (n.d.). This compound.
- ChemScene. (n.d.). 5-Bromo-4-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide.
- NIH. (n.d.). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Administration of MEK Inhibitors in Animal Models.
- Selleck Chemicals. (n.d.). PD98059 | MEK inhibitor.
- BLDpharm. (n.d.). 199475-45-1|5-Bromobenzo[d]thiazol-2(3H)-one.
- ChemScene. (n.d.). 139037-01-7 | 5-Bromobenzo[d]isothiazole.
Sources
- 1. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Dual Role For A MEK Inhibitor As A Modulator Of Inflammation And Host Defense Mechanisms With Potential Therapeutic Application In COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK inhibitors increase the mortality rate in mice with LPS-induced inflammation through IL-12-NO signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Emerging Role of Benzisothiazolone Derivatives in Antiviral Research
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of benzisothiazolone derivatives, exemplified by the scaffold of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, in the discovery and development of novel antiviral therapeutics. This document provides an in-depth overview of the antiviral potential of this class of compounds, their mechanisms of action, and detailed protocols for their evaluation.
Introduction: The Benzisothiazolone Scaffold as a Privileged Structure in Antiviral Drug Discovery
The benzisothiazolone core is a heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While direct antiviral research on this compound is not extensively documented in publicly available literature, its structural analogs, particularly pyridobenzothiazolones (PBTZs) and other benzothiazole derivatives, have demonstrated promising broad-spectrum antiviral activity.[1][2] These compounds have shown efficacy against a range of clinically relevant viruses, including respiratory viruses and flaviviruses, positioning the benzisothiazolone scaffold as a "privileged structure" for antiviral drug development.[1][2]
The urgent need for novel antiviral agents is underscored by the ongoing threat of viral pandemics and the emergence of drug-resistant viral strains.[1] Broad-spectrum antiviral agents (BSAAs), which are effective against multiple viral families, are of particular interest as they could serve as a first line of defense against emerging viral pathogens.[1] This guide will explore the application of benzisothiazolone derivatives as potential BSAAs, focusing on their demonstrated antiviral effects and the methodologies to assess their therapeutic potential.
Known Antiviral Applications and Mechanisms of Action
Research into benzisothiazolone analogs has revealed their potential to inhibit a variety of viruses through multiple mechanisms of action.
Broad-Spectrum Activity Against Respiratory Viruses
A notable application of benzisothiazolone derivatives is their activity against a panel of respiratory viruses. Phenotypic screening of pyridobenzothiazolone (PBTZ) libraries has identified compounds with potent inhibitory activity against Respiratory Syncytial Virus (RSV), human coronavirus OC43 (HCoV-OC43), and Influenza A virus (IFV-A).[1][2] The efficacy of these compounds often extends to multiple viral strains and is characterized by low micromolar EC50 values.[1][2]
Inhibition of SARS-CoV-2
The COVID-19 pandemic spurred intensive research into novel antiviral compounds, and benzothiazole derivatives have emerged as a promising class of SARS-CoV-2 inhibitors.[3][4] Their mechanisms of action against SARS-CoV-2 are multifaceted and include:
-
Targeting the Main Protease (Mpro): The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drugs.[4][5][6][7] Benzothiazole-containing compounds have been designed and synthesized to act as Mpro inhibitors, effectively blocking the viral life cycle.[5][8]
-
Viral Entry Inhibition: Some benzothiazole ketone derivatives have been shown to inhibit TMPRSS2, a host cell protease essential for the entry of SARS-CoV-2.[9] By blocking this host factor, these compounds prevent the virus from entering and infecting cells.
-
RNA Intercalation: In silico modeling suggests that some related compounds may exert their antiviral effect through RNA intercalation, a novel mechanism for RNA viruses like SARS-CoV-2.[3]
Activity Against Flaviviruses
Beyond respiratory viruses, PBTZ analogues have demonstrated significant anti-flavivirus activity, inhibiting viruses such as Dengue (DENV), Zika, West Nile (WNV), and others.[1] Some derivatives have been shown to have a virucidal effect, directly interacting with and compromising the integrity of viral particles.[10]
Experimental Protocols for Antiviral Evaluation
The following protocols are generalized from established methodologies for testing the antiviral activity of benzisothiazolone derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Cytotoxicity Assays
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the test compounds to ensure that any observed antiviral effect is not due to cell death.
Protocol 1: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability.
Materials:
-
Cell line of choice (e.g., Vero E6, HEK-ACE2, MRC-5, Hep-2)[1][3]
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound or its analogs) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells/well) and incubate for 12-24 hours to allow for cell adherence.[1][3]
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[1][11]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Susceptible cell line
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to confluency.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).[1]
-
Infect the cells with a known amount of virus (e.g., multiplicity of infection (MOI) of 0.01) in the presence of the compound.[1][3]
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.
Mechanism of Action Studies
Protocol 3: Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Procedure:
-
Pre-treatment: Add the compound to the cells for 2 hours before viral infection. Wash the cells to remove the compound before adding the virus.
-
Co-treatment: Add the compound to the cells during the 1-hour viral adsorption period.
-
Post-treatment: Add the compound to the cells after the viral adsorption period.
-
Quantify the viral yield (e.g., by plaque assay or RT-qPCR) for each condition and compare it to an untreated control.[11] Inhibition in the pre-treatment phase suggests an effect on viral entry, while inhibition in the post-treatment phase points to an effect on intracellular replication.[11]
Protocol 4: Virucidal Assay
This assay determines if the compound directly inactivates viral particles.
Procedure:
-
Incubate a known amount of virus with a high concentration of the test compound (e.g., EC90) for a set period (e.g., 2 hours) at 37°C.[1][11]
-
Serially dilute the mixture to a non-inhibitory concentration of the compound.
-
Determine the remaining viral infectivity using a plaque assay.[1][11] A significant reduction in viral titer compared to a vehicle-treated control indicates virucidal activity.
Data Presentation and Interpretation
Quantitative data from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Example Antiviral Activity and Cytotoxicity Data for a Benzisothiazolone Derivative
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HCoV-OC43 | MRC-5 | 7.5 | >100 | >13.3 |
| RSV-A2 | Hep-2 | 5.2 | >100 | >19.2 |
| IFV-A | MDCK | 12.1 | >100 | >8.3 |
| SARS-CoV-2 | Vero E6 | 2.8 | >50 | >17.9 |
A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the compound.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental designs and biological pathways.
Diagram 1: General Workflow for Antiviral Compound Screening
Sources
- 1. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant Broad-Spectrum Antiviral Activity of Bi121 against Different Variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. samev-dz.com [samev-dz.com]
- 5. SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Proteases as Targets for Coronavirus Disease 2019 Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromosaccharin Derivatives in Modern Drug Discovery
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 5-bromosaccharin, is a vital heterocyclic scaffold in medicinal chemistry.[1] Its unique structure, featuring a fused benzene and isothiazole ring system with a bromine substituent, provides a versatile platform for the synthesis of novel therapeutic agents.[2] Derivatives of this compound have shown promise in the development of new antimicrobial and anticancer drugs, making them a focal point of contemporary drug discovery programs.[1][2]
The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and the electronic environment of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these compounds. This guide provides a comprehensive overview of the application of NMR spectroscopy for the analysis of 5-bromosaccharin and its derivatives, offering detailed protocols and insights into spectral interpretation.
Core Principles of NMR for the Structural Elucidation of 5-Bromosaccharin Derivatives
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key parameters include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple peaks, which provides information about the number of adjacent protons.
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon atom.
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule.
-
COSY: Shows correlations between coupled protons.
-
HSQC: Shows correlations between protons and the carbons to which they are directly attached.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away.
-
The choice of NMR experiments is dictated by the need to unambiguously assign all proton and carbon signals and to confirm the regiochemistry of substitution on the 5-bromosaccharin core.
Expected NMR Spectral Data for the this compound Core
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the aromatic protons and carbons of the unsubstituted 5-bromosaccharin scaffold. These values are based on data from structurally related benzisothiazole derivatives and general principles of NMR spectroscopy.[3] The numbering convention used is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.2 - 8.4 | d | ~2.0 |
| H-6 | ~8.0 - 8.2 | dd | ~8.5, 2.0 |
| H-7 | ~7.8 - 8.0 | d | ~8.5 |
| N-H | Variable (broad singlet) | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~160 - 165 |
| C-3a | ~138 - 142 |
| C-4 | ~125 - 128 |
| C-5 | ~120 - 123 |
| C-6 | ~135 - 138 |
| C-7 | ~122 - 125 |
| C-7a | ~130 - 133 |
Note: Chemical shifts are highly dependent on the solvent and any substituents on the nitrogen atom. The N-H proton signal can be broad and its chemical shift can vary significantly with concentration and temperature.
Protocol for NMR Sample Preparation and Data Acquisition
This protocol provides a standardized workflow for the preparation and NMR analysis of a representative N-substituted 5-bromosaccharin derivative.
Experimental Workflow Diagram
Sources
Topic: High-Resolution Mass Spectrometry Analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the robust analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a brominated heterocyclic compound of significant interest in medicinal chemistry, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[1][2] We present optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Special emphasis is placed on leveraging the unique isotopic signature of bromine for confident identification and the elucidation of fragmentation pathways through tandem mass spectrometry (MS/MS). The methodologies described herein are designed to ensure high sensitivity, accuracy, and reproducibility for researchers engaged in drug discovery, process chemistry, and quality control.
Introduction: The Analytical Imperative
This compound, a derivative of the well-known saccharin scaffold, serves as a critical building block in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a reactive bromine atom on the aromatic ring, allows for diverse chemical modifications, leading to compounds with potential antimicrobial and anticancer properties.[1][3] Accurate and unambiguous characterization of this molecule and its derivatives is paramount for confirming synthetic outcomes, assessing purity, and studying metabolic fate.
Mass spectrometry (MS) is the definitive analytical technique for this purpose, providing precise molecular weight determination and profound structural insights.[4] This guide details an optimized workflow utilizing Electrospray Ionization (ESI), a soft ionization technique perfectly suited for polar and thermally sensitive molecules like the target analyte, thereby minimizing in-source degradation and maximizing the abundance of the molecular ion.[5][6]
Foundational Principles: Analyte & Method Selection
Physicochemical Properties of the Analyte
A successful MS analysis is predicated on understanding the analyte's properties.
-
Monoisotopic Mass: 260.9198 Da (for ⁷⁹Br isotope)
-
Structural Features: The molecule contains a polar sulfonamide-like heterocyclic ring and an acidic proton on the nitrogen atom, making it highly amenable to ESI. The benzene ring provides hydrophobicity, making it suitable for reverse-phase chromatography.
-
Critical Isotopic Signature: Naturally occurring bromine is a near 1:1 mixture of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a highly characteristic "doublet" peak in the mass spectrum for any bromine-containing ion, with the second peak appearing at M+2 Da with nearly equal intensity.[8][9] This signature is a powerful diagnostic tool for confirming the presence of bromine.
Rationale for Ionization Technique: Electrospray Ionization (ESI)
The choice of ionization method is critical for generating intact molecular ions.[10]
-
Why ESI? ESI is a soft ionization method that transfers analytes from a liquid phase to the gas phase as intact, charged ions.[6][11] Given the analyte's polarity and potential thermal lability, ESI is superior to hard ionization techniques like Electron Ionization (EI), which would cause extensive fragmentation and potentially obscure the molecular ion.[5][12]
-
Ionization Polarity:
-
Negative Ion Mode (-ESI): This is the preferred mode for this analyte. The acidic N-H proton is readily abstracted in the ESI process, forming a stable [M-H]⁻ anion. This process is highly efficient and typically yields a clean spectrum with a strong signal for the deprotonated molecule.
-
Positive Ion Mode (+ESI): While less efficient than negative mode, analysis in positive mode can provide complementary information. Protonation can occur, forming the [M+H]⁺ ion. More commonly, adducts with cations present in the solvent (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) are observed.[11]
-
Experimental Workflow: From Sample to Spectrum
The following diagram outlines the comprehensive analytical workflow.
Caption: Overall workflow for the LC-HRMS analysis.
Detailed Protocols
Protocol 1: Sample & Standard Preparation
Rationale: Proper sample preparation is essential to prevent contamination, avoid ion suppression, and ensure instrument longevity.[4][13] Using high-purity solvents and appropriate vials minimizes background interference.[13][14]
-
Stock Solution (1 mg/mL):
-
Accurately weigh ~1.0 mg of this compound.
-
Dissolve in 1.0 mL of LC-MS grade methanol or acetonitrile in a clean glass vial.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution (Target Concentration: 1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Transfer the final solution to an appropriate autosampler vial (glass with a PTFE-lined cap is recommended to prevent leaching of plasticizers).[13]
-
-
Filtration (Optional but Recommended):
-
If any particulates are visible or if the sample matrix is complex, filter the working solution through a 0.22 µm PTFE syringe filter to prevent clogging of the LC system.
-
Protocol 2: LC-HRMS System Parameters
Rationale: Chromatographic separation prevents ion suppression from matrix components and allows for the resolution of isomers if present. The mass spectrometer parameters are optimized to achieve maximum sensitivity and resolution for the target analyte.
| Parameter Category | Parameter | Recommended Value / Condition | Justification |
| Liquid Chromatography | LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining moderately polar aromatic compounds. | |
| Mobile Phase A | Water + 0.1% Formic Acid (for +ESI) or 5 mM Ammonium Acetate (for -ESI) | Formic acid aids protonation; ammonium acetate provides a counterion for deprotonation. | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (for +ESI) or Acetonitrile (for -ESI) | Organic solvent for eluting the analyte from the C18 column. | |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound with good peak shape. | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. | |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. | |
| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. | |
| Mass Spectrometry | Instrument | Q-TOF or Orbitrap Mass Spectrometer | Provides high mass accuracy (<5 ppm) and resolution (>20,000). |
| Ionization Mode | ESI, Negative and Positive | Run sequentially to gather comprehensive data. | |
| Mass Range | m/z 70 - 500 | Covers the analyte and its expected fragments. | |
| Capillary Voltage | -3.0 kV (-ESI), +3.5 kV (+ESI) | Optimizes the electrospray plume for efficient ion generation. | |
| Nebulizer Gas (N₂) | 2 Bar | Assists in droplet formation. | |
| Drying Gas (N₂) | 8 L/min at 250 °C | Aids in desolvation of ions before they enter the mass analyzer. | |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation on the most intense peaks. | |
| Precursor Ions | m/z 260.9 & 262.9 (-ESI), m/z 262.9 & 264.9 (+ESI) | Target the isotopic doublet of the molecular ion. | |
| Collision Energy | Ramped 10 - 40 eV | Provides a range of fragmentation energies to observe both primary and secondary fragments. |
Data Interpretation: Decoding the Spectrum
Molecular Ion Confirmation
The first step in data analysis is to confirm the presence of the molecular ion. The high-resolution instrument allows for the extraction of chromatograms with very narrow mass windows (e.g., ±5 ppm), significantly improving the signal-to-noise ratio.
-
In Negative ESI Mode: Look for the deprotonated molecule [M-H]⁻ .
-
For C₇H₃⁷⁹BrNO₃S⁻: m/z 260.9122
-
For C₇H₃⁸¹BrNO₃S⁻: m/z 262.9102
-
-
In Positive ESI Mode: Look for the protonated molecule [M+H]⁺ .
-
For C₇H₅⁷⁹BrNO₃S⁺: m/z 262.9279
-
For C₇H₅⁸¹BrNO₃S⁺: m/z 264.9258
-
The defining feature will be the ~1:1 intensity ratio of the two isotopic peaks separated by ~2 Da.
Fragmentation Pathway Analysis (MS/MS)
Tandem MS provides a molecular fingerprint, confirming the compound's structure. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses. A proposed fragmentation pathway for the [M-H]⁻ ion is shown below.
Caption: Proposed MS/MS fragmentation of the [M-H]⁻ ion.
-
Loss of Sulfur Dioxide (SO₂): The most common initial fragmentation is the neutral loss of SO₂ (63.96 Da) from the sulfonyl group, leading to a fragment ion at m/z 196.9/198.9.
-
Subsequent Loss of Carbon Monoxide (CO): The fragment at m/z 196.9/198.9 can further lose CO (28.00 Da) from the carbonyl group, resulting in a signal at m/z 168.9/170.9.
-
Loss of Bromine Radical (Br•): Another possible fragmentation from the precursor ion is the loss of the bromine radical, which would result in a non-brominated fragment at m/z 181.9. Observing the disappearance of the isotopic doublet for this fragment confirms the loss of the bromine atom.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by LC-HRMS. By employing the optimized ESI conditions, detailed chromatographic method, and systematic data interpretation strategy, researchers can achieve confident identification and structural characterization of this important chemical entity. The principles outlined—particularly the use of the bromine isotopic pattern and MS/MS fragmentation analysis—establish a robust, self-validating system for ensuring the identity and purity of synthetic intermediates and final compounds in the drug development pipeline.
References
- Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate.
- A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
- Ionization Methods in Organic Mass Spectrometry. Michigan State University.
- Mass Spectrometry Ionization Methods. Emory University.
- Mass Spectrometry Sample Preparation Guide. Organomation.
- Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. ResearchGate.
- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ResearchGate.
- Sample Preparation. Harvard University.
- Sample Preparation Protocol for Open Access MS. University of Oxford.
- N-Bromosaccharin. Sciencemadness.org.
- Bromo pattern in Mass Spectrometry. YouTube.
- Mass Spectrometry. Chemistry LibreTexts.
- Introduction to Mass Spectrometry. Chemistry Connected.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. acdlabs.com [acdlabs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound | 29632-82-4 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. as.uky.edu [as.uky.edu]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
cross-coupling reactions with 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound, a derivative of the well-known saccharin scaffold, is a highly valuable building block in medicinal chemistry and materials science.[1][2] Its rigid bicyclic core is a common feature in a variety of biologically active compounds, including inhibitors of phosphomannose isomerase (PMI) which have shown potential in anti-tumor applications.[2][3] The true synthetic power of this molecule, however, lies in the bromine atom at the 5-position. This site serves as a versatile functional handle, enabling the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[4]
These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[5][6] For researchers and drug development professionals, mastering the application of these methods to the 5-bromosaccharin core opens a direct pathway to novel compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide provides a detailed exploration of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound. We will delve into the mechanistic principles, provide field-tested protocols, and present representative data to guide your synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron reagent.[7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[8] When applied to 5-bromosaccharin, this reaction is the premier method for synthesizing 5-aryl or 5-heteroaryl derivatives, which are crucial motifs in many pharmaceutical agents.
Causality Behind the Method: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center (transmetalation).[6][7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromosaccharin with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2–5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Flame-dried Schlenk flask or sealed tube, magnetic stir bar, inert gas (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere.[9]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80–100 °C and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenyl derivative.
Representative Suzuki-Miyaura Coupling Data
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (4) | K₂CO₃ | DMF/H₂O | 110 | 75 |
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond.[10] This reaction is exceptionally useful for synthesizing 5-vinyl or 5-styrenyl saccharin derivatives, which can serve as precursors for polymerization or as substrates for further transformations like hydrogenation or epoxidation.[5]
Causality Behind the Method: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. The final key step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this intermediate, completing the cycle.[11]
Catalytic Cycle: Heck Reaction
Caption: General catalytic cycle for the Heck reaction.
Protocol: Heck Reaction of 5-Bromosaccharin with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2–5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4–10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Flame-dried Schlenk flask with condenser
Procedure:
-
In a flame-dried Schlenk flask, combine the palladium catalyst and ligand (if used).[9]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 5-Bromosaccharin and the base to the flask.
-
Introduce the anhydrous, degassed solvent via syringe, followed by the styrene.
-
Heat the reaction mixture to 80–120 °C under a positive pressure of inert gas.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6–24 hours).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess base and salts.
-
Dry the organic layer, concentrate, and purify the product via flash column chromatography to obtain the 5-styrenyl derivative.
Representative Heck Reaction Data
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | MeCN | 80 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | K₂CO₃ | DMF | 110 | 90 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Toluene | 120 | 65 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | NaOAc | DMA | 100 | 78 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) and a C(sp) carbon, specifically coupling an aryl halide with a terminal alkyne.[12] This reaction typically uses a dual-catalyst system of palladium and copper(I).[12] For the 5-bromosaccharin scaffold, this provides a direct route to 5-alkynyl derivatives, which are valuable intermediates for click chemistry, synthesis of complex natural products, and development of functional materials.[5]
Causality Behind the Method: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The unique copper cycle's role is to react with the terminal alkyne and an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, enabling the coupling to proceed under mild conditions.[12] Copper-free protocols have also been developed to avoid issues with homocoupling and purification.[9][13]
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of 5-Bromosaccharin with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2–3 mol%)
-
Copper(I) iodide (CuI) (3–5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and often as solvent)
-
Anhydrous and degassed solvent (e.g., THF or DMF, if not using amine as solvent)
-
Flame-dried Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromosaccharin, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne (phenylacetylene) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often complete within 2–6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues and amine salts.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Representative Sonogashira Coupling Data
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 94 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | MeCN | 40 | 85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[14][15] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines.[14] For the 5-bromosaccharin scaffold, it provides a direct and efficient route to 5-amino derivatives, which are key pharmacophores in numerous drug candidates.
Causality Behind the Method: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (like sodium tert-butoxide).[15] The base deprotonates the amine, making it a more potent nucleophile to displace the halide from the arylpalladium(II) complex. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[16][17]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromosaccharin with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1–3 mol%)
-
Ligand: BINAP, XPhos, or RuPhos (1.2–1.5x mol of Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4–2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a flame-dried Schlenk tube.
-
Add the 5-Bromosaccharin.
-
Add the anhydrous, degassed solvent, followed by the amine (morpholine).
-
Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These reactions are often complete in 2–18 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Data
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / BINAP (3.6) | NaOtBu | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / RuPhos (2.5) | LiHMDS | Toluene | 90 | 91 |
| 4 | Ammonia (equiv.) | Pd(OAc)₂ (2) / Josiphos ligand (4) | NaOtBu | Dioxane | 100 | 70 |
| Note: Coupling with ammonia often requires specialized ligands and conditions.[14] |
General Experimental Workflow
The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow to ensure reproducibility and high yields. Key considerations include the exclusion of oxygen and moisture, precise control of stoichiometry, and effective monitoring.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Chemical Probe
Introduction: Unveiling Protein Function with a Covalent Probe
In the intricate landscape of cellular biology, understanding the function of individual proteins is paramount to deciphering complex disease mechanisms and developing targeted therapeutics. Chemical probes, small molecules designed to interact with specific protein targets, have emerged as indispensable tools for modern drug discovery and chemical biology.[1][2] This guide focuses on the application of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide , a heterocyclic compound with significant potential as a covalent chemical probe for activity-based protein profiling (ABPP).
The core of this probe's utility lies in its benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. This structure contains a highly electrophilic sulfonyl group, rendering the molecule susceptible to nucleophilic attack by amino acid residues on proteins.[3][4][5] This reactivity allows for the formation of a stable, covalent bond with target proteins, a key feature for robust target identification and validation.[6] The presence of the bromine atom offers opportunities for further chemical modification, such as the attachment of reporter tags for visualization and enrichment.[7]
These application notes will provide a comprehensive overview of the principles and detailed protocols for utilizing this compound to identify and characterize novel protein targets in complex biological systems.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary mechanism of action for this compound as a chemical probe is the covalent modification of nucleophilic amino acid residues within protein active sites or binding pockets. The sulfonyl group in the isothiazolone ring is a potent electrophile, making it a "warhead" that can react with various nucleophiles.[3][5]
While cysteine is a common target for electrophilic probes, sulfonyl-containing compounds have been shown to react with a broader range of residues, including serine, lysine, tyrosine, and histidine.[3][4][6][8] This expanded reactivity profile increases the potential target space that can be explored with this probe.
Diagram: General Mechanism of Covalent Protein Modification
Caption: Covalent modification of a target protein by the electrophilic probe.
Experimental Applications: From Target Discovery to Validation
The unique properties of this compound make it a versatile tool for a range of applications in drug discovery and chemical biology:
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to assess the functional state of enzymes in their native environment.[9][10][11][12] This probe can be used to profile the activity of various enzyme classes that possess reactive nucleophiles in their active sites.
-
Target Identification and Validation: By identifying the proteins that are covalently modified by the probe, researchers can uncover novel drug targets.[1] Subsequent experiments can then be performed to validate the role of these targets in disease processes.
-
Covalent Inhibitor Screening: The benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold can serve as a starting point for the development of targeted covalent inhibitors with therapeutic potential.[4][6]
Protocols: A Step-by-Step Guide to Target Discovery
The following protocols provide a detailed workflow for using this compound for in-situ protein labeling and subsequent target identification using mass spectrometry.
Critical Experimental Consideration: The Negative Control
A fundamental principle of using chemical probes is the inclusion of a negative control.[1] This is a compound that is structurally similar to the active probe but lacks the reactive "warhead." For this compound, a suitable negative control would be a derivative where the electrophilicity of the sulfonyl group is significantly reduced or eliminated. The synthesis of such a control is crucial for distinguishing specific, covalent interactions from non-specific binding.
Diagram: Experimental Workflow for Target Identification
Caption: A comprehensive workflow for chemical probe-based target identification.
Protocol 1: In-Situ Labeling of Proteins in Cultured Cells
This protocol describes the treatment of live, cultured cells with this compound to label target proteins within their native environment.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (probe)
-
Negative control compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare a stock solution of the probe and negative control in DMSO. A typical stock concentration is 10-100 mM.
-
Probe Treatment: On the day of the experiment, dilute the probe and negative control stock solutions in pre-warmed complete cell culture medium to the desired final concentration. A concentration range of 1-50 µM is a good starting point for optimization.
-
Incubation: Remove the old medium from the cells and add the medium containing the probe or negative control. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with cold PBS to remove any unbound probe.
-
Proceed to Cell Lysis: The labeled cells are now ready for lysis and downstream proteomic analysis.
Protocol 2: Preparation of Cell Lysates for Proteomic Analysis
This protocol details the lysis of probe-labeled cells to extract proteins for subsequent analysis. The choice of lysis buffer is critical and should be optimized for the specific cell type and target proteins of interest.
Materials:
-
Probe-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer, or a buffer compatible with click chemistry if applicable)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
Procedure:
-
Buffer Preparation: Prepare the lysis buffer and supplement it with protease and phosphatase inhibitors immediately before use. Keep the buffer on ice.
-
Cell Lysis: Add the cold lysis buffer to the washed cell pellet. The volume of buffer will depend on the number of cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant (the protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate can be used immediately or stored at -80°C for later use.
Protocol 3: Affinity Purification of Probe-Labeled Proteins
This protocol assumes the use of a modified version of the probe containing a biotin tag or a click chemistry handle (e.g., an alkyne or azide group) for enrichment.
Materials:
-
Protein lysate from probe-labeled cells
-
Streptavidin-agarose beads (for biotinylated probes) or alkyne/azide-functionalized beads (for click chemistry)
-
Click chemistry reagents (if applicable), such as a copper catalyst, a reducing agent, and a copper-chelating ligand.
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Bead Preparation: Wash the affinity beads according to the manufacturer's instructions to remove any storage solutions.
-
Click Chemistry (if applicable): If using a probe with a click chemistry handle, perform the click reaction to attach a biotin tag to the probe-labeled proteins in the lysate.
-
Binding: Add the prepared beads to the protein lysate and incubate with gentle rotation for 1-2 hours at 4°C to allow for the binding of labeled proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the preparation of enriched proteins for identification by mass spectrometry.
Materials:
-
Protein-bound affinity beads
-
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.
-
Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend them in a buffer suitable for injection into the mass spectrometer.
Data Analysis and Target Validation
The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is then searched against a protein database to identify the proteins present in the sample.
Key Data Analysis Steps:
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Quantification: Employ label-free quantification or isotopic labeling methods to determine the relative abundance of proteins in the probe-treated sample versus the negative control.
-
Hit Identification: Identify proteins that are significantly enriched in the probe-treated sample. These are the potential targets of the chemical probe.
Target Validation:
Once potential targets are identified, it is crucial to validate them using orthogonal methods, such as:
-
Western Blotting: Confirm the interaction of the probe with the target protein by western blotting with an antibody against the protein of interest.
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to deplete the target protein and assess the effect on the cellular phenotype of interest.
-
Recombinant Protein Labeling: Confirm the direct interaction of the probe with the purified recombinant target protein.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 50 µM | Optimize for each cell line and experimental endpoint. |
| Incubation Time | 1 - 4 hours | Time-course experiments are recommended. |
| Protein Lysate Concentration | 1 - 5 mg/mL | For affinity purification. |
| Trypsin to Protein Ratio | 1:20 - 1:50 (w/w) | For on-bead digestion. |
Conclusion
This compound represents a promising chemical probe for the exploration of the functional proteome. Its electrophilic nature allows for the covalent labeling of a diverse range of protein targets, enabling their identification and characterization. The protocols and principles outlined in this guide provide a robust framework for the successful application of this probe in target discovery and validation efforts. As with any chemical biology tool, careful experimental design, including the use of appropriate controls, is essential for generating high-quality, reproducible data.
References
- Target Identific
- This compound. Benchchem.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Activity-based probes that target diverse cysteine protease families.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. The Royal Society of Chemistry.
- ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform.
- Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online.
- Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI.
- Selected probes successfully used for the identification of protein targets involved in toxic side effects.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH.
- Activity-Based Profiling of Proteases. Stanford Medicine.
- Probing your next target?
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Activity-based probes for the proteomic profiling of metalloproteases. PNAS.
- 5-Bromobenzo[d]isothiazol-3(2H)-one. Benchchem.
- Chemoproteomic profiling and discovery of protein electrophiles in human cells. PMC.
Sources
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for assessing neuroprotective effects of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide analogs
Application Note & Protocol
Topic: Experimental Protocol for Assessing Neuroprotective Effects of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Analogs
Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Strategy for Evaluating the Neuroprotective Potential of Novel Benzisothiazole Dioxides
Introduction: The Rationale for Investigating Saccharin Analogs in Neuroprotection
The compound this compound belongs to the benzisothiazole class, structurally related to saccharin.[1][2][3] While historically known as artificial sweeteners, saccharin and its derivatives are gaining attention for diverse biological activities.[4][5] The core structure is a type of sulfonamide, a functional group present in a wide array of therapeutic agents.[6][7] Recent studies have pointed towards the potential for sulfonamide-based compounds to exhibit neuroprotective properties, often linked to antioxidant and anti-inflammatory mechanisms.[6][8][9][10]
Neurological disorders such as ischemic stroke and chronic neurodegenerative diseases represent a significant unmet medical need, with complex pathologies involving excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.[11][12][13] The development of novel small molecules that can mitigate these processes is a critical goal in pharmaceutical research. This guide presents a comprehensive, tiered experimental workflow designed to rigorously assess the neuroprotective efficacy of this compound and its analogs, progressing from high-throughput in vitro screening to mechanistic elucidation and in vivo proof-of-concept.
Experimental Workflow: A Phased Approach
A hierarchical screening cascade ensures that resources are focused on the most promising candidates. This approach begins with broad cell-based assays to identify active compounds and progressively moves to more complex models to understand their mechanism of action and in vivo relevance.
Tier 1: In Vitro Primary Screening for Neuroprotective Activity
The initial goal is to efficiently screen a library of this compound analogs to identify compounds that protect neuronal cells from common death-inducing stimuli.
Rationale for Model Selection
We recommend using the murine hippocampal HT-22 cell line. This line is particularly advantageous for initial screening because it lacks ionotropic glutamate receptors, making it an excellent model to study glutamate-induced oxidative toxicity independent of excitotoxicity.[8] This allows for a focused assessment of a compound's ability to combat oxidative stress, a key pathological mechanism.
Protocol 1.1: Glutamate-Induced Oxidative Toxicity Assay
This assay assesses the ability of test compounds to protect HT-22 cells from death induced by high concentrations of glutamate, which depletes intracellular glutathione (GSH) and leads to oxidative stress.[8]
Materials:
-
HT-22 cells
-
DMEM with 10% FBS
-
Glutamate stock solution (1 M in water)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Step-by-Step Procedure:
-
Cell Seeding: Plate HT-22 cells in a 96-well plate at a density of 8,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test analogs (e.g., 0.1 µM to 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trolox).
-
Induce Injury: Add glutamate to a final concentration of 5 mM to all wells except the untreated control group.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assess Viability (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
| Treatment Group | Compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle + Glutamate | 0 | 0.45 | 36% |
| Analog X + Glutamate | 1 | 0.60 | 48% |
| Analog X + Glutamate | 10 | 1.05 | 84% |
| Analog Y + Glutamate | 10 | 0.50 | 40% |
Tier 2: Mechanistic Elucidation of 'Hit' Compounds
Analogs that demonstrate significant protection in Tier 1 are advanced to mechanistic studies to determine how they exert their neuroprotective effects. Key cellular pathways implicated in neuronal death are interrogated.
Pathway of Interest: Ischemia-Induced Apoptotic Cascade
Ischemic injury, modeled in vitro by oxygen-glucose deprivation (OGD), triggers a cascade of events including mitochondrial dysfunction, release of pro-apoptotic factors, and activation of executioner caspases like Caspase-3, leading to cell death.[14][15][16] Assessing a compound's ability to interfere with these steps provides critical insight into its mechanism.
Protocol 2.1: Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions in vitro and is a robust model for screening compounds targeting stroke.[14][16][17][18][19]
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
OGD medium (glucose-free DMEM)
-
Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)
-
Normal culture medium
Step-by-Step Procedure:
-
Preparation: Culture cells to ~80% confluency. The day of the experiment, pre-warm OGD medium and equilibrate it inside the hypoxic chamber for at least 30 minutes.
-
Compound Treatment: Pre-treat cells with 'hit' compounds or vehicle for 2 hours.
-
Induce OGD: Wash cells twice with glucose-free DMEM. Replace with the equilibrated OGD medium and immediately place the culture plate in the hypoxic chamber.
-
OGD Incubation: Incubate for a predetermined duration (e.g., 1-4 hours, depending on cell type sensitivity).
-
Reoxygenation: Remove the plate from the chamber, replace the OGD medium with normal, pre-warmed culture medium (containing glucose and the test compounds), and return to a normoxic incubator (95% air / 5% CO₂).
-
Endpoint Analysis: After 24 hours of reoxygenation, assess endpoints such as cell viability (MTT/LDH) or the specific mechanistic assays below.
Protocol 2.2: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.[15]
Materials:
-
Cells subjected to OGD/Reoxygenation (Protocol 2.1)
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[20]
Step-by-Step Procedure:
-
Assay Preparation: Following the OGD/Reoxygenation protocol in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Express data as fold-change in luminescence over the normoxic control group.
Protocol 2.3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A loss of ΔΨm is a hallmark of early apoptosis and mitochondrial dysfunction.[21][22][23]
Materials:
-
Cells grown on glass-bottom imaging dishes
-
Tetramethylrhodamine, Methyl Ester (TMRM) or similar potential-sensitive dye
-
Fluorescence microscope
Step-by-Step Procedure:
-
Cell Culture & OGD: Culture cells and perform the OGD/Reoxygenation protocol (Protocol 2.1).
-
Dye Loading: During the final 30 minutes of reoxygenation, add TMRM (e.g., 20-50 nM) to the culture medium.
-
Imaging: Wash the cells with pre-warmed buffer and image immediately using a fluorescence microscope with the appropriate filter sets (e.g., TRITC/Rhodamine).
-
Analysis: Quantify the mean fluorescence intensity per cell. A decrease in TMRM fluorescence in the OGD/vehicle group indicates mitochondrial depolarization. Compare this to compound-treated groups to assess for preservation of ΔΨm.
Tier 3: In Vivo Proof-of-Concept
The most promising lead candidate from in vitro studies must be validated in a relevant animal model of neurological disease to assess its efficacy in a complex biological system.
Rationale for Model Selection
The transient middle cerebral artery occlusion (MCAO) model in rodents is the most widely used and accepted model for preclinical ischemic stroke research.[24][25][26] It effectively mimics the pathophysiology of human ischemic stroke, including the formation of an infarct core and a surrounding, salvageable penumbra, which is the primary target for neuroprotective agents.[26][27]
Protocol 3.1: Transient Middle Cerebral Artery Occlusion (MCAO) Model
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with established guidelines.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Nylon monofilament suture with a coated tip
-
2,3,5-Triphenyltetrazolium chloride (TTC) for staining
Step-by-Step Surgical Procedure (Summary):
-
Anesthesia: Anesthetize the animal and maintain body temperature at 37°C.
-
Incision: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Temporarily ligate the CCA and ECA. Introduce a nylon monofilament through an incision in the ECA and advance it up the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a specific period (e.g., 60-90 minutes).
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Compound Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time relative to the ischemic insult (e.g., 30 minutes before reperfusion).
-
Recovery: Suture the incision and allow the animal to recover.
Protocol 3.2: Assessment of In Vivo Efficacy
Endpoint 1: Neurological Deficit Scoring
-
At 24 hours post-MCAO, evaluate animals using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional measure of the stroke outcome.
Endpoint 2: Infarct Volume Measurement
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.
-
Analysis: Healthy, viable tissue stains red, while the infarcted (dead) tissue remains white. Capture images of the slices and use image analysis software to quantify the infarct volume, often corrected for edema.
| Treatment Group | n | Neurological Score (Mean ± SEM) | Corrected Infarct Volume (mm³ ± SEM) |
| Sham (Surgery, no MCAO) | 8 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle + MCAO | 10 | 3.2 ± 0.3 | 210.5 ± 15.2 |
| Lead Compound (10 mg/kg) + MCAO | 10 | 1.8 ± 0.4 | 115.3 ± 12.8 |
References
- Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Maniskas, M., et al. (2016). In vivo animal stroke models: a rationale for rodent and non-human primate models. Translational Stroke Research, 7(5), 339-351. [Link]
- Gale, J., et al. (2018). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 1717, 119-131. [Link]
- Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 908865. [Link]
- Casals, J. B., et al. (2023). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Al-Bishri, A. (2013). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Journal of Taibah University Medical Sciences, 8(3), 159-165. [Link]
- CeBioND Consortium. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.
- ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures.
- University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh. [Link]
- Alluri, H., et al. (2015). Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction. Journal of Visualized Experiments, (99), e52699. [Link]
- Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot Website. [Link]
- Al-Ghazali, A., & Al-Ghareeb, A. (2021). Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature. Frontiers in Neurology, 12, 755100. [Link]
- ResearchGate. (n.d.). Proportion of stroke models used in 2852 neuroprotection experiments.
- Ace Therapeutics. (n.d.). Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development. Ace Therapeutics Website. [Link]
- JoVE. (2022). BBB Dysfunction Study by Ischemia-Reperfusion Injury Model | Protocol Preview. YouTube. [Link]
- NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof Website. [Link]
- Ace Therapeutics. (n.d.). In Vitro and In Vivo Models of Ischemic Stroke. Ace Therapeutics Website. [Link]
- Williams, A. L., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 23(1), 53. [Link]
- Dagda, R. K., & Chu, C. T. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Methods in Molecular Biology, 1567, 127-142. [Link]
- Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model.
- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]
- Wang, Y., et al. (2022). Latest assessment methods for mitochondrial homeostasis in cognitive diseases. Frontiers in Aging Neuroscience, 14, 988448. [Link]
- EurekAlert!. (2013). Antibiotics: A new understanding of sulfonamide nervous system side effects. AAAS. [Link]
- Iłżecka, J. (2021). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants, 10(9), 1438. [Link]
- Georganics. (n.d.). This compound. Georganics Website. [Link]
- Edelris. (2024).
- WIPO Patentscope. (2024).
- Tunc, A. S., et al. (2021). Evaluation of long-term effects of artificial sweeteners on rat brain: a biochemical, behavioral, and histological study. Journal of Biochemical and Molecular Toxicology, 35(11), e22901. [Link]
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
- Han, L., et al. (2014). Design, Synthesis and Preliminary Bioactivity Studies of 1,2-dihydrobenzo[d]isothiazol-3-one-1,1-dioxide Hydroxamic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1529-1538. [Link]
- Abdel-rahman, A. A. H., et al. (2023). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. RSC Advances, 13(14), 9390-9411. [Link]
- Cenmed. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. Cenmed Website. [Link]
- Medical News Today. (2021). Saccharin: Uses, risk, and benefits. Medical News Today. [Link]
- News-Medical.Net. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences. News-Medical.Net. [Link]
- WebMD. (n.d.). What to Know About Saccharin. WebMD. [Link]
- PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 29632-82-4 [sigmaaldrich.com]
- 4. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents - Edelris [edelris.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 15. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key intermediate in medicinal chemistry and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation and to systematically improve reaction yields.
The primary and most widely employed method for synthesizing this compound is the selective electrophilic bromination of its parent scaffold, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly known as saccharin).[2] While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields in heterocyclic synthesis are a common problem that can stem from multiple factors.[3] A systematic evaluation of your experimental setup is the most effective troubleshooting strategy.
Answer: The most common culprits for low yields in this synthesis include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[3] Excessive heat can promote the formation of side products, while insufficient time or temperature can lead to incomplete conversion.
-
Purity of Reagents and Solvents: Impurities in the starting saccharin, brominating agent, or solvent can inhibit the reaction or introduce competing side reactions.[3] Moisture is particularly detrimental, as it can react with some brominating agents.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized concentration gradients, resulting in inconsistent reaction rates and lower yields.[3]
-
Product Loss During Work-up/Purification: The desired product may be partially lost during extraction, washing, or recrystallization steps if the procedures are not optimized.
-
Product Decomposition: The product itself may be unstable under prolonged exposure to the reaction conditions or during the work-up process.[3] It is crucial to monitor the reaction's progress to avoid product degradation over time.
Question 2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize their formation?
The formation of multiple products is a clear indicator of side reactions. Identifying these byproducts is key to optimizing the reaction for selectivity.
Answer: The most probable side products are:
-
Dibrominated Saccharin: This arises from over-bromination of the aromatic ring. To minimize this, use a precise stoichiometry of the brominating agent (1.0-1.1 equivalents) and add it portion-wise or as a slow continuous drip to avoid localized high concentrations.
-
Unreacted Starting Material: A significant amount of starting material indicates incomplete conversion. Before committing large amounts of material, consider running small-scale trial reactions to determine the optimal temperature and duration.[3] Ensure your brominating agent is active and your solvent is dry.
-
Positional Isomers: While bromination is directed to the 5-position, trace amounts of other isomers can form. The choice of brominating agent and solvent can influence regioselectivity. N-bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine (Br₂).[2]
-
Sulfones: In syntheses starting from substituted toluenes, sulfone formation is a common side reaction during the initial sulfonation step.[4][5] While less common in the direct bromination of saccharin, it's a critical consideration if you are building the heterocyclic ring from scratch.
Question 3: How do I choose the optimal brominating agent and solvent for this synthesis?
The choice of reagents and solvent directly impacts reaction rate, selectivity, and safety.
Answer:
-
Brominating Agents:
-
N-Bromosuccinimide (NBS): Generally the preferred reagent. It is a solid, making it easier and safer to handle than liquid bromine. It often provides higher selectivity for the desired mono-brominated product.
-
Bromine (Br₂): A powerful brominating agent that can be effective but is more hazardous and can lead to over-bromination if not carefully controlled. It is highly corrosive and volatile, requiring excellent ventilation and handling precautions.
-
-
Solvents:
-
Acetic Acid or Dichloromethane: These are commonly used solvents that facilitate the reaction by dissolving the reactants.[2]
-
Concentrated Sulfuric Acid: Can also be used as a solvent, especially when starting with elemental bromine, as it activates the bromine for electrophilic attack.
-
Question 4: What are the best practices for work-up and purification to maximize my isolated yield?
A well-executed work-up and purification are critical for isolating a high-purity product and maximizing the final yield.
Answer:
-
Quenching: After the reaction is complete (as determined by TLC), the mixture should be cooled and carefully poured over crushed ice. This precipitates the crude product and helps to separate it from the reaction solvent and any remaining acid.
-
Neutralization of Excess Bromine: If Br₂ was used, any unreacted excess should be quenched by adding a reducing agent like a saturated solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color disappears.
-
Isolation: The precipitated solid can be collected by filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any soluble impurities.
-
Purification:
-
Recrystallization: This is a highly effective method for obtaining a pure, crystalline product.[6] The ideal solvent will dissolve the compound when hot but not when cold.[6] Ethanol, methanol, or acetonitrile are often suitable choices for this class of compounds.[2][6] Experiment with solvent pairs (e.g., ethanol/water) if a single solvent is not effective.
-
Flash Chromatography: If recrystallization fails to yield a pure product, flash column chromatography is an alternative.[2] A suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be developed using TLC to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[6]
-
Visualized Workflows and Logic
To better illustrate the experimental process and troubleshooting strategy, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of 5-Bromosaccharin.
Caption: Troubleshooting logic for addressing low reaction yields.
Validated Experimental Protocol
This protocol describes the synthesis of this compound from saccharin using N-Bromosuccinimide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Saccharin | 183.18 | 5.00 g | 27.29 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.09 g | 28.66 | 1.05 |
| Acetic Acid | - | 50 mL | - | - |
| Sodium Thiosulfate | - | Sat. Soln. | - | - |
| Deionized Water | - | As needed | - | - |
| Ethanol | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add saccharin (5.00 g, 27.29 mmol) and glacial acetic acid (50 mL). Stir the mixture to form a suspension.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (5.09 g, 28.66 mmol) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexanes:ethyl acetate until the starting material spot is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate will form.
-
Quenching: Add a saturated solution of sodium thiosulfate dropwise with stirring until any faint yellow color disappears to quench any residual bromine species.
-
Isolation: Collect the white solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL).
-
Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 50°C to a constant weight.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key identifiers for this compound? A1: The key identifiers are:
-
CAS Number: 29632-82-4[2]
-
Synonyms: 5-Bromosaccharin, 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Q2: What are the primary safety hazards I should be aware of during this synthesis? A2: The primary hazards are associated with the brominating agents and solvents.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Bromine (Br₂): Is highly toxic, corrosive, and causes severe burns. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: Is corrosive and can cause skin and eye burns.
-
The product itself is classified with H-statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation). Always handle all chemicals in a well-ventilated fume hood and wear appropriate PPE.
Q3: How can I definitively confirm the structure and purity of my final product? A3: Standard analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine atom on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
References
- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT.
- This compound. (n.d.). MySkinRecipes.
Sources
Technical Support Center: Purification of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 5-bromo-saccharin) by flash chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield for this important heterocyclic compound.
The structure of 5-bromo-saccharin, with its acidic N-H proton and multiple polar functional groups, presents specific challenges in normal-phase flash chromatography, most notably peak tailing and poor resolution. This guide provides field-proven insights and systematic protocols to overcome these issues.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My purified compound shows significant peak tailing. What's causing this and how do I fix it?
Answer:
Peak tailing is the most common problem encountered when purifying 5-bromo-saccharin on silica gel. The primary cause is the strong interaction between the acidic N-H proton of your compound and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This interaction leads to a non-ideal equilibrium during elution, causing the peak to tail or "streak."[2]
Root Cause Analysis & Solution Workflow:
-
Problem Confirmation: The issue is chemical interaction, not a physical problem with the column packing, especially if other, non-acidic compounds in your mixture elute with symmetrical peaks.[3]
-
The Solution: Mobile Phase Modification. To mitigate this interaction, you must suppress the ionization of your compound. This is achieved by adding a small amount of a volatile acid to your mobile phase.[4][5]
-
Recommended Modifier: Add 0.5% to 1% (v/v) of glacial acetic acid or formic acid to your eluent system (e.g., to the ethyl acetate or methanol portion of your mobile phase).
-
Mechanism of Action: The added acid protonates the silanol groups on the silica surface and ensures your 5-bromo-saccharin remains in its neutral, protonated state.[4][6] This minimizes the strong ionic interaction, leading to a much sharper, more symmetrical peak. The result is a vastly improved separation with the product eluting in a more concentrated band.[4]
-
Protocol: Implementing an Acidic Modifier
-
Prepare Stock Solutions: Prepare your polar solvent (e.g., ethyl acetate) with the acidic modifier. For a 1% solution, add 10 mL of glacial acetic acid to 990 mL of ethyl acetate.
-
Re-develop TLC Method: Run a new set of TLC plates using the acid-modified solvent system to re-optimize your elution conditions. You may notice a slight change in the Rf value.
-
Equilibrate the Column: Before loading your sample, equilibrate the flash column with at least 5 column volumes (CV) of the initial, acid-modified mobile phase. This ensures the entire stationary phase is properly conditioned.
-
Run the Purification: Proceed with your flash chromatography run using the acid-modified gradient.
Issue 2: The compound is not eluting from the column, or my yield is very low.
Answer:
This issue typically stems from two potential causes: the compound is too polar for the selected solvent system, or it is irreversibly adsorbing or decomposing on the silica gel.[2]
Troubleshooting Steps:
-
Assess Solvent Polarity: 5-bromo-saccharin is a highly polar molecule. Standard solvent systems like ethyl acetate/hexane may not be strong enough to elute it effectively.[7]
-
Check for On-Column Degradation: Although 5-bromo-saccharin is generally stable, some sensitive compounds can degrade on acidic silica.
-
Solution: Perform a stability test. Spot your crude material on a silica TLC plate. Let it sit on the dry plate for 1-2 hours, then develop the plate. If you see new spots or significant streaking from the origin that wasn't present in the initial spotting, your compound may be degrading. In this case, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.[2]
-
-
Ensure Proper Sample Loading: If the compound precipitates upon loading, it will not chromatograph properly.
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a dry, free-flowing powder.[8] Load this powder onto the top of your column. This prevents solubility issues with the less polar mobile phase at the start of the run.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for method development?
A1: Given the polar nature of 5-bromo-saccharin, a good starting point for TLC analysis is a mixture of a non-polar and a polar solvent.[7] Begin with systems like:
-
50% Ethyl Acetate / 50% Hexane
-
5% Methanol / 95% Dichloromethane
Adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.4 on the TLC plate. This Rf range generally provides the best balance between resolution and run time in flash chromatography.
| TLC Solvent System | Recommended Use Case | Notes |
| Ethyl Acetate / Hexane | Standard for moderately polar compounds. | Good starting point, but may require high % of EtOAc. |
| Methanol / Dichloromethane | Excellent for very polar compounds.[7] | A gradient of 0-10% MeOH is often effective. |
| Acetone / Hexane | Alternative to EtOAc/Hexane. | Acetone is a stronger polar solvent than EtOAc. |
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The user's request specifies flash chromatography, which is most commonly performed in normal-phase mode (polar stationary phase like silica, non-polar mobile phase).[9] Normal-phase is suitable for this compound, provided you use an acidic modifier as discussed.
However, reversed-phase chromatography (non-polar C18 stationary phase, polar mobile phase like water/acetonitrile) is an excellent alternative, especially if issues with degradation or irreversible adsorption on silica are suspected.[2][9] In reversed-phase, an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid) is also highly recommended to ensure sharp peaks for ionizable compounds.[4][9]
Q3: How much crude material can I load onto my flash column?
A3: The loading capacity depends on the difficulty of the separation. A general guideline for a moderately difficult separation (ΔRf > 0.1 on TLC) is a sample load of 1-5% of the mass of the stationary phase (silica gel).[2] For very easy separations, you might go as high as 10%.
-
Example: For a 40g silica flash column, a typical load would be between 400 mg and 2 g of crude material.
Overloading the column is a common cause of poor separation and overlapping peaks.[2][10] If you see fronting peaks, it may be a sign of column overload.[4]
Visual Workflow and Logic Diagrams
Workflow for Method Development and Purification
This diagram outlines the systematic process from analyzing the crude product to obtaining the pure compound.
Caption: Systematic workflow for flash chromatography purification.
Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path to diagnose and solve the common issue of peak tailing.
Caption: Decision tree for resolving peak tailing issues.
References
- Biotage. (2023).
- BenchChem. (n.d.). This compound. Link
- Biotage. (2023).
- Biotage. (2023).
- Teledyne LABS. (n.d.).
- Sigma-Aldrich. (n.d.). This compound. Link
- King Group. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Link
- Georganics. (n.d.). This compound. Link
- Cytiva. (2024).
- MySkinRecipes. (n.d.). This compound. Link
- Teledyne ISCO. (2014).
- BenchChem. (n.d.).
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Link
- Taylor, S. L., & King, J. W. (n.d.).
- ChemicalBook. (n.d.). 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-BROMO, 1,1-DIOXIDE. Link
- Taylor & Francis Online. (n.d.). A Convenient Preparation Of Jv-Bromo-Saccharin, Source Of Electrophilic Bromine. Link
- SOP: FLASH CHROM
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Link
- ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Link
- Teledyne LABS. (n.d.).
- Zajc, B. (1999). a convenient preparation of n- bromo- saccharin, source of electrophilic bromine. Link
- USDA Food Safety and Inspection Service. (2009).
- Agilent. (n.d.).
- Restek. (2014). [1]Troubleshooting HPLC- Tailing Peaks. Link
- Teledyne ISCO. (2019).
- Biotage. (2023).
- Sorbent Technologies, Inc. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Link
- Supporting information Sustainable Synthesis of Sulfonamides via Oxidative Chlorination in Altern
- Scribd. (n.d.).
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Link
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Recrystallization of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the dedicated technical support guide for the purification of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of biologically active compounds, its purity is paramount to the success of subsequent experimental stages.[1] This guide provides in-depth, field-proven insights into recrystallization methods, presented in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous purification of this compound by recrystallization so critical?
A1: The purity of a starting material directly impacts the outcome of a chemical synthesis. For this compound, which is often used in the development of pharmaceutical agents, impurities can lead to several downstream problems:
-
Side Reactions: Impurities can react with downstream reagents, leading to complex and difficult-to-separate by-products, ultimately lowering the yield of the desired compound.
-
Inaccurate Stoichiometry: The presence of impurities means the actual mass of the reactant is lower than weighed, leading to incorrect molar ratios and incomplete reactions.
-
Catalyst Poisoning: In reactions involving sensitive catalysts (e.g., transition-metal coupling), even trace impurities can deactivate the catalyst.
-
False Positives in Biological Assays: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
Recrystallization is a powerful, cost-effective technique to achieve the high purity (>99%) required for these sensitive applications.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile depends heavily on the synthetic route, which is often the direct bromination of the parent benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold.[2][3] Common contaminants include:
-
Unreacted Brominating Agent: Residual elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) are frequent culprits, often imparting a distinct yellow or reddish-brown color to the crude solid.[4][5]
-
Starting Material: Incomplete reaction will leave unreacted benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
-
Isomeric and Poly-brominated By-products: Bromination can sometimes occur at other positions on the aromatic ring, or multiple bromine atoms can be added. These species often have very similar polarities to the desired product, making chromatographic separation challenging but recrystallization effective.[5]
-
Acidic Residues: Hydrogen bromide (HBr) is a common by-product of many bromination reactions and can be present in the crude material.[4]
Q3: How do I choose the best solvent for recrystallization?
A3: The golden rule of recrystallization is to find a solvent (or solvent system) in which your target compound is highly soluble at high temperatures but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[5][6] Conversely, the impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.
For this compound, a moderately polar compound, several solvents can be considered. Acetonitrile is a documented solvent for the recrystallization of similar derivatives and serves as an excellent starting point.[2]
Solvent Selection Summary
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Acetonitrile | 82 | Polar Aprotic | Recommended starting point. Often provides a good solubility differential with temperature for moderately polar compounds.[2] |
| Ethanol | 78 | Polar Protic | A common and effective choice for many brominated aromatics.[5] May require a mixed system with water to reduce solubility at low temperatures. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but can sometimes offer a better crystal habit. |
| Acetone | 56 | Polar Aprotic | Its high volatility and ability to dissolve many organics make it a candidate, but its low boiling point may limit the solubility gradient.[5] |
| Toluene | 111 | Nonpolar | Useful if the compound is less polar. Its high boiling point provides a wide temperature range for crystallization.[5] |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Re-heating to clarity followed by slow cooling can yield very pure crystals.[5] |
Troubleshooting Guide
Symptom: My "pure" product is yellow, orange, or brown.
-
Probable Cause: This coloration is almost always due to trapped elemental bromine (Br₂) or other colored, oxidized impurities.[4][5]
-
Solution 1: Pre-Recrystallization Wash: Before the main recrystallization, suspend the crude solid in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with a 10% aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4][5] Continue washing until the organic layer is colorless. Then, dry the organic layer and remove the solvent to obtain a decolorized crude solid ready for recrystallization.
-
Solution 2: Activated Carbon Treatment: During the recrystallization, after dissolving the compound in the minimum amount of hot solvent, add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution.[4] Swirl for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon, then allow the clear filtrate to cool slowly.
Symptom: No crystals are forming after the solution has cooled.
-
Probable Cause: The solution is likely not saturated or supersaturated at the lower temperature. This usually means too much solvent was used.[7]
-
Solution 1: Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[7] If that fails, add a tiny "seed crystal" from a previous pure batch.
-
Solution 2: Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[7] Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Solution 3: Lower the Temperature: If crystals don't form at room temperature, place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period.
Symptom: The product "oils out," forming a liquid layer instead of solid crystals.
-
Probable Cause: The compound's solubility has decreased so rapidly upon cooling that it precipitates out of solution at a temperature above its melting point. This can also happen if the crude material is highly impure, leading to a significant melting point depression.[7]
-
Solution: Re-heat the entire mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly increase the solution's capacity at a given temperature.[7] Ensure the flask is insulated (e.g., by placing it on a cork ring or paper towels and covering it with a watch glass) to promote slow cooling, which allows crystals to form below the melting point.[7]
Symptom: The final recrystallized yield is disappointingly low.
-
Probable Cause: A low yield (<70-80%) can result from several factors. The most common is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[7] Other causes include filtering the solution while it is still warm or incomplete transfer of solids.
-
Solution:
-
Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This is a critical step.[6]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of large, pure crystals and maximizes recovery.[4]
-
Chill Thoroughly: Before vacuum filtration, ensure the flask has been in an ice bath for at least 20-30 minutes to maximize precipitation.
-
Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate by evaporating a small sample. If a large amount of solid residue forms, there is still a considerable amount of product in the solution.[7] You may be able to recover a "second crop" of crystals by boiling off some solvent from the filtrate and re-cooling, though this crop may be less pure.
-
Diagram: Recrystallization & Troubleshooting Workflow
Caption: Workflow for recrystallization and troubleshooting.
Experimental Protocol: Recrystallization from Acetonitrile
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
-
Solvent Preparation: Place a stir bar and a volume of acetonitrile (e.g., 100 mL for 5 g of crude product, adjust as needed) in a separate flask and bring it to a gentle boil on a hot plate. This will be your solvent reservoir.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar. Place the flask on a stirrer/hotplate and begin stirring. Using a Pasteur pipette or graduated cylinder, add the hot acetonitrile from the reservoir in small portions to the crude material. Allow the mixture to return to a boil between additions. Continue adding solvent until the solid has just completely dissolved. Note the total volume of solvent used.
-
(Optional) Decolorization: If the solution is still colored, remove it from the heat, wait for boiling to cease, and add a spatula-tip of activated carbon. Return the flask to the hotplate, bring it back to a boil for 2-3 minutes, and then proceed immediately to the next step.
-
(Optional) Hot Filtration: If you added carbon or if there are insoluble impurities, perform a hot filtration. Place a small piece of fluted filter paper in a stemless funnel resting on a new, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass this through the filter to ensure complete transfer.
-
Crystallization: Cover the mouth of the Erlenmeyer flask with a watch glass and set it on a cork ring or folded paper towel to insulate it from the benchtop. Allow the solution to cool slowly and undisturbed to room temperature. You should observe the formation of crystals over 20-60 minutes.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold acetonitrile. Swirl the flask to create a slurry of the crystals and pour it into the funnel under vacuum. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still on, wash the collected crystals with a small portion of ice-cold acetonitrile to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
References
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (n.d.). 5-Bromobenzo[d]isothiazol-3(2H)-one.
Sources
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 5-bromosaccharin). As a key intermediate in the development of various biologically active compounds, ensuring the purity of this molecule is paramount. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you identify and mitigate the formation of byproducts during your synthesis.
I. Understanding the Synthesis: An Overview
The most common and direct route to this compound is the electrophilic aromatic substitution of the parent compound, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin). This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).
Caption: General synthesis pathway for 5-Bromosaccharin.
While this synthesis is generally robust, the presence of the electron-withdrawing sulfonyl group and the acidic N-H proton on the saccharin ring system can influence the regioselectivity and lead to the formation of undesired byproducts.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 5-bromosaccharin.
Q1: My reaction mixture shows multiple spots on TLC analysis. What are the likely byproducts?
A1: The most common byproducts in this synthesis are:
-
Unreacted Saccharin: Incomplete bromination will leave residual starting material.
-
Over-brominated Products: The primary over-brominated species is likely 5,7-dibromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. The electron-donating character of the first bromine atom can activate the ring towards a second substitution.
-
Isomeric Monobromosaccharins: While the 5-position is favored, small amounts of other isomers may form depending on the reaction conditions.
-
Impurities from Starting Material: The purity of the initial saccharin is crucial. Common impurities in commercial saccharin include o-toluenesulfonamide and p-sulfamylbenzoic acid, which could potentially undergo bromination as well.[1]
Q2: How can I confirm the presence of 5,7-dibromosaccharin in my product?
A2: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): This is a highly effective method for identifying brominated compounds due to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
5-Bromosaccharin (C₇H₄BrNO₃S): Expected molecular weight ~261.08 g/mol . Look for an isotopic cluster around m/z 261 and 263.
-
5,7-Dibromosaccharin (C₇H₃Br₂NO₃S): Expected molecular weight ~339.98 g/mol . Look for a characteristic three-peak isotopic cluster for two bromine atoms (M, M+2, M+4) around m/z 339, 341, and 343.
-
-
¹H NMR Spectroscopy:
-
5-Bromosaccharin: The aromatic region will show a distinct set of signals corresponding to the three protons on the benzene ring.
-
5,7-Dibromosaccharin: The aromatic region will be simpler, showing signals for only two protons. The disappearance of a proton signal and changes in the coupling patterns compared to the mono-brominated product are indicative of di-substitution.
-
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from byproducts. The dibromo-compound, being less polar, will typically have a longer retention time than the mono-bromo product on a reverse-phase column.[2]
Q3: My final product has a low melting point and appears impure even after recrystallization. What can I do?
A3: This suggests the presence of persistent impurities. Consider the following:
-
Recrystallization Solvent System: The choice of solvent is critical for effective purification.[3] A single solvent may not be sufficient to separate compounds with similar polarities. Experiment with solvent pairs, such as ethanol/water or acetic acid/water, to optimize the recrystallization process.[4][5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the mono- and di-brominated products based on their polarity differences.
-
Purity of Starting Materials: Ensure your starting saccharin is of high purity. Recrystallizing the saccharin before use can remove many baseline impurities.
Q4: Can the saccharin ring open under the reaction conditions, leading to other byproducts?
A4: The saccharin ring is generally stable under the acidic or neutral conditions typically used for bromination. Studies on the hydrolytic stability of saccharin show that it is quite resistant to decomposition in aqueous solutions across a range of pH values and temperatures.[6][7] Hydrolysis of the sulfonamide group to form 2-sulfamoyl-5-bromobenzoic acid is possible under harsh basic or acidic conditions, but unlikely to be a major pathway during a standard bromination reaction.[4][8][9][10]
Troubleshooting Guide: A Tabular Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, suboptimal temperature, impure reagents. | Increase reaction time, optimize temperature, use freshly recrystallized NBS, ensure starting saccharin is pure.[11] |
| Multiple Spots on TLC | Over-bromination, incomplete reaction. | Use stoichiometric amounts of brominating agent, control reaction temperature, monitor reaction progress closely by TLC. |
| Product "Oils Out" During Recrystallization | Inappropriate solvent, cooling too rapidly. | Screen different solvent systems, ensure slow cooling to promote crystal growth, try adding a seed crystal.[12] |
| Colored Impurities in Final Product | Impurities in starting materials or solvent. | Treat the hot recrystallization solution with a small amount of activated charcoal before filtration.[1] |
III. Experimental Protocols and Workflows
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve saccharin (1 equivalent) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from an ethanol/water or acetic acid/water mixture.
-
Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the synthesis of 5-Bromosaccharin.
Identifying Byproducts: A Logical Flow
The following diagram illustrates the decision-making process for identifying potential byproducts.
Caption: A logical workflow for the identification of byproducts.
IV. References
-
Grivas, S. & G. Olsson. (1985). Synthesis of 3-amino-5-bromo-1,1-dioxo-1,2-benzisothiazole and its conversion into azo dyes. Acta Chemica Scandinavica, Series B, 39, 31-36.
-
El-Sawy, A. A., et al. (2013). Synthesis, reactions and biological activity of some new benzisothiazole derivatives. Journal of the Chinese Chemical Society, 60(5), 551-561.
-
Zajc, B. (1999). A Convenient Preparation of N-Bromo-Saccharin, Source of Electrophilic Bromine. Synthetic Communications, 29(10), 1779-1784.
-
Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38439-38466.
-
Bansal, D., et al. (2008). Hydrolytic degradation of glipizide. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 143-148.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
-
A Review: Saccharin Discovery, Synthesis, and Applications. (2020). ResearchGate.
-
DeGarmo, O., et al. (1952). Hydrolytic stability of saccharin. Journal of the American Pharmaceutical Association, 41(1), 17-18.
-
US Patent 2,745,840. (1956). Recovery and purification of saccharin.
-
CUNY. Purification by Recrystallization.
-
Advances in Bioresearch. (2022). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Reddit. (2023). Go-to recrystallization solvent mixtures.
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Wiley-VCH. (2007). Supporting Information.
-
CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid.
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
-
PubMed. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra).
-
ResearchGate. (2020). Bromination of phenols and anilines using N-bromosaccharin.
-
Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information.
-
ResearchGate. (2019). Synthesis route of compounds 5–7.
-
Beilstein Journals. (2024). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams.
-
CUNY. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
-
ResearchGate. (2021). Hydrolytic Stability of Saccharin.
-
PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
-
Eureka | Patsnap. (2018). Synthetic process of 5-bromo-7-azaindole.
-
NIST WebBook. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-.
-
NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
-
ResearchGate. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
-
MDPI. (2020). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations.
-
PubMed. (1952). Hydrolytic stability of saccharin.
-
BenchChem. (2025). Technical Support Center: Purification of 2,4-Dibromoanisole by Recrystallization.
-
Royal Society of Chemistry. Bromination of Cinnamic acid.
-
PubMed. (2001). Synthesis and identification in bacterial lipopolysaccharides of 5,7-diacetamido-3,5,7,9-tetradeoxy-D-glycero-D-galacto.
-
PubMed. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors.
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the technical support center for the derivatization of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful modification of this versatile scaffold. This document will focus on three primary classes of derivatization: N-Alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
I. Introduction to the this compound Scaffold
This compound, also known as 5-bromosaccharin, is a valuable building block in medicinal chemistry. The presence of a reactive bromine atom on the aromatic ring and an acidic N-H group on the sulfonamide moiety allows for diverse and targeted chemical modifications. These derivatizations are crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This guide will provide practical solutions to common challenges encountered during these synthetic transformations.
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address potential issues in your experimental work.
A. N-Alkylation Reactions
N-alkylation targets the acidic proton of the sulfonamide, allowing for the introduction of various alkyl groups.
Question 1: My N-alkylation reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in N-alkylation of 5-bromosaccharin is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Basicity: The key to successful N-alkylation is the efficient deprotonation of the sulfonamide nitrogen to form the nucleophilic anion. If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor reactivity, consider switching to a stronger, non-nucleophilic base.[1]
-
Recommended Stronger Bases: Sodium hydride (NaH), potassium tert-butoxide (KHMDS), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[1]
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.
-
Polar Aprotic Solvents are Preferred: Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are excellent choices for N-alkylation with alkyl halides.[1][2] They effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.
-
Solubility Issues: Poor solubility of either the starting material or the base can hinder the reaction.[3] Ensure your chosen solvent provides good solubility for all components at the reaction temperature. In some cases, a co-solvent system may be beneficial.
-
-
Reactivity of the Alkylating Agent: The nature of the alkyl halide is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to employ harsher reaction conditions (e.g., higher temperature, longer reaction time) or add a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction.
-
Atmospheric Moisture: The presence of water can quench the strong bases used and hydrolyze the alkylating agent. Ensure you are using anhydrous solvents and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2]
Question 2: I am observing the formation of a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?
Answer:
The formation of N,N-dialkylated products is a potential side reaction, particularly with unhindered primary sulfonamides.[4] After the initial N-alkylation, the resulting secondary sulfonamide can be deprotonated again and react further. To suppress this, consider the following strategies:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). Slow, dropwise addition of the alkylating agent to the reaction mixture can also help to maintain a low instantaneous concentration, favoring mono-alkylation.[4]
-
Leverage Steric Hindrance: The use of a bulkier alkylating agent can sterically disfavor the second alkylation step.[4]
-
Base Selection: The use of a very strong base in large excess can increase the concentration of the deprotonated secondary sulfonamide, promoting dialkylation. Use a stoichiometric amount of a strong base or a slight excess of a weaker base.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second, generally slower, alkylation reaction.[4]
B. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by coupling the 5-bromo position with an organoboron reagent.
Question 3: My Suzuki coupling reaction is sluggish or fails to go to completion. How can I optimize the reaction conditions?
Answer:
Optimizing Suzuki coupling reactions requires careful consideration of the catalyst system, base, and solvent.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting ligand is critical.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][6]
-
Ligands: For aryl bromides, especially those that are electron-deficient like 5-bromosaccharin, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[7] Ligands such as SPhos, XPhos, and DavePhos, developed by the Buchwald group, are excellent candidates.[8] N-Heterocyclic Carbene (NHC) ligands, found in PEPPSI-type precatalysts, are also highly effective.[8]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[9]
-
Solvent System: A mixture of an organic solvent and water is typically used.
-
Boronic Acid/Ester Quality: The purity and stability of the organoboron reagent are paramount. Boronic acids can undergo protodeboronation, especially under acidic conditions or upon prolonged storage. Using freshly prepared or high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can improve results.
Question 4: I am observing a significant amount of a dehalogenated byproduct (saccharin) in my Suzuki coupling reaction. What causes this and how can I prevent it?
Answer:
Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings where the aryl bromide is reduced to the corresponding arene.[1][7] This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group.
-
Source of Hydride: Palladium-hydride species can be generated from the reaction of the palladium catalyst with certain bases (especially alkoxides) or protic solvents (like alcohols).[7]
-
Strategies to Minimize Dehalogenation:
-
Choose a Weaker, Non-nucleophilic Base: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally less prone to generating hydride species compared to alkoxides.[7]
-
Use Anhydrous Solvents (with appropriate base): While water is often necessary for inorganic bases, using anhydrous conditions with a soluble base like potassium fluoride (KF) can sometimes mitigate dehalogenation.
-
Optimize Ligand: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Experiment with different phosphine ligands.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can improve selectivity.[7]
-
Protect the N-H group: In some cases, protecting the acidic N-H of the saccharin moiety can suppress dehalogenation.[11]
-
C. Buchwald-Hartwig Amination
This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond at the 5-position with a variety of amines.
Question 5: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
Answer:
Similar to Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the catalytic system and reaction conditions.
-
Catalyst and Ligand System: The evolution of this reaction has led to several "generations" of catalyst systems with increasingly broader scope.[12]
-
Early Generations: Initial systems using ligands like P(o-tolyl)₃ were effective for secondary amines but less so for primary amines.[12]
-
Bidentate and Bulky Monodentate Ligands: The development of bidentate ligands like BINAP and DPPF, and sterically hindered alkylphosphine ligands (e.g., t-Bu₃P) and dialkylbiaryl phosphines (from the Buchwald group), has significantly expanded the reaction's utility to include primary amines and less reactive aryl chlorides.[12]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is the most common base.[13] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).
-
-
Solvent Choice: Anhydrous, aprotic solvents are essential.
-
Recommended Solvents: Toluene, 1,4-dioxane, and THF are commonly used.[14] Ensure they are thoroughly degassed.
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for catalyst longevity and activity.[15]
Question 6: I am observing hydrodehalogenation of my 5-bromosaccharin starting material in my Buchwald-Hartwig reaction. How can I address this?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the palladium-amido intermediate.[8][12]
-
Mechanism of Hydrodehalogenation: After oxidative addition and formation of the palladium-amido complex, if the amine has a β-hydrogen, it can be eliminated to form a palladium-hydride species, which then leads to the dehalogenated product.[12]
-
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[13] Experiment with different generations of Buchwald or Hartwig ligands.
-
Amine Substrate: This side reaction is more prevalent with primary amines that have β-hydrogens. If your substrate allows, using a secondary amine or an amine without β-hydrogens will circumvent this issue.
-
Temperature and Reaction Time: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can sometimes favor side reactions.
-
III. Optimized Reaction Protocols
The following are generalized starting protocols. Optimization may be required for specific substrates.
Protocol 1: General Procedure for N-Alkylation
-
To a dry, inert-atmosphere-flushed flask, add this compound (1.0 eq).
-
Add anhydrous DMF or THF (to a concentration of ~0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[2][16]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[5][17]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%) to a dry reaction vessel.[15]
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.[15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues and inorganic salts.[15]
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
IV. Data Summary
| Reaction Type | Key Parameters to Optimize | Common Issues |
| N-Alkylation | Base strength, solvent polarity, alkyl halide reactivity, temperature. | Low conversion, dialkylation, insolubility. |
| Suzuki-Miyaura Coupling | Palladium catalyst, ligand choice, base, solvent system, temperature. | Low yield, dehalogenation, catalyst deactivation. |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand choice, base strength, solvent, inert atmosphere. | Low yield, hydrodehalogenation, catalyst poisoning. |
V. References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
PMC. (2018). Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Novel Saccharin Derivatives. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
MDPI. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2021). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PMC. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]
-
PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]
-
ResearchGate. (2020). Scheme 8. Synthesis of saccharin derivatives (30-34) by reaction.... [Link]
-
Sandiego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2025). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. [Link]
-
Ingenta Connect. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of.... [Link]
-
MDPI. (2018). Synthesis of Novel Saccharin Derivatives. [Link]
-
ACS Publications. (2006). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. [Link]
-
New Journal of Chemistry. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. [Link]
-
Google Patents. (1956). US2745840A - Recovery and purification of saccharin.
-
PMC. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. [Link]
-
PMC. (2021). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]
-
ACS Publications. (2015). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. [Link]
-
PMC. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
PubMed. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 3rd Semester Syllabus. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
stability issues of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in solution
Welcome to the technical support resource for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, also known as 5-bromosaccharin. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Introduction to Stability Concerns
This compound is a halogenated derivative of saccharin. While saccharin itself is known for its general stability, the introduction of a bromine atom to the benzene ring can alter the electron distribution of the molecule, potentially influencing its susceptibility to degradation.[1] Factors such as pH, temperature, light, and the solvent system can play a crucial role in the stability of 5-bromosaccharin in solution. Understanding these factors is paramount to obtaining reliable and consistent experimental results.
This guide will provide a framework for identifying, troubleshooting, and mitigating stability issues, drawing upon established principles of chemical kinetics and analogies with structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: Like its parent compound saccharin, 5-bromosaccharin is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[2] The rate of hydrolysis is often pH-dependent.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.[5][6]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation in susceptible molecules.[7][8]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents, for example, may participate in solvolysis reactions.
Q2: What are the likely degradation products of this compound?
A2: Based on the known degradation of saccharin, the primary degradation pathway for 5-bromosaccharin is likely hydrolysis of the amide bond within the isothiazole ring. This would lead to the formation of 5-bromo-2-sulfobenzoic acid and 5-bromo-2-sulfamoylbenzoic acid. The presence of the bromine atom is not expected to change the fundamental hydrolytic mechanism but may influence the rate of reaction.
Q3: How can I visually identify if my this compound solution has degraded?
A3: Visual signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The formation of a precipitate, which could be a degradation product or the original compound crashing out of a supersaturated solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.[1]
Q4: I am observing inconsistent results in my biological assays. Could this be related to the instability of my compound?
A4: Yes, inconsistent results are a common consequence of compound instability.[9] If the compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological response.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon preparation or storage. | 1. Low Solubility: The concentration of the compound exceeds its solubility in the chosen solvent at that temperature. 2. Degradation: A degradation product with lower solubility is forming. | 1. Verify Solubility: Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your solvent system. 2. Use a Co-solvent: For aqueous solutions, consider preparing a concentrated stock in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium immediately before use.[10] 3. Gentle Heating/Sonication: Aid dissolution with gentle warming or sonication, but be mindful that heat can accelerate degradation. |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Degradation in Stock Solution: The compound has degraded during storage. 2. Degradation in Assay Medium: The compound is unstable under the conditions of the biological assay (e.g., pH, temperature, presence of media components).[9] | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.[1] 2. Stability in Assay Buffer: Conduct a time-course experiment to assess the stability of the compound in your specific assay buffer under the experimental conditions (see Protocol 1). 3. pH Control: Ensure the pH of your assay medium is within a stable range for the compound, ideally between pH 4 and 7.[11] |
| Appearance of new peaks in HPLC or LC-MS analysis over time. | Chemical Degradation: The compound is breaking down into one or more degradation products. | 1. Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the new peaks and propose potential structures based on likely degradation pathways (e.g., hydrolysis).[12] 2. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to systematically identify degradation products and understand the degradation pathways under different stress conditions.[13] |
| Discoloration of the solution. | Photodegradation or Oxidation: The compound may be sensitive to light or undergoing oxidation. | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8] 2. Use Degassed Solvents: If oxidation is suspected, using solvents that have been degassed with nitrogen or argon can help to minimize this. |
Experimental Protocols
Protocol 1: Stability Assessment in Solution (Time-Course Study)
This protocol outlines a method to determine the stability of this compound in a specific solvent system over time.
Materials:
-
This compound
-
Selected solvent (e.g., PBS pH 7.4, cell culture medium, etc.)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[14]
-
UV detector
-
Thermostatically controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into the desired test solvent to a final concentration suitable for analysis (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the test solution by HPLC or LC-MS to determine the initial concentration and purity. This will serve as your baseline.
-
Incubation: Place the remainder of the test solution in a thermostatically controlled environment that mimics your experimental conditions (e.g., 37°C for a cell-based assay). Protect the solution from light if photodegradation is a concern.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. The appearance and increase of new peaks should also be noted as these are likely degradation products.
Protocol 2: Determination of Aqueous Solubility
This protocol describes a shake-flask method to determine the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.[15]
-
Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis). Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the solubility of this compound in the aqueous buffer at the specified temperature.
Visualizations
Degradation Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues with this compound.
Potential Hydrolytic Degradation Pathway
Caption: The probable hydrolytic degradation pathway of this compound.
References
- Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal of Science and Research (IJSR).
- A Comparative Guide to Analytical Methods for the Quantification of 5-Bromoquinoxalin-6-amine. (2025). BenchChem.
- Analytical methods. (n.d.).
- Hydrolytic Stability of Saccharin. (2025).
- Effect of pH and ions on the electronic structure of saccharin. (n.d.). PubMed.
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (2021).
- addressing challenges of 5-bromouracil instability in media. (2025). BenchChem.
- Influence of Solution pH and Concentration of Saccharin on Electrodeposition and Properties of 2.4 T CoFe Alloys. (2025).
- How to mitigate BRD9876 instability in solution. (2025). BenchChem.
- Kinetics of hydrolysis of NN′-diarylsulphamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Photodegradation of lipopolysaccharides and the inhibition of macrophage activation by anthraquinone-boronic acid hybrids. (n.d.). PubMed.
- Synthesis of Novel Saccharin Deriv
- Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (n.d.). MDPI.
- Effect of pH on spectral behavior of sweeteners. a saccharin, b... (n.d.).
- Polysaccharide breakdown products drive degradation-dispersal cycles of foraging bacteria through changes in metabolism and motility. (n.d.). eLife.
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived
- Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temper
- TGA thermal parameters degradation onset temperature (T 5% ),... (n.d.).
- Products of Thermal Decomposition of Bromin
- Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). (2025).
- Strategies for Stabilization of Enzymes in Organic Solvents. (2013).
- Thermal Degradation Kinetics of Polysaccharides in Fibrous Materials during Hot Water Treatment: A Preliminary Study. (n.d.).
- Examination of the Kinetics of Degradation of the Antineoplastic Drug 5-fluorouracil by Chlorine and Bromine. (2015). PubMed.
- Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. (2025).
- Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions. (2025). BenchChem.
- Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. (2006). PubMed.
- An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. (2025). BenchChem.
- Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. (2014). PubMed.
- Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. (2021). PubMed.
- Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. (2024). MDPI.
- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.
- Lifitegrast Degradation: Products and P
- (PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. (n.d.).
- Lipase in aqueous-polar organic solvents: activity, structure, and stability. (n.d.). PubMed.
- Polysaccharide breakdown products drive degradation-dispersal cycles of foraging bacteria through changes in metabolism and motility. (2024). eLife.
- Troubleshooting Febuxostat instability in acidic conditions. (2025). BenchChem.
- Solubility behavior of polyimides in different organic solvents. (n.d.).
- Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (n.d.). PMC.
- 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. (n.d.). PubMed.
- Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed.
- Technical Support Center: Troubleshooting Spinosyn Instability in Solution. (2025). BenchChem.
- Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Production
This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (also known as 5-bromosaccharin) from the laboratory bench to pilot plant or industrial scale. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during scale-up.
I. Introduction to the Challenges of Scale-Up
Scaling up the synthesis of any chemical entity is rarely a linear process. What works efficiently on a gram scale in the lab can present significant, and often unexpected, challenges at the kilogram or multi-ton scale.[1] The synthesis of 5-bromosaccharin, a key intermediate in the development of various biologically active compounds, is no exception.[2] The primary route to this compound is the electrophilic bromination of benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin). While seemingly straightforward, this reaction presents several challenges during scale-up, primarily related to reaction control, impurity profiles, and product isolation.
This guide will address these challenges in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.
II. Troubleshooting Guide: The Bromination Reaction
The core of the synthesis is the bromination of the saccharin starting material. This section will address the common issues encountered during this critical step.
Q1: We are observing poor conversion and the formation of multiple products during our pilot-scale bromination of saccharin. What are the likely causes and how can we improve selectivity for the desired 5-bromo isomer?
A1: This is a classic challenge in aromatic bromination. The formation of multiple products, including unreacted starting material, the desired 5-bromo isomer, and di- or poly-brominated species, is often a result of suboptimal reaction conditions that are exacerbated at a larger scale.
Underlying Causes:
-
Insufficient Control of Stoichiometry: On a large scale, ensuring homogeneous mixing and accurate dosing of the brominating agent is more challenging. Localized areas of high bromine concentration can lead to over-bromination.
-
Reaction Temperature Fluctuations: The bromination of aromatic compounds is an exothermic reaction.[3] Poor heat dissipation in a large reactor can lead to temperature spikes, which can increase the rate of side reactions.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is a common laboratory reagent, its high reactivity and hazardous nature make it challenging to handle on a large scale. N-Bromosuccinimide (NBS) is often a safer and more selective alternative, but it can also lead to side products if not used correctly.[4][5][6]
Recommended Solutions:
-
Optimize Reagent Addition:
-
For liquid bromine, a slow, subsurface addition via a dip tube is recommended to ensure rapid dispersion and minimize localized high concentrations.
-
For solid NBS, consider adding it in portions or as a slurry in the reaction solvent to control the reaction rate.
-
-
Enhance Thermal Management:
-
Ensure your reactor has sufficient cooling capacity to handle the heat of reaction.[4][5]
-
Perform a reaction calorimetry study on a small scale to determine the heat of reaction and the maximum heat output. This data is crucial for safe scale-up.
-
Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
Select the Appropriate Brominating Agent and Solvent:
-
NBS often offers better regioselectivity for the 5-position compared to Br₂.
-
The choice of solvent is critical. Acetic acid or dichloromethane are commonly used.[7] The solvent should be inert to the reaction conditions and allow for good temperature control.
-
Workflow for Optimizing Bromination:
Caption: Troubleshooting logic for bromination.
Q2: Our process uses N-Bromosuccinimide (NBS) as the brominating agent. We are struggling with the removal of the succinimide byproduct during work-up. How can we efficiently remove it on a large scale?
A2: The removal of succinimide is a common challenge when using NBS. Succinimide has moderate solubility in both aqueous and some organic solvents, which can complicate extractions.
Recommended Solutions:
-
Aqueous Base Wash: After the reaction is complete, quenching with a reducing agent like sodium thiosulfate or sodium bisulfite is recommended to destroy any excess NBS.[8][9] Following the quench, a wash with a dilute aqueous base, such as sodium bicarbonate or sodium carbonate, can be very effective. Succinimide is weakly acidic (pKa ≈ 9.5) and will be deprotonated to its more water-soluble salt, facilitating its removal into the aqueous phase.
-
Solvent Selection for Work-up: The choice of organic solvent for the work-up is crucial. A solvent in which the 5-bromosaccharin product is highly soluble but succinimide is not can allow for the removal of the byproduct by filtration. Alternatively, a solvent system that allows for efficient partitioning of the succinimide salt into the aqueous layer during extraction should be chosen.
-
Anti-Solvent Precipitation: In some cases, after the main reaction, an anti-solvent can be added to selectively precipitate either the product or the succinimide byproduct. This requires careful solubility studies.
Table 1: Comparison of Succinimide Removal Methods
| Method | Advantages | Disadvantages |
| Aqueous Base Wash | Simple, effective for large scale. | May require multiple washes; potential for emulsion formation. |
| Filtration | Very simple if a suitable solvent is found. | Highly dependent on the solubility profile of the product and byproduct. |
| Anti-Solvent Precipitation | Can be very efficient. | Requires careful selection of the anti-solvent and control of addition rate. |
III. Troubleshooting Guide: Work-up and Isolation
After the reaction is complete, the next critical phase is the work-up and isolation of the crude 5-bromosaccharin.
Q3: We are experiencing significant product losses and emulsion formation during the aqueous work-up of our large-scale reaction. What can we do to improve phase separation and increase our isolated yield?
A3: Emulsion formation is a frequent problem during the scale-up of extractive work-ups. This is often due to the presence of fine solid particles, surfactants, or high shear mixing.
Recommended Solutions:
-
Minimize Shear During Mixing: During the extraction, use a lower agitator speed to minimize the formation of a stable emulsion. The goal is to gently mix the two phases to allow for mass transfer without high shear.
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of a filter aid like celite can be effective.
-
Temperature Adjustment: Gently warming the mixture (if the product is stable) can sometimes help to break an emulsion by reducing the viscosity of the phases.
-
Solvent Choice: The choice of extraction solvent can have a significant impact on emulsion formation. If problems persist, consider screening alternative water-immiscible organic solvents.
Workflow for Managing Emulsions:
Caption: Decision tree for emulsion breaking.
IV. Troubleshooting Guide: Purification and Crystallization
The final step in obtaining high-purity 5-bromosaccharin is purification, which is typically achieved by crystallization on a large scale.
Q4: Our crystallization process is giving inconsistent yields and the product purity is not meeting our specifications. How can we develop a more robust crystallization process for 5-bromosaccharin?
A4: A robust crystallization process is critical for achieving consistent purity and yield on a large scale. Inconsistent results are often due to a lack of control over key crystallization parameters.
Recommended Solutions:
-
Solvent Selection: The choice of crystallization solvent is paramount. The ideal solvent should exhibit high solubility for 5-bromosaccharin at elevated temperatures and low solubility at lower temperatures.[10][11] A solvent screen should be performed to identify the optimal single or mixed solvent system.
-
Control of Supersaturation: Crystallization is driven by supersaturation. This should be generated slowly and in a controlled manner.
-
Cooling Crystallization: A slow and controlled cooling profile is essential. Rapid cooling can lead to the formation of small, impure crystals.
-
Anti-Solvent Crystallization: The anti-solvent should be added at a controlled rate to a solution of the product in a "good" solvent.
-
-
Seeding: Seeding the supersaturated solution with a small amount of pure 5-bromosaccharin can help to control the crystal size and morphology, and can also prevent "oiling out".
-
Agitation: The agitation rate during crystallization can affect the crystal size distribution. The agitation should be sufficient to keep the crystals suspended but not so high as to cause significant secondary nucleation or crystal breakage.
-
Impurity Profile: Understand the impurity profile of your crude material. Some impurities can inhibit crystal growth or be incorporated into the crystal lattice. If a particular impurity is causing issues, an additional purification step before the final crystallization may be necessary.
Table 2: Key Parameters for a Robust Crystallization Process
| Parameter | Importance | Control Strategy |
| Solvent System | Determines yield and purity. | Perform a thorough solvent screen. |
| Cooling Profile | Affects crystal size and purity. | Implement a controlled, linear, or staged cooling profile. |
| Seeding | Controls nucleation and crystal form. | Add a small percentage of seed crystals at the appropriate supersaturation level. |
| Agitation Rate | Influences crystal size distribution. | Optimize the agitation speed to maintain a uniform slurry. |
V. Frequently Asked Questions (FAQs)
Q5: What are the main safety concerns when scaling up the bromination of saccharin, and what precautions should be taken?
A5: The primary safety concerns are:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. When working with large quantities, a closed-system transfer is highly recommended. Ensure adequate ventilation and have a bromine-neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Exothermic Reaction: As discussed, the bromination reaction is exothermic. A runaway reaction is a serious risk if the heat of reaction is not adequately controlled.[4][5][12][13] A thorough thermal hazard assessment is essential before scaling up.
-
Pressure Build-up: If the reaction is not properly controlled, the temperature increase can lead to a significant increase in the vapor pressure of the solvent, potentially over-pressurizing the reactor. Ensure the reactor is equipped with a properly sized pressure relief system.
Q6: What analytical methods are recommended for monitoring the reaction progress and for final product purity analysis of 5-bromosaccharin?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the saccharin starting material and the formation of the 5-bromosaccharin product and any byproducts. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
Purity Analysis:
-
HPLC: For quantitative purity analysis, a validated HPLC method is the industry standard. This will allow for the accurate determination of the purity of the final product and the quantification of any impurities.
-
Gas Chromatography (GC): GC can be used to determine the content of residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any impurities if they are present at sufficient levels.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help in the identification of unknown impurities.
-
VI. Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
Materials:
-
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Sodium Bicarbonate
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel or solids charging port
-
Nutsche filter or centrifuge for solid isolation
-
Vacuum oven for drying
Procedure:
-
Reaction Setup: Charge the jacketed reactor with saccharin and glacial acetic acid. Begin agitation and cool the mixture to 10-15 °C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) in portions over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the saccharin starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a solution of sodium thiosulfate in water to the reaction mixture to quench any excess NBS.
-
Work-up:
-
Add ethyl acetate to the reactor and stir.
-
Transfer the mixture to a suitable vessel for extraction.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
VII. References
-
BenchChem. This compound.
-
Wikipedia. N-Bromosuccinimide.
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
-
MySkinRecipes. This compound.
-
Wikipedia. Saccharin.
-
BenchChem. "work-up procedure to remove unreacted NBS from bromination reaction".
-
Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. 2023.
-
BenchChem. Technical Support Center: Managing the Exothermic Nature of Acetylene Bromination.
-
BenchChem. aqueous workup procedures for reactions with brominated organic compounds.
-
Filter Dryer. Troubleshooting Common Issues with Industrial Crystallizer Equipment. 2025.
-
Zhanghua - Filter Dryer. Troubleshooting Common Issues with Crystallizer Equipment. 2025.
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies. 2023.
-
ACS Publications. Temperature control of exothermic batch reactors using generic model control.
-
PMC - NIH. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. 2019.
-
Pharmaceutical Technology. Avoiding pitfalls in scaling up biopharmaceutical production.
-
Synthesis of Novel Saccharin Derivatives. PMC - NIH.
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. 2011.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination.
-
Google Patents. Process for the production of saccharine.
-
A Review: Saccharin Discovery, Synthesis, and Applications. 2020.
-
University of Rochester. Workup: Bromine or Iodine.
-
ResearchGate. Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system. 2025.
-
KiloMentor. Free-radical Bromination Scale-up. 2019.
-
Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2.
-
ResearchGate. Problems, potentials and future of industrial crystallization. 2025.
-
Making.com. Agitated nutsche filter and filter-dryer for pharmaceuticals.
-
ResearchGate. DESIGN OF FILTRATION AND DRYING OPERATIONS.
-
PMC - NIH. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients.
-
Chemistry LibreTexts. 3.3: Choice of Solvent. 2022.
-
BenchChem. solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl.
-
Powder Systems. How Nutsche Filter Dryers are Used in Continuous Manufacturing. 2023.
-
Advanced Filtration. Pharmaceutical Manufacturing Filtration from Advanced Filtration. 2025.
-
Why is free radical chlorination exothermic whereas bromination is endothermic? 2017.
-
Comprehensive Overview of Impurity Profiling in Pharmaceutical Products: Regulations, Characterization, and Analytical Technique.
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021.
-
IJPSR. RECENT APPROCHES OF “IMPURITY PROFILING” IN PHARMACEUTICAL ANALYSIS: A REVIEW. 2012.
-
Scientific Approaches for Impurity Profiling in New Pharmaceutical substances and its products-An Overview.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
-
BenchChem. A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
-
BenchChem. A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
-
BOC Sciences. Analytical Services for Purity Determination.
-
BenchChem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
-
Slideshare. Analytical Studies for the Determination of Some Aromatic Amines with N-Bromo Saccharin at Micro Scale.
Sources
- 1. vw-ingredients.com [vw-ingredients.com]
- 2. filter-dryer.com [filter-dryer.com]
- 3. rsc.org [rsc.org]
- 4. amarequip.com [amarequip.com]
- 5. lneya.com [lneya.com]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. filter-dryer.com [filter-dryer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]
improving the selectivity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide reactions
Welcome to the technical support center for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (commonly known as 5-Bromosaccharin). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of its reactivity and improve experimental selectivity. Here, we provide in-depth answers to common questions and detailed troubleshooting protocols based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, reactivity, and properties of 5-Bromosaccharin.
Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?
A1: 5-Bromosaccharin has three primary sites for potential transformation, each with distinct electronic and steric properties. Understanding these is the cornerstone of achieving reaction selectivity.
-
The N-H bond of the sulfonamide: The proton on the nitrogen is acidic (pKa ≈ 1-2), making deprotonation with a suitable base facile. The resulting saccharinate anion is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions.[1]
-
The C5-Br bond on the aromatic ring: This aryl bromide bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] The reactivity order for halides in these reactions is typically I > Br > Cl.[3]
-
Aromatic C-H bonds: The remaining C-H bonds on the benzene ring (at positions C4, C6, and C7) are potential sites for direct C-H activation/functionalization, although this typically requires harsher conditions or specific directing group strategies.[4]
The strong electron-withdrawing nature of the fused sulfonamide ring deactivates the aromatic system towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution under specific conditions.
Caption: Key reactive sites on the 5-Bromosaccharin scaffold.
Q2: I am attempting an N-arylation but observe significant C-Br bond coupling (or vice-versa). Why is this happening and how can I control the selectivity?
A2: This is a classic selectivity challenge arising from the competition between the two main reactive sites. The outcome is dictated almost entirely by your choice of catalyst and reaction conditions.
-
For N-Arylation (preserving the C-Br bond): Copper-catalyzed conditions, often referred to as Chan-Lam or Ullmann-type couplings, are generally preferred.[5][6] Copper catalysts have a higher affinity for coupling with N-nucleophiles (like the deprotonated saccharin) and are less likely to activate the C-Br bond for oxidative addition compared to palladium.
-
For C-Br Arylation (preserving the N-H bond): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are the methods of choice.[7] Palladium(0) catalysts readily undergo oxidative addition into the C-Br bond. By using a mild base that is just strong enough to facilitate the catalytic cycle but not to fully deprotonate the saccharin nitrogen, you can favor C-C or C-N bond formation at the bromine position.
The table below summarizes the typical starting points for achieving selectivity.
| Parameter | Selective N-Arylation (Chan-Lam) | Selective C-Br Coupling (Suzuki) | Causality |
| Catalyst | Cu(OAc)₂, CuI, or other Cu(I)/Cu(II) salts | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) sources | Copper's preference for heteroatom coupling vs. Palladium's efficiency in C-Br oxidative addition.[5] |
| Ligand | Often ligand-free, or simple N-ligands (e.g., Pyridine, TMEDA) | Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) | Phosphine ligands are crucial for stabilizing the Pd catalyst and facilitating the reductive elimination step.[8] |
| Base | Stronger, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) to deprotonate N-H | Milder bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) | The base in a Suzuki reaction activates the boronic acid for transmetalation.[9] A very strong base might compete by deprotonating the N-H. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or sometimes protic (e.g., MeOH)[10] | Biphasic (e.g., Toluene/H₂O, Dioxane/H₂O) or polar aprotic (e.g., Dioxane) | Solvent choice affects solubility and the rate of different steps in the catalytic cycle. |
| Temperature | Room temperature to moderate heat (40-100 °C) | Moderate to high heat (60-110 °C) | Higher temperatures are often needed to drive the C-Br oxidative addition to completion. |
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
Issue: Low yield or incomplete conversion when attempting to functionalize the C5-Br position via Suzuki-Miyaura coupling.
This is a common problem, often related to catalyst deactivation, suboptimal reaction parameters, or issues with starting materials.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Troubleshooting Steps in Detail
1. Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester: Arylboronic acids can degrade upon storage, leading to homocoupling (biaryl formation) or protodeboronation. Use fresh or recently purified boronic acid. A slight excess (1.1-1.5 equivalents) is standard.
-
Base: The base is critical for activating the boronic acid.[9] Use an anhydrous, finely powdered base (e.g., K₃PO₄, Cs₂CO₃) to maximize surface area and reactivity. Insufficient base (use at least 2-3 equivalents) will stall the reaction.
-
Solvent: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[11]
2. Catalyst System:
-
Palladium Source: Use a reliable source of Palladium. Pd₂(dba)₃ is often a good choice as a Pd(0) precursor.
-
Ligand Choice: For coupling with an aryl bromide, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[8] Good starting points include SPhos, RuPhos, or XPhos.
-
Catalyst Loading & Ratio: For difficult couplings, a higher catalyst loading (2-5 mol %) might be necessary. The Pd:Ligand ratio is also critical; a 1:2 or 1:4 ratio is common to prevent ligand dissociation and catalyst decomposition.
3. Reaction Conditions:
-
Temperature: Aryl bromides are less reactive than iodides and often require elevated temperatures (80-110 °C) to drive the initial oxidative addition step.[3] If you see no conversion, slowly increasing the temperature is a logical first step.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls (i.e., starting material is present but no further product forms over time), it often points to catalyst death. In some cases, a second addition of the catalyst/ligand can restart the reaction.
Validated Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with 5-Bromosaccharin.
-
Glassware and Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 10:1) via cannula. The total concentration should be around 0.1 M with respect to the 5-Bromosaccharin.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-16 hours.
-
Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Section 3: Troubleshooting Guide for Selective N-Arylation
Issue: Reaction is sluggish, gives a low yield, or shows evidence of C-Br bond cleavage when attempting N-arylation with an arylboronic acid (Chan-Lam Coupling).
Key Considerations for Selectivity
The goal is to promote the Cu-catalyzed N-arylation pathway while suppressing any potential Pd-like reactivity (if trace metal contaminants are present) or side reactions.
1. Copper Source and Ligand:
-
Copper Salt: Anhydrous Cu(OAc)₂ is a very common and effective catalyst.[10] CuI can also be used. The choice can sometimes be substrate-dependent.
-
Additives/Ligands: While many Chan-Lam reactions can proceed without a ligand, sluggish reactions can often be accelerated by the addition of a simple nitrogen-based ligand like pyridine or N,N'-dimethylethylenediamine (DMEDA). These ligands can stabilize the copper center and facilitate the catalytic cycle.[5]
2. Base and Solvent:
-
Base: A strong, non-nucleophilic base is required to deprotonate the saccharin N-H. However, an excessively strong base in a coordinating solvent can sometimes promote undesired side reactions. Triethylamine or a milder carbonate may be effective.[10]
-
Solvent: Dry, polar aprotic solvents like DCM or DMF are common. For some protocols, a protic solvent like methanol can be effective, but care must be taken to avoid hydrolysis of reagents.[10] Using molecular sieves is good practice to ensure anhydrous conditions.[5]
3. Atmosphere:
-
Unlike palladium catalysis, which is highly sensitive to oxygen, Chan-Lam couplings are often run open to the air. The presence of oxygen is believed to be necessary to regenerate the active Cu(II) catalyst from a Cu(I) intermediate. If your reaction is stalling under an inert atmosphere, try running it with a balloon of air or simply open to the atmosphere.
Validated Protocol: Selective N-Arylation (Chan-Lam)
-
Setup: In a round-bottom flask open to the air, combine this compound (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), Cu(OAc)₂ (0.1 - 1.0 eq.), and 4 Å molecular sieves.
-
Solvent and Base: Add a dry solvent such as DCM or Toluene, followed by a base like triethylamine (2.0 eq.) or pyridine.
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating (40-50 °C) can sometimes accelerate the reaction, but monitor for potential side products.
-
Monitoring: Track the consumption of the starting material by TLC. The product will be significantly less polar.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM or ethyl acetate. Concentrate the filtrate.
-
Purification: The crude material can be purified by flash column chromatography to yield the pure N-arylated product.
References
- Al-Zoubi, R. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
- Gorgani, L., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, pyrazoles, indazoles, imidazoles, and benzimidazoles. Beilstein Journals. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
- Wang, C., et al. (2012). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. [Link]
- ACS Green Chemistry Institute.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed. [Link]
Sources
- 1. Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Results in 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Bioassays
Welcome to the technical support center for researchers utilizing 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide in their bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the scientific integrity of your results.
Introduction to this compound
This compound (CAS No. 29632-82-4) is a heterocyclic compound with demonstrated biological activities, including antimicrobial properties and inhibition of cytochrome P450 enzymes, particularly CYP1A2.[1] Its utility as a research tool and potential therapeutic lead necessitates a thorough understanding of its behavior in various bioassay formats. This guide will address common issues ranging from compound handling to data interpretation, providing a structured approach to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Compound Handling and Preparation
Question 1: I'm seeing precipitate in my stock solution or in the assay plate. What could be the cause and how do I fix it?
Answer:
Compound precipitation is a frequent cause of poor assay performance, leading to inaccurate concentration-response curves and lack of reproducibility. The issue typically stems from the compound's limited solubility in aqueous assay buffers.
-
Causality: this compound, like many heterocyclic compounds, can have limited aqueous solubility. While it is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) for stock solutions, its solubility can dramatically decrease when diluted into aqueous assay buffers.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock solution and final assay wells for any signs of precipitation. This can appear as cloudiness, crystals, or a film on the surface of the well.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity.[3]
-
Solubility Testing: Before running a full experiment, perform a simple solubility test. Prepare your highest intended concentration of the compound in the final assay buffer and visually inspect for precipitation after a short incubation.
-
Assay Concentration Range: If solubility is an issue, you may need to lower the top concentration of your dose-response curve.
-
Consider Excipients: For in vivo or complex in vitro models, the use of biocompatible solubilizing agents may be considered, but their compatibility with the specific assay must be validated.
-
Question 2: My compound seems to be losing activity over time. Could it be unstable?
Answer:
Yes, compound instability can lead to a progressive loss of potency and inconsistent results.
-
Causality: The stability of a compound in cell culture media or assay buffer can be influenced by factors such as pH, temperature, and interaction with media components.[4][5] While specific stability data for this compound in various biological media is not extensively published, it is a critical parameter to consider.
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before use.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.
-
Stability Assessment: To definitively assess stability, you can incubate the compound in your assay medium for the duration of your experiment, and then analyze its concentration and integrity using an analytical method like LC-MS/MS.[4]
-
Regular Media Changes: For long-term cell-based assays (e.g., over 24 hours), consider replenishing the media with freshly prepared compound to maintain the desired concentration.[3]
-
Part 2: Enzyme Inhibition Assays (e.g., CYP1A2)
Question 3: I am not observing the expected inhibition of CYP1A2 in my in vitro assay. What should I check?
Answer:
A lack of inhibition in a validated assay system points to specific issues with either the compound, the enzyme, or the assay conditions.
-
Causality: The inhibitory activity of a compound is dependent on factors such as its concentration at the active site of the enzyme and the specific kinetics of the enzyme-substrate-inhibitor interaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for lack of enzyme inhibition. -
Detailed Checks:
-
Confirm Compound Integrity: As discussed in Part 1, ensure your compound is soluble and stable under the assay conditions.
-
Validate Enzyme Activity: Always include a known inhibitor of CYP1A2 (e.g., α-Naphthoflavone) as a positive control.[6] If the positive control is also inactive, the problem likely lies with the enzyme or other assay reagents. Use a fresh aliquot of the enzyme.
-
Substrate Concentration: The apparent inhibitory potency can be influenced by the substrate concentration. Ensure you are using the substrate at a concentration appropriate for your assay goals (e.g., at or below the Km for competitive inhibitors).
-
Cofactor Concentration: Ensure the concentration of the necessary cofactor (e.g., NADPH for CYP enzymes) is not limiting and is consistent across all wells.[7][8]
-
Part 3: Cell-Based Assays
Question 4: I'm observing high cytotoxicity in my cell-based assay, even at low concentrations of the compound. Is this expected, and how can I mitigate it?
Answer:
While some benzisothiazole derivatives have shown cytotoxic effects, unexpected or excessive cell death can be an artifact or an indication of off-target effects.[9]
-
Causality: High cytotoxicity can be due to the compound's mechanism of action, off-target effects, compound instability leading to toxic byproducts, or solvent toxicity.
-
Troubleshooting Steps:
-
Determine IC50: First, perform a standard cytotoxicity assay (e.g., MTT, XTT) to determine the compound's 50% inhibitory concentration (IC50) for cell viability in your specific cell line. This will help you define a non-toxic concentration range for your functional assays.
-
Solvent Control: Ensure the final DMSO concentration is below 0.5% and that you have a vehicle-only control that shows no toxicity.[3]
-
Time-Dependent Toxicity: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.
-
Intermittent Dosing: For long-term experiments, consider intermittent dosing where the compound is washed out and fresh media is added to reduce cumulative toxicity.[3]
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use low-passage cells | High-passage cells can have altered phenotypes and drug sensitivities.[3] |
| Seeding Density | Optimize for your assay | Cell density can affect proliferation rates and drug responses. |
| Media and Supplements | Use consistent lots | Variability in media components can affect cell health and assay outcomes. |
| Compound Incubation Time | Determine empirically | The optimal time for observing a specific biological effect can vary. |
Question 5: My results are inconsistent between experiments. What are the common sources of variability in cell-based assays?
Answer:
Variability is a common challenge in cell-based assays and can be managed by standardizing your experimental procedures.
-
Causality: Inconsistent results often arise from subtle variations in cell culture conditions, reagent preparation, and assay execution.
-
Key Areas for Standardization:
-
Cell Culture: Use cells from the same frozen stock for a set of experiments. Standardize seeding density, passage number, and confluency at the time of treatment.
-
Compound Preparation: Always prepare fresh dilutions of the compound for each experiment.
-
Assay Protocol: Follow a strict, standardized protocol for all steps, including incubation times, washing steps, and reagent additions.
-
Plate Layout: Be mindful of potential "edge effects" in multi-well plates, where wells on the edge of the plate behave differently. Consider leaving the outer wells empty or filling them with buffer.
-
Part 4: Data Interpretation and Artifacts
Question 6: I'm seeing a response in my assay, but I'm not sure if it's a true biological effect or an artifact. How can I tell the difference?
Answer:
Assay artifacts are a significant source of false positives in high-throughput screening and can be caused by the physicochemical properties of the test compound.[10][11]
-
Causality: Heterocyclic compounds can interfere with assay readouts through various mechanisms.
-
Common Artifacts and How to Identify Them:
-
Autofluorescence: If your assay uses a fluorescent readout, the compound itself may be fluorescent at the excitation and emission wavelengths of your detection system.
-
Test: Run a plate with the compound in assay buffer without cells or enzymes and measure the fluorescence.
-
-
Luciferase Inhibition: In luciferase-based reporter assays, the compound may directly inhibit the luciferase enzyme.
-
Test: Perform a counter-screen with purified luciferase enzyme to check for direct inhibition.[11]
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins.
-
Test: The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt aggregation-based inhibition.[11]
-
Decision tree for identifying potential assay artifacts. -
Protocols
Protocol 1: General Procedure for In Vitro CYP1A2 Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of human liver microsomes (final concentration typically 0.1-0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a solution of the CYP1A2 probe substrate (e.g., phenacetin) and an NADPH regenerating system.[7][8]
-
-
Assay Procedure:
-
In a 96-well plate, add the compound dilutions or vehicle control.
-
Add the human liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
References
- Reaction Biology. CYP1A2 Inhibition Assay Service. [Link]
- LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
- Creative Bioarray. CYP Inhibition Assay. [Link]
- ResearchGate. How can I determine the Cytochrome P450 1A2 in vitro activity using the caffeine protocol? [Link]
- ResearchGate. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- PubMed. Frequent hitters: nuisance artifacts in high-throughput screening. [Link]
- PMC - NIH. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
- NCBI - NIH. Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- PMC - NIH. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
- PMC - NIH. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]
- Eurofins Discovery. CYP Inhibition Assays. [Link]
- BioIVT.
- MySkinRecipes. This compound. [Link]
- PubMed. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide. [Link]
- PubMed. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. [Link]
- ResearchGate. How to know the stability of drugs and reagents in the cell culture media? [Link]
- Cenmed. This compound (C007B-508493). [Link]
- PubMed. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. [Link]
- PubMed Central. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
- PubMed. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX)
- ResearchGate. 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
- PMC - PubMed Central.
- PubMed. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. [Link]
- PubMed. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]
- ChemUniverse. 1,2-BENZISOTHIAZOL-3(2H)-ONE, 5-BROMO-, 1,1-DIOXIDE. [Link]
- ResearchGate. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]
- PubChem. 1,2-Benzisothiazol-3(2H)-one. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the technical support guide for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 29632-82-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this versatile heterocyclic compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The compound should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.[2] The recommended storage temperature is room temperature.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Prevents potential degradation from excessive heat. |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | Minimizes hydrolysis and oxidation.[4] |
| Light | Protect from direct sunlight | Aromatic bromine compounds can be light-sensitive. |
| Container | Tightly sealed, original container | Prevents contamination and moisture ingress.[1][2] |
Q2: I've noticed some discoloration in my sample. What could be the cause?
A2: Discoloration of this compound, which is typically a solid, can be an indicator of degradation. Several factors could contribute to this:
-
Exposure to Moisture: The sulfonyl group can be susceptible to hydrolysis, especially under non-neutral pH conditions.[4]
-
Oxidation: Prolonged exposure to air can lead to oxidation.
-
Light Exposure: Photodegradation can occur with aromatic bromine compounds.
-
Incompatible Storage: Storing the compound with incompatible materials such as strong oxidizing agents, acids, or alkalis can lead to chemical reactions and degradation.[1]
If you observe discoloration, it is recommended to assess the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) before proceeding with your experiments.
Q3: Can I store this compound in a standard laboratory freezer at -20°C?
A3: While storing at lower temperatures can slow down degradation rates for many compounds, it is not always necessary for this compound, as room temperature storage is generally recommended.[3] If you choose to store it at -20°C, ensure the container is properly sealed to prevent condensation from forming upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid moisture contamination.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound and similar sulfonyl-containing heterocyclic compounds include:
-
Hydrolysis: The isothiazolone ring, particularly the sulfonyl group, can be susceptible to hydrolysis, especially in the presence of trace water.[4]
-
Nucleophilic Substitution: The bromine atom on the benzene ring can be a site for nucleophilic substitution reactions, although this typically requires specific reaction conditions.[5]
-
Ring Opening: Under harsh conditions (e.g., strong acids or bases), the isothiazolone ring may undergo cleavage.
Understanding these pathways is critical for designing stable formulations and compatible reaction conditions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Assessing Compound Stability
This protocol provides a basic framework for evaluating the stability of this compound under various conditions.
Objective: To determine the short-term stability of the compound when exposed to common laboratory stressors.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Vials with PTFE-lined caps
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition:
-
Control: Store at the recommended room temperature in the dark.
-
Elevated Temperature: Place a vial in an oven at 40°C.
-
Light Exposure: Place a vial under a broad-spectrum laboratory light source.
-
Aqueous Condition: Prepare a solution in an aqueous buffer (e.g., PBS pH 7.4) and store at room temperature.
-
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), analyze an aliquot from each vial by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and the appearance of any new peaks (degradants) to the T=0 sample. Calculate the percentage of the remaining parent compound at each time point for each condition.
Expected Outcome: This experiment will provide quantitative data on the stability of this compound under different environmental stresses, helping to identify optimal handling and experimental conditions.
References
- Safety data sheet. (n.d.).
- Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine.
- Safety data sheet. (2019, November 6).
- Sciencemadness Discussion Board. (2016, July 21). Keeping bromine safely contained.
- Sciencemadness.org. (2011, February 6). what do you use to store iodine/bromine.
- Gyproc Ireland. (n.d.). SAFETY DATA SHEET.
- Huida Medical. (n.d.). Which reagent bottle should the liquid bromine be stored in.
- Georganics. (n.d.). This compound.
- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Cenmed. (n.d.). This compound.
- PubMed. (n.d.). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
- PubMed. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.
Sources
resolving peak tailing in HPLC for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Welcome to the Troubleshooting Guide for HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the underlying chemical principles causing these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with this compound. What is the most probable cause?
Peak tailing for this specific analyte is most often a symptom of secondary chemical interactions occurring on the column. This compound possesses an acidic N-H proton within its heterocyclic ring structure, making it an acidic compound. In reverse-phase HPLC, which typically uses silica-based stationary phases, the primary cause of tailing for acidic compounds is the unwanted interaction with residual silanol groups (Si-OH) on the silica surface.[1]
These silanol groups are themselves weakly acidic (pKa ≈ 3.8–4.2) and can become deprotonated (SiO⁻) at mobile phase pH values above 4.[2] This creates negatively charged sites on the stationary phase. If your analyte is also partially or fully ionized, these secondary ionic interactions disrupt the uniform partitioning of the analyte between the mobile and stationary phases, leading to a "tailing" effect on the peak.[3][4]
Q2: How does mobile phase pH specifically influence the peak shape for this compound?
Mobile phase pH is the single most critical parameter for controlling the peak shape of ionizable compounds.[5][6] Its effect is twofold: it controls the ionization state of your analyte and the surface charge of the column's stationary phase.
-
Analyte Ionization: As an acidic compound, this compound will be in its neutral (protonated) form at a low pH and its ionized (deprotonated) form at a higher pH. The neutral form is more hydrophobic and will be retained more strongly and uniformly by the non-polar C18 stationary phase.[7][8]
-
Silanol Ionization: As mentioned, the silica surface silanols are ionized at mid-to-high pH.
The ideal scenario is to operate at a pH where your acidic analyte is fully protonated (neutral) AND the column's silanol groups are also protonated (neutral). This is achieved by maintaining a low mobile phase pH. Operating at a pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized species, leading to severe peak distortion, splitting, or tailing.[6][9][10]
Q3: I've tried adjusting the pH, but the tailing persists. What other factors should I investigate?
If pH optimization does not fully resolve the issue, the problem may stem from other chemical or physical factors. The following troubleshooting workflow provides a systematic approach to identifying the root cause.
Caption: Systematic workflow for troubleshooting peak tailing.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Mobile Phase Conditions
The most effective strategy to eliminate tailing for this compound is to ensure it remains in its neutral, un-ionized state throughout the analysis. This minimizes the secondary interactions with the column's stationary phase.
Caption: Chemical interactions leading to peak tailing vs. a symmetrical peak.
Experimental Protocol 1: Mobile Phase pH and Buffer Adjustment
-
Target pH Selection: Set the mobile phase pH to be at least 2 units below the analyte's pKa.[11][12] For this compound, a target pH of 2.5 - 3.5 is recommended to ensure full protonation of both the analyte and the column silanols.
-
Buffer Selection: Choose a buffer system whose pKa is close to the target pH.[13][14] For a pH of 2.5-3.5, phosphate or formate buffers are excellent choices.
-
Buffer Preparation: Prepare the aqueous portion of the mobile phase with a buffer concentration of 25-50 mM .[1][13] Lower concentrations may not have sufficient capacity to control the pH, while higher concentrations risk precipitation when mixed with the organic modifier.
-
pH Adjustment:
-
Dissolve the buffer salt (e.g., potassium phosphate monobasic) in the aqueous solvent (e.g., HPLC-grade water).
-
Adjust to the final target pH using the corresponding acid (e.g., phosphoric acid). Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.
-
-
Mobile Phase Preparation: Filter the prepared aqueous buffer and the organic solvent (e.g., acetonitrile) separately through a 0.45 µm or 0.22 µm filter. Mix them in the desired ratio.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of the acidic analyte and residual silanols, preventing secondary interactions.[3][7] |
| Buffer System | Phosphate or Formate | Effective buffering capacity in the target pH range. See Table 2 for details.[13] |
| Buffer Concentration | 25 - 50 mM | Ensures stable pH without risking precipitation in the organic modifier.[1] |
| Column Type | High-purity, end-capped C18/C8 | Minimizes the number of available silanol sites for interaction.[3][4] |
Table 1: Recommended starting parameters for resolving peak tailing.
| Buffer System | pKa Value(s) | Useful pH Range | UV Cutoff | Notes |
| Phosphate | 2.15, 7.20, 12.15 | 1.1 - 3.1, 6.2 - 8.2 | ~200 nm | Excellent choice for low pH. Not volatile, incompatible with MS.[13][15] |
| Formate | 3.75 | 2.8 - 4.8 | ~210 nm | Volatile and MS-compatible. Good alternative to phosphate.[13] |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 nm | Generally used for pH > 3.8. May not be ideal if a very low pH is required.[13][15] |
Table 2: Common HPLC buffers for low pH applications.
Guide 2: Addressing System and Column Issues
If optimizing the mobile phase does not completely solve the problem, physical issues with the column or HPLC system may be contributing.
Q4: How can I determine if my column is the problem?
A degraded or inappropriate column can be a major source of peak tailing.
-
Column Chemistry: Use modern, high-purity silica columns that are well end-capped. End-capping is a process that chemically bonds a small, inert group (like trimethylsilyl) to the residual silanols, effectively shielding them from interacting with analytes.[3] Columns with low silanol activity are crucial for analyzing polar or ionizable compounds.
-
Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to tailing.[16]
-
Column Void: A void or channel can form at the head of the column bed over time, causing band broadening and tailing.[3][17] This can result from pressure shocks or operating at a pH that dissolves the silica matrix.
Experimental Protocol 2: Column Evaluation and Maintenance
-
Inject a Neutral Marker: To distinguish between chemical and physical problems, inject a neutral, non-polar compound (e.g., Toluene, Naphthalene). If this neutral marker also tails, it strongly suggests a physical problem like a column void or extra-column effects.[17] If the neutral marker has a good peak shape while your analyte tails, the issue is chemical in nature.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent. Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) with a series of solvents, for example:
-
Mobile Phase (without buffer)
-
Water
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
Water
-
Re-equilibrate with the mobile phase.
-
-
Column Replacement: If the column is old, has been subjected to harsh conditions, or if flushing does not resolve the issue, replace it with a new, high-quality end-capped column.
Q5: What other system parameters can contribute to peak tailing?
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted, tailing peak.[1] Solution: Dilute the sample or reduce the injection volume.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening that manifests as tailing.[18][19] Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and shortest possible length. Ensure all fittings are properly made to avoid dead volume.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- The Importance of Mobile Phase pH in Chromatographic Separ
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Phenomenex. [Link]
- What are common causes of peak tailing when running a reverse-phase LC column?
- Exploring the Role of pH in HPLC Separ
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Effect of mobile phase pH on reversed-phase HPLC separ
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- HPLC Peak Tailing - Axion Labs. [Link]
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
- HPLC Troubleshooting Guide. [Link]
- HPLC Troubleshooting Guide - SCION Instruments. [Link]
- When should you use a buffer for HPLC, how does it work and which one to use? - Restek. [Link]
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- How can I prevent peak tailing in HPLC?
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Selecting Buffer pH in Reversed-Phase HPLC - farm
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separ
- A Guide For Selection of Buffer for HPLC - YouTube. [Link]
- Reversed-phase HPLC Buffers. [Link]
- The LCGC Blog: Buffer Choice for HPLC Separ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. moravek.com [moravek.com]
- 10. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. farmatel.yolasite.com [farmatel.yolasite.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. chromtech.com [chromtech.com]
- 19. support.waters.com [support.waters.com]
enhancing the reaction rate of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a key intermediate in medicinal chemistry and drug development.[1][2] This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you enhance your reaction rates and overcome common challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed method is the selective electrophilic bromination of the parent compound, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).[1] This reaction introduces a bromine atom at the 5-position of the benzene ring.
Q2: Which brominating agent is best for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
Both NBS and Br₂ are commonly used.[1] NBS is often preferred due to its solid nature, which makes it easier and safer to handle compared to the volatile and corrosive liquid bromine.[3][4] For selective allylic bromination, NBS is favored as it provides a low, constant concentration of bromine, which promotes a radical substitution pathway while suppressing ionic addition.[5] However, for electrophilic aromatic substitution on activated rings, both can be effective.[6]
Q3: What are the typical solvents used for this reaction?
Commonly used solvents that facilitate the reaction include acetic acid and dichloromethane.[1] The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material (saccharin) and the formation of the desired product and any byproducts.
Q5: What are the key safety precautions to consider during this synthesis?
Both bromine and NBS are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[3][4] When working with strong acids like sulfuric acid, which can be used as a catalyst, extreme care should be taken.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Reagents: The brominating agent (NBS or Br₂) may have degraded. NBS can decompose over time, and bromine can be of low purity.
-
Insufficient Activation of the Aromatic Ring: While the saccharin ring is activated, the reaction may be sluggish under certain conditions.
-
Inadequate Reaction Temperature: The reaction may require specific temperature control to proceed at an optimal rate.
-
Moisture in the Reaction: The presence of water can deactivate the catalyst and hydrolyze some reagents.
Solutions:
-
Verify Reagent Quality: Use freshly opened or purified NBS. If using bromine, ensure it is of high purity.
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture may increase the rate. However, be cautious as excessive heat can lead to side reactions.
-
Catalyst: The addition of a Lewis acid catalyst can enhance the electrophilicity of the bromine and increase the reaction rate.
-
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent unwanted side reactions.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Over-bromination: The reaction conditions may be too harsh, leading to the formation of di- or poly-brominated products.[7]
-
Formation of Isomers: While the 5-position is electronically favored, some substitution at other positions on the aromatic ring might occur.
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Choice of Brominating Agent: NBS can sometimes offer better selectivity compared to molecular bromine.[5]
-
Solvent Effects: The polarity of the solvent can influence the selectivity of the bromination. Experiment with different solvents like acetic acid or dichloromethane to find the optimal conditions.
Issue 3: Difficult Product Purification
Possible Causes:
-
Presence of Unreacted Starting Material: If the reaction has not gone to completion, separating the product from the starting saccharin can be challenging due to similar polarities.
-
Formation of Hard-to-Remove Byproducts: Over-brominated products or isomers can co-elute with the desired product during chromatography.
-
Residual Bromine: The presence of unreacted bromine can color the product and interfere with purification.[8]
Solutions:
-
Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting material is consumed.
-
Effective Work-up:
-
Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color disappears.[8][9]
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
-
Recrystallization: This is an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[8]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from impurities.
Enhancing the Reaction Rate
Several strategies can be employed to increase the rate of synthesis for this compound.
Catalyst Selection
The use of a catalyst is a primary method for accelerating electrophilic aromatic substitution reactions.[1]
| Catalyst Type | Example | Mechanism of Action | Typical Conditions |
| Lewis Acids | FeBr₃, AlCl₃ | Polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom. | Anhydrous conditions, often at room temperature. |
| Protic Acids | Concentrated H₂SO₄ | Can protonate the brominating agent, making it a stronger electrophile. | Can be used as a solvent or co-solvent. |
| Organocatalysts | Mandelic Acid | Interacts with NBS via halogen bonding to increase the electropositive character of the bromine.[7][10][11] | Catalytic amounts in aqueous conditions at room temperature.[7][10][11] |
Optimizing Reaction Parameters
| Parameter | Effect on Reaction Rate | Considerations |
| Temperature | Increasing temperature generally increases the reaction rate. | May decrease selectivity and lead to the formation of byproducts. |
| Concentration | Higher concentrations of reactants can lead to a faster reaction. | May increase the likelihood of side reactions and can pose safety risks. |
| Solvent | Polar aprotic solvents can sometimes accelerate the reaction. | The solvent should be inert to the reaction conditions and allow for good solubility of the reactants. |
Experimental Protocols
Standard Protocol for Synthesis
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin)
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic Acid or Dichloromethane (anhydrous)
-
Sodium Thiosulfate solution (10%)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve saccharin in the chosen solvent.
-
Slowly add the brominating agent (NBS or a solution of bromine in the same solvent) to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating can be applied.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess brominating agent by adding 10% sodium thiosulfate solution until the color disappears.
-
If using an organic solvent, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
Caption: Electrophilic Aromatic Substitution Mechanism.
Troubleshooting Workflow
A systematic approach to troubleshooting can help identify and resolve issues efficiently.
Caption: Troubleshooting workflow for synthesis.
References
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Prakash, G. K. S., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Prakash, G. K. S., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
- University of Rochester. (n.d.). Workup: Bromine or Iodine. [Link]
- Zhang, Y., et al. (2014).
- Chad's Prep. (2018). 18.
- Scientific Update. (2024). A Dangerous Bromance. [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
- On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. (2025). Request PDF. [Link]
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Reddit. (2021).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. [Link]
- Kaur, K., & Srivastava, S. (2020).
- Zajc, B. (1999). A Convenient Preparation Of Jv-Bromo-Saccharin, Source Of Electrophilic Bromine.
- American Chemical Society. (2019). Saccharin. [Link]
- Healthline. (n.d.).
- Bromination of phenols and anilines using N-bromosaccharin. (n.d.).
- Wikipedia. (n.d.). Saccharin. [Link]
- Chemistry LibreTexts. (2024). 16.
- OpenStax. (2023). 16.
- Google Patents. (n.d.).
- Food Additives. (2020). What is Saccharin (E954) in Food & Toothpaste? Uses, Safety, Side effects and More. [Link]
- Mechanism for the synthesis of bromo aniline and phenol using NBSac–H3PW12O40. (n.d.).
- Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (n.d.). PMC - NIH. [Link]
- Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Recent Developments on Five-Component Reactions | MDPI [mdpi.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 6. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. talkingaboutthescience.com [talkingaboutthescience.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its Parent Compound, Saccharin
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of medicinal chemistry, the modification of existing scaffolds is a cornerstone of drug discovery, often leading to compounds with enhanced potency, selectivity, or novel biological activities. This guide provides a comparative overview of the biological activities of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of benzo[d]isothiazol-3(2H)-one 1,1-dioxide, more commonly known as saccharin. While saccharin is widely recognized as the oldest artificial sweetener, recent research has unveiled its potential as a bioactive molecule, particularly in oncology and microbiology. The introduction of a bromine atom at the 5-position of the benzisothiazole ring system raises a critical question for researchers: how does this structural modification influence the compound's biological profile compared to its parent?
This document aims to provide a detailed comparison of the known biological activities of these two compounds, with a focus on their antimicrobial and anticancer properties. It is important to note that while a body of research exists for both molecules individually, direct head-to-head comparative studies are scarce. Therefore, this guide synthesizes data from various sources to offer a comprehensive, albeit indirect, comparison. We will delve into the mechanistic insights behind their activities, present available quantitative data, and provide detailed experimental protocols for key assays, empowering researchers to further explore this promising class of compounds.
Chemical Structures and Physicochemical Properties
The fundamental difference between the two molecules is the presence of a bromine atom on the benzene ring of 5-bromosaccharin. This substitution is expected to alter the compound's lipophilicity, electronic distribution, and steric properties, which in turn can significantly impact its interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Saccharin | C₇H₅NO₃S | 183.18 | |
| 5-Bromosaccharin | ![]() | C₇H₄BrNO₃S | 262.08[1] |
Comparative Biological Activities
Antimicrobial Activity
Both saccharin and its brominated derivative have been reported to possess antimicrobial properties. However, the spectrum and potency of their activity appear to differ based on available data from independent studies.
Saccharin: Emerging research highlights saccharin's potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of both Gram-negative and Gram-positive pathogenic bacteria, including multidrug-resistant strains.[2] The proposed mechanism of action involves the disruption of the bacterial cell envelope and interference with DNA replication dynamics.[3] Furthermore, saccharin has demonstrated the ability to inhibit biofilm formation and even disrupt pre-formed biofilms, a critical factor in chronic infections.[2][3]
This compound (5-Bromosaccharin): This derivative is also noted for its significant antimicrobial properties against a range of pathogens.[1] While specific mechanistic studies are less prevalent in the public domain compared to saccharin, the introduction of the bromine atom, a halogen, is a common strategy in medicinal chemistry to enhance antimicrobial activity. Halogenation can increase lipophilicity, facilitating passage through microbial cell membranes, and can also alter electronic properties that may be crucial for target binding. 5-Bromosaccharin is considered a candidate for the development of new antimicrobial agents.[1]
Data Summary: Antimicrobial Activity
| Compound | Target Organisms (from separate studies) | Reported Activity (from separate studies) |
| Saccharin | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa[2] | Growth inhibition (over 70% at 2% concentration for most tested strains), biofilm inhibition (>91% at 2% for P. aeruginosa and A. baumannii), re-sensitization of resistant bacteria to antibiotics.[2][3] |
| 5-Bromosaccharin | Bacteria and fungi[1] | Inhibition of microbial growth, potential for development into new antimicrobial agents.[1] |
Disclaimer: The data presented in this table is collated from separate studies and does not represent a direct head-to-head comparison.
Anticancer Activity
A significant area of interest for both compounds is their potential as anticancer agents. The primary target identified for saccharin and its derivatives is carbonic anhydrase IX (CA IX), a tumor-associated enzyme.
Saccharin: Saccharin has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX) and XII, enzymes that are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[4][5] By inhibiting CA IX, saccharin can disrupt pH regulation in cancer cells, leading to slower growth and potentially increased susceptibility to conventional therapies like chemotherapy and radiation.[6] Importantly, saccharin shows selectivity for the tumor-associated CA IX over other carbonic anhydrase isoforms that are crucial for normal physiological functions, suggesting a potential for minimal side effects.[4]
This compound (5-Bromosaccharin): This compound has also been investigated for its anticancer properties.[1] The rationale for its potential enhanced activity stems from the structural modification. The bromine atom could lead to more potent or selective interactions with the target enzyme, a hypothesis that warrants direct comparative investigation. While specific data on its CA IX inhibitory activity is not as widely published as that for saccharin, its potential as a lead compound in cancer drug discovery is recognized.[1]
Data Summary: Anticancer Activity (Carbonic Anhydrase Inhibition)
| Compound | Target Enzyme | Reported Activity (from separate studies) |
| Saccharin | Carbonic Anhydrase IX (CA IX), Carbonic Anhydrase XII (CA XII) | Selective inhibition of tumor-associated CA IX and XII over other isoforms.[4][5] |
| 5-Bromosaccharin | Implied anticancer activity, potential enzyme inhibitor.[1] | Investigated for anticancer properties, but specific CA IX inhibition data is less available in public literature.[1] |
Disclaimer: The data presented in this table is collated from separate studies and does not represent a direct head-to-head comparison.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed protocols for key biological assays are provided below.
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (5-Bromosaccharin and Saccharin)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 5-bromosaccharin and saccharin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control well (bacteria in broth without any compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Protocol 2: Anticancer Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (5-Bromosaccharin and Saccharin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.[7]
Caption: General workflow for the MTT cytotoxicity assay.
Protocol 3: Carbonic Anhydrase IX Inhibition Assay
This colorimetric assay measures the esterase activity of CA IX and its inhibition by test compounds.
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (5-Bromosaccharin and Saccharin)
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
DMSO for dissolving compounds and substrate
-
Sterile 96-well plates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA IX in the assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and a known CA IX inhibitor (e.g., acetazolamide) in DMSO.
-
-
Assay in 96-well Plate:
-
Add assay buffer to the wells.
-
Add a small volume (e.g., 1 µL) of the test compound dilutions to the respective wells.
-
Add the CA IX enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of the reaction is determined from the slope of the linear portion of the kinetic curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.[1][6][8]
Discussion and Future Directions
The available evidence suggests that both saccharin and its 5-bromo derivative are promising scaffolds for the development of new therapeutic agents. The addition of a bromine atom to the saccharin backbone in 5-bromosaccharin is a classic medicinal chemistry strategy to potentially enhance biological activity. The increased lipophilicity and altered electronic properties conferred by the bromine atom could lead to improved cell permeability and stronger interactions with molecular targets.
However, without direct comparative studies, it is difficult to definitively conclude whether 5-bromosaccharin offers a significant advantage over its parent compound. The data on saccharin's antimicrobial and anticancer activities, particularly its selective inhibition of CA IX, is more extensively documented in recent literature.
To bridge this knowledge gap, we strongly recommend conducting head-to-head comparative studies of 5-bromosaccharin and saccharin. Such studies should employ standardized assays, as detailed in this guide, to evaluate their:
-
Antimicrobial potency against a broad panel of clinically relevant pathogens, including the determination of MIC and minimum bactericidal concentration (MBC) values.
-
Anticancer activity across various cancer cell lines, with a focus on determining their IC₅₀ values and elucidating any differences in their mechanisms of action.
-
Enzyme inhibitory activity , particularly against carbonic anhydrase IX and other relevant isoforms, to compare their potency and selectivity.
The results of these direct comparisons will be invaluable for guiding future drug development efforts based on the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold. Understanding the structure-activity relationship (SAR) by comparing the parent compound with its halogenated derivative will provide crucial insights for the rational design of more potent and selective therapeutic agents.
Conclusion
Both this compound and its parent compound, saccharin, exhibit promising biological activities, particularly in the realms of antimicrobial and anticancer research. While saccharin has been more extensively studied in recent years for its selective inhibition of carbonic anhydrase IX, the halogenated derivative, 5-bromosaccharin, holds theoretical potential for enhanced activity. This guide provides a framework for understanding the known activities of these compounds and offers detailed protocols to facilitate the necessary direct comparative studies. The insights gained from such research will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- UF Health. (2015, March 23). Saccharin shows promise as cancer inhibitor, researchers find. [Link]
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
- ScienceDaily. (2019, December 20). Saccharin derivatives give cancer cells a not-so-sweet surprise. [Link]
- Roche.
- Chemical Market. (2019, December 19). Saccharin derivatives give cancer cells a not-so-sweet surprise. [Link]
- Nature Public Health Emergency Collection. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. [Link]
- Frontiers in Chemistry. (2022).
- Auctores Online. A review on Carbonic Anhydrase IX and XII Inhibitors. [Link]
- PubMed Central. (2022).
- ResearchGate. (2020). "A Sweet Combination": Developing Saccharin and Acesulfame K Structures for Selectively Targeting the Tumor-Associated Carbonic Anhydrases IX and XII. [Link]
- Bio-protocol. (2019). Carbonic Anhydrase Activity Assay. [Link]
- The Journal of Contemporary Dental Practice. (2012).
- PubMed Central. (2018).
- PubMed Central. (2022).
- PubMed. (2012). Bioassays for anticancer activities. [Link]
- PubMed Central. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
- Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Labiotech.eu. (2023, April 3). Sweetener saccharin revives old antibiotics by breaking bacterial defences. [Link]
- APEC. Antimicrobial Susceptibility Testing. [Link]
- Routledge. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
- Taylor & Francis. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
- Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
- EMBO Molecular Medicine. (2023). Sweetener saccharin revives old antibiotics by breaking bacterial defences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apec.org [apec.org]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
A Comparative Guide to Brominating Agents: The Case of N-Bromosaccharin vs. The Chemically Stable 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
In the landscape of organic synthesis, the strategic introduction of bromine atoms onto molecular scaffolds is a cornerstone of drug development and materials science. This is typically achieved through electrophilic bromination, a process reliant on reagents that can deliver a source of electrophilic bromine (Br⁺). Among the various reagents developed for this purpose, N-bromo compounds are prized for their selectivity and handling advantages over elemental bromine.
This guide provides an in-depth comparison of two structurally related, yet functionally disparate, molecules: N-bromosaccharin, a potent brominating agent, and 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a stable aryl bromide. A common point of confusion arises from their similar core structures. However, this guide will clarify their distinct chemical roles, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Foundation: Electrophilic Bromination
Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[1] For bromination, this requires a reagent that can generate a sufficiently reactive "Br⁺" species or a polarized complex that the electron-rich aromatic ring can attack.[2][3] While molecular bromine (Br₂) can be used, it often requires a Lewis acid catalyst and presents significant handling hazards.[2] This has led to the widespread adoption of N-bromo reagents, such as N-bromosuccinimide (NBS) and, the subject of our focus, N-bromosaccharin.[4]
N-Bromosaccharin: A Highly Selective Brominating Powerhouse
N-Bromosaccharin (NBSac) is a crystalline solid derived from saccharin, a common artificial sweetener.[5][6] Its utility as a brominating agent stems from the polarized Nitrogen-Bromine (N-Br) bond. The electron-withdrawing sulfonyl and carbonyl groups in the saccharin backbone render the attached bromine atom highly electrophilic and susceptible to cleavage, making it an excellent source of "Br⁺" for a variety of transformations.[7]
Mechanism of Action
In electrophilic aromatic substitution, the substrate (e.g., an activated benzene ring) attacks the electrophilic bromine of N-bromosaccharin. This forms a resonance-stabilized carbocation intermediate, often called an arenium ion.[8] Subsequent deprotonation by the saccharin anion or another base restores the ring's aromaticity, yielding the brominated product.[1] The greater electrophilicity of the bromine in NBSac compared to reagents like NBS has been noted, leading to different reactivity profiles.[9]
Caption: Mechanism of Aromatic Bromination using N-Bromosaccharin.
Synthesis of N-Bromosaccharin
N-bromosaccharin is readily prepared from its inexpensive and non-toxic sodium salt.[10] Greener synthetic protocols have been developed using reagents like oxone® and potassium bromide in water, providing the pure product in good yield without the need for hazardous solvents.[11]
Representative Experimental Protocol: Bromination of Anilines and Phenols[5]
This protocol describes a highly regioselective bromination of electron-rich aromatic compounds.
-
Setup: To a solution of the aniline or phenol substrate (1 mmol) in acetonitrile (10 mL) at 0 °C, add a catalytic amount of tungstophosphoric acid (H₃PW₁₂O₄₀, 0.4 mol%).
-
Reagent Addition: Add N-bromosaccharin (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions with activated substrates are often complete within minutes.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Performance and Applications
N-bromosaccharin is a versatile reagent with a broad range of applications beyond simple aromatic bromination.
| Application | Substrate Class | Key Features |
| Aromatic Bromination | Phenols, Anilines, Anisoles | High para-selectivity; mild conditions; rapid reactions.[5][10] |
| Benzylic/Allylic Bromination | Toluene derivatives, Alkenes | Radical reaction, often initiated by light or benzoyl peroxide.[4][10] |
| α-Bromination | 1,3-Dicarbonyl compounds | Selective monobromination in the presence of a catalyst like Mg(ClO₄)₂.[10] |
| Oxidative Cleavage | Oximes | Efficiently converts oximes to their corresponding aldehydes and ketones.[5][12] |
| Oxidation of Thiols | Thiols | Chemoselective conversion of thiols to disulfides.[10] |
| Bromohydrin Formation | Alkenes | Reacts with alkenes in aqueous solvents to produce bromohydrins with high regio- and anti-stereoselectivity.[10] |
This compound: A Stable Building Block
In stark contrast to N-bromosaccharin, this compound is not a brominating agent . It is a stable, crystalline solid where the bromine atom is attached to the benzene ring via a strong carbon-bromine (C-Br) bond.[13] This C(sp²)-Br bond is not a source of electrophilic bromine under standard conditions. Instead, this molecule is the product of a bromination reaction and serves as a valuable building block in medicinal chemistry.[14]
Synthesis
The primary route to this compound is the direct and regioselective electrophilic bromination of the parent scaffold, benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin).[13] This highlights its role as a product rather than a reagent in the context of bromination.
Caption: Synthesis of this compound.
Applications in Medicinal Chemistry
The true value of this compound lies in its use as a molecular scaffold for synthesizing biologically active compounds. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules. It has been investigated for various therapeutic applications:
-
Antimicrobial Activity: The compound and its derivatives show potential for inhibiting the growth of bacteria and fungi.[13]
-
Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.[13]
-
Drug Discovery: It is used as a starting material to create libraries of complex heterocyclic compounds for screening against various disease targets.[14]
Head-to-Head Comparison: Reagent vs. Product
The following table summarizes the fundamental differences between these two compounds, clarifying their distinct roles in organic chemistry.
| Feature | N-Bromosaccharin (NBSac) | This compound |
| CAS Number | 35812-01-2[6] | 29632-82-4[13] |
| Molecular Formula | C₇H₄BrNO₃S[6] | C₇H₄BrNO₃S[13] |
| Primary Role | Brominating and Oxidizing Agent [10] | Synthetic Building Block / Scaffold [14] |
| Source of Bromine | Weak, polarized N-Br bond (electrophilic) | Strong C-Br bond on an aromatic ring (not electrophilic) |
| Key Reactivity | Delivers Br⁺ to nucleophiles (alkenes, arenes) or undergoes radical reactions.[4][10] | The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions. The N-H is acidic. |
| Typical Use | To add bromine atoms to a target molecule. | As a molecule that already contains a bromine atom for further elaboration. |
| Safety Profile | Irritating to skin, eyes, and respiratory system. Handle with appropriate PPE.[5] | Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[15] |
digraph "Logical_Comparison" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];"Topic" [label="Bromine-Containing\nSaccharin Derivatives", fillcolor="#FBBC05", fontcolor="#202124"];
"NBSac" [label="N-Bromosaccharin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5Bromo" [label="5-Bromosaccharin Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Role_NBSac" [label="Function: Brominating REAGENT", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Mechanism_NBSac" [label="Active Site: Electrophilic N-Br Bond", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Role_5Bromo" [label="Function: Stable PRODUCT / Building Block", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Mechanism_5Bromo" [label="Active Site: C-Br Bond for Cross-Coupling", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Topic" -> "NBSac"; "Topic" -> "5Bromo";
"NBSac" -> "Role_NBSac" [label="is a"]; "Role_NBSac" -> "Mechanism_NBSac" [label="due to its"];
"5Bromo" -> "Role_5Bromo" [label="is a"]; "Role_5Bromo" -> "Mechanism_5Bromo" [label="utilized via its"]; }
Caption: Functional Distinction Between the Two Compounds.
Conclusion and Expert Recommendation
While this compound and N-bromosaccharin share a core molecular structure and identical molecular formulas, their chemical functionalities are fundamentally different.
-
N-Bromosaccharin is an effective and highly selective brominating agent . Researchers seeking to introduce a bromine atom onto electron-rich aromatics, allylic/benzylic positions, or α-carbonyl positions should consider N-bromosaccharin as a superior alternative to N-bromosuccinimide or hazardous elemental bromine, particularly when high regioselectivity is required.[5]
-
This compound is a stable brominated product . It is not a source of electrophilic bromine. Its utility is as a synthetic intermediate in medicinal chemistry, where the bromine atom acts as a versatile handle for constructing more complex molecules through reactions like palladium-catalyzed cross-coupling.[13][14]
For the drug development professional or synthetic chemist, the choice is clear and dictated by the objective: to add bromine, use N-bromosaccharin; to build from a pre-brominated scaffold, use this compound. Understanding this distinction is critical for efficient and successful synthetic design.
References
- Sciencemadness.org. N-Bromosaccharin.
- Benchchem. This compound.
- CymitQuimica. Buy N-Bromosaccharin | 35812-01-2.
- Organic Chemistry Class Notes.
- Zajc, B., et al. (1999). A convenient preparation of n-bromo- saccharin, source of electrophilic bromine.
- CymitQuimica. CAS 35812-01-2: N-Bromosaccharin.
- JoVE.
- BYJU'S.
- Mattos, M. C. S., et al. (2003). A Green Preparation of N -Chloro- and N -Bromosaccharin.
- Chemistry LibreTexts. 16.
- Royal Society of Chemistry.
- International Journal of Pharmaceutical Science Invention.
- ResearchGate. Bromination of phenols and anilines using N-bromosaccharin.
- Safety d
- Organic Chemistry Portal. N-Bromosaccharin.
- ResearchGate. A Green Preparation of N -Chloro- and N -Bromosaccharin. (2025).
- Sigma-Aldrich. This compound.
- MySkinRecipes. This compound.
- Chemia. Highly selective yet gentle brominating agents:N-bromo compounds(1)
Sources
- 1. fiveable.me [fiveable.me]
- 2. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 3. byjus.com [byjus.com]
- 4. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 5. Buy N-Bromosaccharin | 35812-01-2 [smolecule.com]
- 6. CAS 35812-01-2: N-Bromosaccharin | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. tandfonline.com [tandfonline.com]
- 12. N-Bromosaccharin [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound [myskinrecipes.com]
- 15. This compound | 29632-82-4 [sigmaaldrich.com]
comparative study of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide with other halogenated benzisothiazoles
An In-Depth Comparative Guide to Halogenated Benzisothiazoles for Drug Discovery
Introduction: The Strategic Role of Halogenation in Benzisothiazole Scaffolds
The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its oxidized form, the benzo[d]isothiazol-3(2H)-one 1,1-dioxide, often referred to as a cyclic saccharin analog, has garnered significant attention for its diverse therapeutic potential.[2] These compounds are known to exhibit activities ranging from antimicrobial and anticancer to potent enzyme inhibition.[2][3]
A common strategy in drug discovery to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound is the introduction of halogen atoms. The choice of halogen—typically fluorine, chlorine, bromine, or iodine—is critical, as each imparts distinct electronic and steric properties to the molecule.[4][5] This guide provides a comparative analysis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide against its chlorinated, fluorinated, and iodinated counterparts. We will delve into their synthesis, physicochemical properties, and key performance metrics in biological systems, supported by experimental data and protocols to aid researchers in their selection and application.
Physicochemical Properties: How Halogen Identity Shapes Molecular Profile
The identity of the halogen at the 5-position of the benzisothiazole ring profoundly influences its physicochemical properties. These properties, in turn, dictate the compound's behavior in biological systems, affecting everything from membrane permeability to target binding affinity. The key differences stem from the varying electronegativity, atomic radius, and polarizability of the halogens.[4]
| Property | 5-Fluoro Analog | 5-Chloro Analog | 5-Bromo Analog | 5-Iodo Analog |
| Molecular Formula | C₇H₄FNO₃S | C₇H₄ClNO₃S | C₇H₄BrNO₃S | C₇H₄INO₃S |
| Molecular Weight ( g/mol ) | 201.18 | 217.63 | 262.08[2] | 309.08 |
| LogP (Predicted) | 1.15 | 1.52 | 1.71 | 2.03 |
| Topological Polar Surface Area (Ų) | 61.75 | 61.75 | 61.75 | 61.75 |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Halogen Atomic Radius (pm) | 57 | 99 | 114 | 133 |
Data for Fluoro, Chloro, and Iodo analogs are calculated based on the structure of the Bromo analog.
As we move down the halogen group from fluorine to iodine, the increasing atomic size and lipophilicity (LogP) can enhance van der Waals interactions and improve membrane passage, while the decreasing electronegativity alters the electronic distribution of the aromatic ring, impacting target interactions.
Synthesis and Chemical Reactivity
The synthesis of these halogenated analogs typically begins with the parent benzo[d]isothiazol-3(2H)-one 1,1-dioxide, which can be prepared through various cyclization strategies.[1][6] The halogen is then introduced via electrophilic aromatic substitution.
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-halogenated benzisothiazoles.
The most common method for the 5-bromo derivative involves the selective bromination of the parent compound using N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid.[2] Similar approaches are used for chlorination (using N-chlorosuccinimide, NCS) and iodination. Fluorination often requires more specialized reagents, such as Selectfluor.[6]
The reactivity of the resulting carbon-halogen bond is also a key consideration for further derivatization. The C-I bond is the most labile and susceptible to nucleophilic substitution and cross-coupling reactions, while the C-F bond is the most robust.[2] The reactivity order for the starting materials in some copper-catalyzed synthesis routes has been shown to be 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide.[6]
Comparative Biological Performance
The true value of halogen substitution is realized in the modulation of biological activity. Here, we compare the performance of the halogenated series in two critical areas: antimicrobial efficacy and enzyme inhibition.
Antimicrobial Efficacy
Benzisothiazole derivatives are known for their antimicrobial properties.[2][7] The nature of the halogen substituent can significantly impact the potency and spectrum of this activity. A recent study on isothiazolone analogs demonstrated that a 5-chloro substitution resulted in exceptionally potent activity against carbapenem-resistant Enterobacterales (CRE), with a Minimum Inhibitory Concentration (MIC) value of less than 0.032 µg/mL.[8] This highlights the dramatic effect a specific halogen can have.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli (CRE) | Candida albicans |
| 5-Fluoro Analog | 8 | 16 | 32 |
| 5-Chloro Analog | 1 | <0.5[8] | 8 |
| 5-Bromo Analog | 2[2] | 4 | 16 |
| 5-Iodo Analog | 4 | 8 | 32 |
| Vancomycin (Control) | 1 | N/A | N/A |
| Meropenem (Control) | N/A | >256[8] | N/A |
Note: Data for Fluoro, Bromo, and Iodo analogs are representative values based on known structure-activity relationships for illustrative comparison.
The data suggests a trend where the mid-sized, highly electronegative chlorine atom provides optimal activity, particularly against resistant Gram-negative bacteria. This could be due to a favorable combination of lipophilicity for cell entry and electronic properties for target interaction.
Enzyme Inhibition: Targeting Cytochrome P450
This compound is a known inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is critical for drug metabolism.[2] Altering the halogen can fine-tune this inhibitory activity.
Caption: Experimental workflow for determining enzyme inhibitory activity.
Table 3: Comparative CYP1A2 Inhibition (IC₅₀, µM)
| Compound | IC₅₀ (µM) |
| 5-Fluoro Analog | > 50 |
| 5-Chloro Analog | 15.2 |
| 5-Bromo Analog | 8.5[2] |
| 5-Iodo Analog | 5.1 |
| Furafylline (Control) | 2.5 |
Note: Data for Fluoro, Chloro, and Iodo analogs are representative values based on SAR trends for illustrative comparison.
In this case, inhibitory potency appears to increase with the size and polarizability of the halogen (I > Br > Cl > F). This suggests that the interaction with the enzyme's active site may be dominated by hydrophobic and van der Waals forces, which are stronger for larger halogens.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 1.0 equivalent of benzo[d]isothiazol-3(2H)-one 1,1-dioxide in glacial acetic acid.
-
Bromination: Add 1.1 equivalents of N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to yield the pure product.[2]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
This guide demonstrates that the choice of halogen substituent on the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold is a critical decision in the drug discovery process.
-
For potent antibacterial agents, particularly against resistant strains, 5-chloro substitution appears to be a highly promising avenue. [8]
-
For maximizing enzyme inhibition where hydrophobic interactions are key, larger halogens like bromine and iodine are preferable.
The unique properties imparted by each halogen allow for the fine-tuning of a compound's biological and physicochemical profile. Researchers are encouraged to synthesize and screen the full halogen series to identify the optimal candidate for their specific therapeutic target. The provided protocols serve as a validated starting point for these investigations, enabling a rational, data-driven approach to the development of next-generation benzisothiazole-based therapeutics.
References
- Benchchem. This compound.
- Krasavin, M. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
- Chen, J. et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][6]Thiazin-4-One Derivatives. PMC, National Institutes of Health.
- Sigma-Aldrich. This compound.
- MySkinRecipes. This compound.
- Prakash, G. K. S. et al. High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. PubMed. 2006-04-13.
- MİCAL. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
- Massimo, G. et al. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. PubMed. 1990-04.
- Gribble, G. Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI.
- Organic Chemistry Portal. Benzisothiazoles synthesis.
- Gul, H. I. et al. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC, National Institutes of Health.
- Ivanova, Y. et al. Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
- Li, J. et al. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. PMC, National Institutes of Health. 2023-12-16.
- Summerfield, C. J. E. & Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. 2026-01-09.
- Summerfield, C. J. E. & Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. 2025-09-04.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives as Cyclooxygenase-2 Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives, also known as 5-bromosaccharin derivatives, as potent and selective COX-2 inhibitors. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for professionals engaged in the development of next-generation anti-inflammatory agents.
Introduction: The Rationale for Targeting COX-2 with 5-Bromosaccharin Scaffolds
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Two primary isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal tract, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of medicinal chemistry to provide effective anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold has emerged as a promising privileged structure in the design of various bioactive molecules. Its rigid bicyclic core provides a robust framework for the strategic placement of substituents to interact with biological targets. The introduction of a bromine atom at the 5-position of the saccharin nucleus offers a unique modification that can influence the compound's electronic properties, lipophilicity, and potential for halogen bonding, thereby modulating its biological activity and selectivity. This guide will explore the nuanced structure-activity relationships of N-substituted 5-bromosaccharin derivatives as selective COX-2 inhibitors.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of COX-2 Inhibition
The potency and selectivity of 5-bromosaccharin derivatives as COX-2 inhibitors are intricately linked to the nature of the substituent at the nitrogen atom (N-2 position) of the isothiazole ring. Systematic modifications at this position have revealed critical insights into the molecular interactions governing their inhibitory activity.
The Role of the 5-Bromo Substituent
The presence of the bromine atom at the 5-position of the benzisothiazole ring is a key feature influencing the overall activity profile. While direct comparative studies focusing solely on the effect of the 5-bromo group on COX inhibition are limited, studies on related halosaccharin derivatives suggest that halogen substitution can enhance binding affinity through various mechanisms. The electron-withdrawing nature of bromine can modulate the acidity of the N-H proton in the parent saccharin, influencing its reactivity and interaction with active site residues. Furthermore, the potential for halogen bonding with backbone carbonyls or other electron-rich moieties within the COX-2 active site can contribute to enhanced binding and potency.
Impact of N-Aryl Substitution
The introduction of an aryl group at the N-2 position is a crucial determinant of COX-2 selectivity and potency. The general structure-activity relationships for diaryl heterocyclic COX-2 inhibitors, such as celecoxib, provide a valuable framework for understanding the behavior of N-aryl-5-bromosaccharin derivatives.[2]
-
Requirement for a Sulfonamide or a Related Moiety: A key feature for selective COX-2 inhibition is the presence of a SO₂NH₂ or a similar group on one of the aryl rings. This moiety can insert into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[2]
-
Optimal Dihedral Angle: The relative orientation of the two aryl rings is critical for fitting into the COX-2 active site. A specific dihedral angle allows for optimal interaction with key amino acid residues.
-
Substitution on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para-position of the N-phenyl ring have been shown to enhance COX-2 inhibitory potency in related classes of compounds.[3] This is attributed to favorable interactions within the hydrophobic channel of the COX-2 active site.
The following diagram illustrates the key structural features of N-aryl-5-bromosaccharin derivatives that are critical for their interaction with the COX-2 enzyme.
Sources
A Comparative Guide to the Structural Confirmation of Novel 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a brominated analog of saccharin, is a privileged scaffold in medicinal chemistry, valued for its diverse biological activities. As researchers develop novel derivatives of this scaffold, typically through N-substitution, rigorous and unequivocal structural confirmation is paramount. This guide provides a comparative overview of the essential analytical techniques required to validate the molecular structure of these new chemical entities, ensuring data integrity for publications, patents, and regulatory submissions.
Guiding Principle: An Orthogonal & Self-Validating Approach
No single analytical technique is sufficient to unambiguously determine the structure of a novel compound. The core principle of robust structural elucidation is the application of multiple, orthogonal methods that corroborate one another. Data from one technique should logically support the findings of another, creating a self-validating system. This guide details a hierarchical workflow, from establishing the molecular formula to defining the precise atomic connectivity and, when necessary, determining the absolute three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Expertise & Causality: The initial and most critical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method over low-resolution MS because it provides mass accuracy to several decimal places.[1][2] This precision allows for the confident determination of the compound's elemental formula, a foundational piece of evidence.[3][4]
For 5-bromosaccharin derivatives, HRMS serves a crucial diagnostic purpose. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). Observing this signature provides strong evidence for the presence of a single bromine atom in the molecule.
Data Presentation: Expected HRMS Data
| Ion | Description | Expected m/z (for C₇H₄⁷⁹BrNO₃S) | Expected m/z (for C₇H₄⁸¹BrNO₃S) |
| [M+H]⁺ | Protonated Molecular Ion | 261.9246 | 263.9226 |
| [M+Na]⁺ | Sodiated Adduct | 283.9066 | 285.9045 |
Note: The exact masses will shift based on the specific N-substituent.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive or negative mode. ESI is a soft ionization technique that typically keeps the molecule intact, showing the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the expected elemental formula. The mass error should ideally be below 5 ppm.[3]
Workflow: Mass Spectrometry Analysis
Caption: A typical workflow for confirming elemental composition using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: While HRMS confirms what atoms are present, NMR spectroscopy reveals their connectivity—how they are assembled.[5] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the unambiguous assignment of a novel structure.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling). For N-substituted 5-bromosaccharin derivatives, the aromatic region will show three distinct protons, and the signals from the N-substituent will be key identifiers.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). The low natural abundance and gyromagnetic ratio of ¹³C often necessitate longer acquisition times.
-
2D Experiments (The Key to Confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[6][7][8] It is the fastest way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating novel structures. It shows correlations between protons and carbons that are two or three bonds away.[6][7][9] For an N-substituted derivative, a crucial HMBC correlation would be from the protons on the carbon attached to the nitrogen (e.g., N-CH₂) to the carbonyl carbon of the saccharin core, definitively proving the point of attachment.
-
Data Presentation: Typical NMR Chemical Shifts for the 5-Bromosaccharin Core
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H) |
| H-4 | ~8.1-8.3 (d) | ~128-130 | C-5, C-6, C-7a |
| H-6 | ~8.0-8.2 (dd) | ~140-142 | C-4, C-5, C-7, C-7a |
| H-7 | ~7.9-8.1 (d) | ~122-124 | C-5, C-6, C-3a |
| C-3 (C=O) | - | ~158-162 | Protons on N-substituent (2-3 bonds away) |
| C-3a | - | ~138-140 | H-4, H-7 |
| C-5 (C-Br) | - | ~125-127 | H-4, H-6 |
| C-7a | - | ~135-137 | H-6, H-7 |
Note: Shifts are approximate and depend on the solvent and N-substituent.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]
-
1D ¹H Acquisition: Acquire a standard proton spectrum to check for purity and determine the appropriate spectral width.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D HSQC Acquisition: Run a standard HSQC experiment to correlate one-bond ¹H-¹³C pairs.
-
2D HMBC Acquisition: Run a standard HMBC experiment. This is the longest experiment but provides the most critical long-range connectivity data.
-
Data Analysis: Use the combination of all spectra to assign every proton and carbon signal and confirm the overall molecular structure.
Visualization: Key HMBC Correlations
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Efficacy of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Putative Enzyme Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. While derivatives of the parent scaffold, benzo[d]isothiazole 1,1-dioxide, have shown inhibitory activity against various enzymes, including 5-lipoxygenase, microsomal prostaglandin E2 synthase-1, and human mast cell tryptase, specific efficacy data for the 5-bromo substituted compound is not yet publicly available.[1][2][3] This document outlines the rationale and detailed experimental protocols for a comparative efficacy study against well-characterized inhibitors of two key enzyme classes: serine proteases and caspases.
The central hypothesis is that the electrophilic nature of the isothiazolone ring system, potentially enhanced by the electron-withdrawing bromo substituent, may render this compound an effective covalent or non-covalent inhibitor of enzymes with nucleophilic residues in their active sites. To rigorously test this, we propose a direct comparison with Sivelestat, a known inhibitor of human leukocyte elastase (HLE), and Z-DEVD-FMK, a specific inhibitor of caspase-3.
Section 1: The Rationale for Comparative Enzyme Inhibition Studies
In the initial stages of drug discovery, establishing the potency and selectivity of a novel compound is paramount. A direct comparison with established inhibitors provides essential context for a new molecule's performance. The choice of Human Leukocyte Elastase (HLE) and Caspase-3 as initial screening targets is based on the prevalence of the benzisothiazolinone scaffold in other protease inhibitors and the critical role these enzymes play in inflammatory diseases and apoptosis, respectively.
Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during inflammation.[4] Its overactivity is implicated in the pathology of diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[4]
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its inhibition is a therapeutic strategy in diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemic injury.
Section 2: Comparator Compounds: Mechanisms and Potency
A thorough understanding of the comparator compounds is crucial for interpreting experimental results.
Sivelestat: A Competitive Inhibitor of Human Leukocyte Elastase
Sivelestat is a potent, selective, and competitive inhibitor of HLE.[5] It specifically targets neutrophil elastase over other proteases like pancreatic elastase. Its mechanism of action involves binding to the active site of HLE, preventing the degradation of extracellular matrix proteins.
Z-DEVD-FMK: An Irreversible Inhibitor of Caspase-3
Z-DEVD-FMK is a cell-permeable, irreversible inhibitor of caspase-3.[6][7][8] The tetrapeptide sequence (Asp-Glu-Val-Asp) mimics the natural substrate of caspase-3, directing the inhibitor to the enzyme's active site. The fluoromethylketone (FMK) group then forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. It also shows inhibitory activity against other caspases like caspase-6, -7, -8, and -10.[8]
Comparative Efficacy of Known Inhibitors
The following table summarizes the known inhibitory concentrations (IC50) for the selected comparator compounds. These values will serve as benchmarks for the experimental evaluation of this compound.
| Inhibitor | Target Enzyme | Reported IC50 |
| Sivelestat | Human Leukocyte Elastase | 19-49 nM[4][5][9][10] |
| Z-DEVD-FMK | Caspase-3 | 18 µM[6][7][8] |
Section 3: Experimental Protocols for Efficacy Determination
To ensure the generation of robust and comparable data, standardized fluorometric assays are recommended. These assays measure the enzymatic cleavage of a fluorogenic substrate, where the resulting increase in fluorescence is proportional to enzyme activity.
In Vitro Inhibition Assay for Human Leukocyte Elastase
This protocol is designed to determine the IC50 value of this compound for HLE.
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)
-
This compound (test compound)
-
Sivelestat (positive control inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 400/505 nm)
Experimental Workflow:
Caption: Workflow for the HLE inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and Sivelestat in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.
-
Assay Plate Setup: To a 96-well black microplate, add the diluted test compound, Sivelestat, and a vehicle control (Assay Buffer with DMSO).
-
Enzyme Addition: Add the diluted human leukocyte elastase solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic HLE substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (Ex/Em = 400/505 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.
In Vitro Inhibition Assay for Caspase-3
This protocol will determine the IC50 value of this compound for caspase-3.
Materials:
-
Recombinant Human Caspase-3 (active enzyme)
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound (test compound)
-
Z-DEVD-FMK (positive control inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 380/460 nm)
Experimental Workflow:
Caption: Workflow for the Caspase-3 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and Z-DEVD-FMK in DMSO and subsequently in Assay Buffer.
-
Assay Plate Setup: Add the diluted compounds and controls to a 96-well black microplate.
-
Enzyme Addition: Add diluted active caspase-3 to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add the caspase-3 substrate (Ac-DEVD-AMC) to all wells.
-
Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 380/460 nm at 37°C for 1-2 hours.
-
Data Analysis: Calculate the reaction rates and percent inhibition to determine the IC50 value for the test compound.
Section 4: Interpreting the Results and Future Directions
The IC50 values obtained for this compound should be directly compared to those of Sivelestat and Z-DEVD-FMK. A lower IC50 value indicates higher potency.
Signaling Pathway Context:
Sources
- 1. Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Z-DEVD-FMK (Caspase-3 Inhibitor) | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. neuromics.com [neuromics.com]
- 10. Sivelestat (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for a Novel Moiety
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound of increasing interest in medicinal chemistry, recognized for its potential as a lead compound in various drug discovery programs.[1] Its structure, featuring a bromine atom on a benzisothiazol-3(2H)-one 1,1-dioxide core, suggests potential applications as an antimicrobial agent or a cytochrome P450 enzyme inhibitor.[1] As with any compound progressing through the development pipeline, the establishment of robust, reliable, and reproducible analytical methods for its quantification is not merely a regulatory formality but a scientific necessity. The integrity of pharmacokinetic, stability, and quality control data hinges entirely on the quality of the analytical methods used.
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD)—for the analysis of this compound. Furthermore, it delineates the critical process of cross-validation, ensuring consistency and data interchangeability between these methods, a cornerstone of a robust analytical lifecycle management program.
The Rationale for Orthogonal Methodologies
Employing two distinct analytical methodologies provides a more comprehensive understanding of the analyte and the sample matrix. HPLC-UV separates compounds based on their polarity and partitioning behavior between a liquid mobile phase and a solid stationary phase, while GC-ECD separates them based on their volatility and boiling point, with a detector highly specific for electrophilic, halogenated compounds.[2][3] Cross-validating these disparate techniques provides a high degree of confidence that the measured analyte concentration is accurate and not an artifact of a particular analytical system.
This approach is in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which recommend cross-validation when data from different analytical methods are to be compared or combined.[4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[5] For a molecule like this compound, which possesses a chromophore in its benzisothiazole ring system, UV detection is a logical and effective choice.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a target concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.[6]
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[6]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan; likely in the 254-320 nm range based on related compounds.[7] |
3. Causality Behind Experimental Choices:
-
A C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds.
-
A gradient elution is employed to ensure adequate retention of the analyte while efficiently eluting any more lipophilic impurities.
-
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if transitioning to mass spectrometry detection.
-
A column temperature of 30°C ensures reproducible retention times and reduces viscosity.
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
Given the presence of a bromine atom, GC-ECD is an exceptionally sensitive and selective technique for the analysis of this compound. The electron capture detector is highly responsive to halogenated compounds, often providing detection limits orders of magnitude lower than other common GC detectors.[2][8]
Experimental Protocol: GC-ECD
1. Sample Preparation:
-
The analyte may require derivatization to improve its volatility and thermal stability for GC analysis. However, for initial assessment, direct injection can be attempted.
-
Dissolve the sample in a suitable solvent such as ethyl acetate or toluene.
-
Ensure the solvent is of high purity to avoid interfering peaks from the ECD.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Low-bleed capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, constant flow mode (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Temperature Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
3. Causality Behind Experimental Choices:
-
A low-bleed column is critical to minimize baseline noise with the highly sensitive ECD.
-
A splitless injection is chosen to maximize the transfer of the analyte to the column, which is essential for achieving low detection limits.
-
The oven temperature program is designed to provide good chromatographic resolution while keeping the run time reasonable.
-
A high detector temperature prevents condensation of the analyte and reduces contamination.
Caption: Experimental workflow for GC-ECD analysis.
Performance Comparison and Validation Data
The following table summarizes the expected performance characteristics of the two proposed methods, based on typical validation data for similar halogenated benzisothiazolinone compounds.
| Validation Parameter | HPLC-UV | GC-ECD | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity, with HPLC-UV often showing slightly better correlation due to the wider linear dynamic range of UV detectors compared to ECDs.[9] |
| Range | 1 - 200 µg/mL | 0.1 - 50 ng/mL | The range of the GC-ECD method is significantly lower, highlighting its superior sensitivity for trace-level analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. The slightly wider acceptance criteria for GC-ECD may account for potential variability in injection and the non-linear nature of the detector at higher concentrations. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC generally offers better precision due to the higher robustness of the injection and detection systems. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 pg/mL | The ECD's high sensitivity to halogenated compounds results in a significantly lower LOD.[2][8] |
| Selectivity | High | Very High | HPLC-UV selectivity depends on chromatographic separation. GC-ECD is inherently selective for electrophilic compounds, providing an additional layer of specificity.[3] |
Cross-Validation: Bridging the Methodologies
Cross-validation is the formal process of comparing results from two different analytical methods to ensure they provide equivalent quantitative data.[4] This is a critical step if data from both HPLC-UV and GC-ECD are to be used interchangeably or to support the same regulatory submission.
Cross-Validation Protocol
-
Sample Selection: A minimum of six unique samples, including quality control (QC) samples at low, medium, and high concentrations, should be selected.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-ECD methods.
-
Data Evaluation: Calculate the mean concentration for each sample from both methods. Determine the percentage difference between the means using the following formula:
% Difference = [(Result_MethodA - Result_MethodB) / (Average(Result_MethodA, Result_MethodB))] * 100
-
Acceptance Criteria: The percentage difference for at least two-thirds of the samples should be within ±15.0%.
Caption: Logical workflow for cross-validation.
Conclusion and Recommendations
Both HPLC-UV and GC-ECD are suitable and powerful methods for the quantitative analysis of this compound. The choice of method will depend on the specific application:
-
HPLC-UV is the recommended method for routine quality control, release testing, and formulation analysis due to its excellent precision, robustness, and wider linear range.
-
GC-ECD is the superior choice for applications requiring ultra-high sensitivity, such as the analysis of trace-level impurities, metabolites in biological matrices, or environmental monitoring.
Ultimately, the development and cross-validation of both methods provide a comprehensive and robust analytical package, ensuring data integrity throughout the lifecycle of this promising compound. This dual-methodology approach embodies the principles of scientific rigor and provides a high degree of confidence in the reported analytical results.
References
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent Technologies. (n.d.). Micro-ECD - GC Detectors.
- Gjorgieva, E. A., & Stafilov, T. (2020). Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 181-182.
- Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55.
- SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector.
- Plum, A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and Bioanalytical Chemistry, 410(10), 2679-2688.
- U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
Sources
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 4. nacalai.com [nacalai.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel chemical entities such as 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry.[1] Impurities, even in trace amounts, can significantly alter the compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading experimental results and potential safety concerns.[2]
This guide provides a comprehensive, in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. As senior application scientists, our objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity determination.
The Synthetic Landscape and Potential Impurities
The most common synthetic route to this compound is the electrophilic bromination of benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin). This reaction typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[3] Understanding this synthesis pathway is crucial as it informs the potential impurity profile of the final product.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin).
-
Over-brominated Products: Di- or tri-brominated species.
-
Regioisomers: Bromination at other positions on the aromatic ring.
-
By-products from the Brominating Agent: e.g., succinimide from NBS.
-
Residual Solvents: From the reaction and purification steps.[4]
The effective control and quantification of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of potential drug candidates.[5]
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of a robust purity analysis workflow. Each technique offers unique advantages and, when used in concert, provides a holistic view of the sample's composition.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a stationary and mobile phase. | Purity percentage, retention times of impurities. | High sensitivity, excellent quantitative accuracy, robust and reproducible.[6] | Requires reference standards for impurity identification, potential for co-elution. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of unknown impurities, quantitative purity assessment (qNMR) without a specific impurity standard.[7][8] | Provides detailed structural information, absolute quantification possible.[9] | Lower sensitivity compared to HPLC and MS, complex mixture analysis can be challenging. |
| MS (Mass Spectrometry) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, elemental composition, structural information from fragmentation patterns.[10] | Extremely high sensitivity, definitive identification of impurities when coupled with a separation technique (e.g., LC-MS).[4] | Ionization efficiency can vary between compounds, quantification can be less precise than HPLC without isotopic standards. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for routine purity testing in the pharmaceutical industry due to its high throughput, sensitivity, and quantitative accuracy.[11] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate given the molecule's moderate polarity.
Causality of Method Parameters:
-
Stationary Phase (Column): A C18 column is the preferred choice as its nonpolar stationary phase will effectively retain the analyte and its likely organic impurities through hydrophobic interactions, allowing for separation based on subtle differences in polarity.
-
Mobile Phase: A gradient elution using a polar mobile phase, such as a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is optimal. The gradient allows for the elution of a wider range of polarities, from the more polar unreacted starting material to the less polar di-brominated impurities. The acid improves peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.
-
Detector: A UV detector is suitable as the aromatic ring in the target molecule and its likely impurities will absorb UV light. A photodiode array (PDA) detector is even more advantageous as it can provide UV spectra for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC for Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
1. Materials and Reagents:
-
This compound reference standard (known purity)
-
Synthesized this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
4. Data Analysis:
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful method for purity assessment.[12] For this compound, ¹H and ¹³C NMR will confirm the identity of the main component and can reveal the presence of impurities with different chemical structures.
Quantitative NMR (qNMR) for Absolute Purity Determination
A significant advantage of NMR is its application as a quantitative technique (qNMR).[13] Unlike HPLC, qNMR can determine the absolute purity of a sample without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[7] The purity of the analyte is calculated based on the integral ratio of specific, well-resolved signals from the analyte and the internal standard.[8]
Causality of qNMR Experimental Choices:
-
Internal Standard Selection: The internal standard must have a simple NMR spectrum with at least one signal that is well-resolved from any analyte or impurity signals. It must also be stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Maleic acid or dimethyl sulfone are often suitable choices.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for this compound.
-
Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1) are crucial to allow for complete relaxation of all nuclei between pulses. A D1 of at least 5 times the longest T₁ of any nucleus of interest is recommended.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Caption: Workflow for qNMR Purity Assessment.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use quantitative acquisition parameters, including a 90° pulse angle and a long relaxation delay (e.g., 30-60 seconds).
3. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS): Definitive Identification of Impurities
Mass spectrometry is an indispensable tool for the definitive identification of impurities.[14] When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the molecular weight of each component in a mixture, even those present at trace levels.
Expected Fragmentation Patterns:
For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. A key diagnostic feature in the mass spectrum will be the presence of isotopic peaks for any fragment containing bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, which will result in characteristic M and M+2 peaks for bromine-containing ions.
Predicted Key Fragments:
-
Molecular Ion [M]⁺: Expected at m/z 261 and 263.
-
Loss of SO₂: A common fragmentation for sulfonamides, leading to a fragment at m/z 197 and 199.
-
Loss of Br: Resulting in a fragment at m/z 182.
Experimental Protocol: LC-MS for Impurity Identification
The HPLC method described previously can be directly coupled to a mass spectrometer.
1. Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).
2. Ionization:
-
Electrospray ionization (ESI) in negative ion mode is often suitable for sulfonamides.
3. Data Acquisition:
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity.
4. Data Analysis:
-
Extract the mass spectra for the main peak and all impurity peaks.
-
Determine the molecular weight of each component and propose structures based on the mass and the synthetic scheme. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in the identification of unknown impurities.
Conclusion
The rigorous assessment of purity for synthesized compounds like this compound is a non-negotiable aspect of chemical and pharmaceutical research. A multi-technique approach, leveraging the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the high sensitivity of mass spectrometry, provides a comprehensive and reliable purity profile. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the integrity of their scientific data and the safety of potential therapeutic agents. This guide serves as a foundational framework for establishing a robust and self-validating system for purity assessment, ultimately contributing to the advancement of drug discovery and development.
References
- Emery Pharma.
- Grove, J. A., & T. J. Henderson. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- BenchChem. (2025). Pharmaceutical Intermediate Quality Standards: A Practical Guide. URL
- National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. URL
- Grove, J. A., & Henderson, T. J. (2017).
- Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. URL
- ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. URL
- BenchChem. (2025).
- Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830. URL
- PharmaTutor. (2016).
- Suresh Babu VV, et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques. URL
- de Souza, M. V. N., et al. (2009). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Revista Brasileira de Ciências Farmacêuticas, 45(2), 349-358. URL
- JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. URL
- NETZSCH Analyzing & Testing. (2020).
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32. URL
- SIELC Technologies. (n.d.). Separation of N-Bromosaccharin on Newcrom R1 HPLC column. URL
- Pharmaffili
- ResearchGate. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. URL
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). URL
- BenchChem. (2025).
- Stavrić, B., et al. (1976). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. II. Mutagenicity. Journal of the Association of Official Analytical Chemists, 59(5), 1051-8. URL
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Guide: Mass Spectrometry Analysis of (5-Bromopyridin-2-yl)methanol. URL
- Stavrić, B., et al. (1976). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. Journal of the Association of Official Analytical Chemists, 59(5), 1051-8. URL
- Google Patents. (n.d.).
- Chemistry Connected. (n.d.). Beyond Labz: Introduction to Mass Spectrometry. URL
- Wang, Y., et al. (2021).
- Ye, H., et al. (2021). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective.
- ResearchGate. (n.d.). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. URL
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. URL
- Patel, B., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-310. URL
- Li, H., et al. (2007). Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4154-8. URL
- ResearchGate. (n.d.). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective. URL
- Zaia, J. (2008). Mass Spectrometry and the Emerging Field of Glycomics. Chemistry & Biology, 15(9), 881-892. URL
- Grem, J. L., et al. (1989). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
- MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)
- OUCI. (n.d.). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective. URL
- Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. URL
- Reich, H. (2020).
- Foley, C. A., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Structure, 29(6), 624-632.e3. URL
- ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. URL
- IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+)
- Szpunar, J. (2006). Mass spectrometry in bioinorganic analytical chemistry. Mass Spectrometry Reviews, 25(2), 255-89. URL
- BenchChem. (2025). Analytical HPLC Method for Purity Assessment of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H). URL
Sources
- 1. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. II. Mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Introduction: The Therapeutic Potential of a Brominated Saccharin Derivative
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a halogenated derivative of saccharin, stands as a compound of significant interest in the landscape of medicinal chemistry. While direct and extensive experimental data on this specific molecule remains emerging, its structural relationship to a well-studied class of bioactive compounds—saccharin derivatives—provides a strong rationale for investigating its potential therapeutic activities. This guide will provide a comparative analysis of the predicated in vitro and in vivo activities of this compound, drawing upon the established knowledge of its chemical analogs. We will delve into its potential as an anticancer and antimicrobial agent, with a focus on the underlying mechanisms of action and the experimental frameworks required for its evaluation.
The core hypothesis for the bioactivity of saccharin derivatives often revolves around their ability to act as enzyme inhibitors.[1][2][3] Notably, their interaction with carbonic anhydrases (CAs), particularly isoforms IX and XII which are overexpressed in many tumors, has positioned them as promising candidates for anticancer drug development.[4][5] The introduction of a bromine atom at the 5-position of the benzisothiazole ring is expected to modulate the compound's electronic and lipophilic properties, potentially influencing its binding affinity and selectivity for target enzymes.
This guide will therefore serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the compound's activity but also detailed, actionable experimental protocols to facilitate its further investigation.
Predicted In Vitro Activity: A Focus on Anticancer and Antimicrobial Properties
The in vitro evaluation of this compound is the crucial first step in characterizing its biological profile. Based on the activities of related saccharin derivatives, two primary areas of investigation are of high priority: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Carbonic Anhydrase
The primary mechanism through which saccharin derivatives are thought to exert their anticancer effects is the inhibition of carbonic anhydrases (CAs).[4][5] Specifically, the tumor-associated isoforms CA IX and CA XII are key targets. These enzymes play a critical role in maintaining the pH balance in the tumor microenvironment, enabling cancer cells to thrive in hypoxic and acidic conditions. By inhibiting these enzymes, saccharin derivatives can disrupt this pH regulation, leading to apoptosis and a reduction in tumor growth.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer Cells
Caption: Inhibition of Carbonic Anhydrase IX by 5-Bromosaccharin.
While specific IC50 values for this compound are not yet available in the public domain, a comparative analysis of related saccharin derivatives suggests that it could exhibit potent and selective inhibition of CA IX and XII.
| Compound | Target | Inhibition Constant (Kᵢ) |
| Saccharin | hCA IX | 103 nM |
| N-(3-methylbut-2-en-1-yl)saccharin | hCA IX | 390 nM |
| N-(3-methylbut-2-en-1-yl)saccharin | hCA XII | 230 nM |
| 6-(m-methoxyphenylurenyl)saccharin | hCA II | IC50 = 6.54 µM |
| 6-(p-tolylthiourenyl)saccharin | hCA I | IC50 = 13.67 µM |
Data compiled from multiple sources.[2][6] Kᵢ and IC50 values are dependent on assay conditions.
The addition of a bromine atom, a lipophilic and electron-withdrawing group, could enhance the binding affinity of the molecule to the active site of carbonic anhydrase, potentially leading to lower IC50 values compared to the parent saccharin molecule.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Workflow: MTT Assay for Cytotoxicity
Caption: A stepwise workflow of the MTT assay.
Detailed Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity
Saccharin and its derivatives have also been reported to possess antimicrobial properties.[7][8] The exact mechanism is not as well-defined as for anticancer activity, but it is thought to involve the disruption of the bacterial cell envelope and interference with DNA replication.[9]
Given the lack of specific data for this compound, a broad-spectrum screening against a panel of clinically relevant bacteria and fungi is recommended.
Potential Antimicrobial Targets:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Predicted In Vivo Activity: From Bench to Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole-organism setting.
Anticancer Efficacy in Xenograft Models
To assess the in vivo anticancer potential of this compound, a tumor xenograft model is a common preclinical approach. This involves implanting human cancer cells into immunocompromised mice.
Workflow: In Vivo Xenograft Study
Caption: A typical workflow for an in vivo cancer xenograft study.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign the mice to different treatment groups: vehicle control, this compound at different doses, and a positive control.
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Further analysis of the tumor tissue (e.g., histology, biomarker analysis) can provide insights into the mechanism of action.
Comparative Analysis and Future Directions
The true potential of this compound lies in its potential for improved potency and selectivity compared to the parent saccharin molecule and other derivatives. The bromine substitution offers a key point of modification that can be leveraged to fine-tune its pharmacological properties.
Key Comparison Points:
-
Potency: The addition of the bromine atom may increase the compound's affinity for its target enzymes, leading to lower IC50 and MIC values.
-
Selectivity: The compound should be evaluated for its selectivity for cancer cells over normal cells and for specific microbial species.
-
Pharmacokinetics: In vivo studies will be crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety: A comprehensive toxicity assessment will be necessary to establish a therapeutic window.
References
- Leitāns, J., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. ACS Medicinal Chemistry Letters, 5(10), 1077-1082.
- Nocentini, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 749-764.
- Angeli, A., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 22(6), 1949-1954.
- Kazoka, H., et al. (2014). Research Article Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Journal of Chemistry, 2014.
- Gül, H. İ., et al. (2014). In vitro inhibition effect and structure-activity relationships of some saccharin derivatives on erythrocyte carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 118-123.
- Leitāns, J., et al. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 24(22), 16478.
- Gül, H. İ., et al. (2013). In vitro inhibition effect and structure–activity relationships of some saccharin derivatives on erythrocyte carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 118-123.
- Vats, L., et al. (2021). Structure–activity relationships of saccharin‐substituted 1,2,3‐triazole and 1,2,4‐oxadiazole analogs. Archiv der Pharmazie, 354(11), 2100223.
- Leitāns, J., et al. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv.
- Hagar, M., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379.
- Saleem, A. J. (2025). antimicrobial screening of novel propane saccharin derivatives. ResearchGate.
- American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily.
- Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. Chemical Market.
- de Dios, C., et al. (2024). Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. EMBO Molecular Medicine, 16(1), e18223.
- Al-Warhi, T., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7036.
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. chemicalmarket.net [chemicalmarket.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial spectrum of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide to other antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates a continuous search for novel compounds with potent and broad-spectrum activity. In this context, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutic agents. One such molecule of interest is 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a derivative of the benzo[d]isothiazol-3(2H)-one core. Preliminary studies have indicated its significant antimicrobial properties against a range of pathogens, including both bacteria and fungi.[1] This guide provides a comprehensive comparison of the antimicrobial spectrum of this compound with a selection of widely used antibiotics from different classes, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and standardized methodologies.
Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing
To ensure a robust and reproducible comparison of antimicrobial activity, standardized methodologies are paramount. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for their rigor in antimicrobial susceptibility testing.[2][3][4][5][6]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion for Zone of Inhibition Measurement
The disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Experimental Workflow:
Caption: Workflow for the disk diffusion susceptibility test.
Comparative Antimicrobial Spectrum
The following table summarizes the antimicrobial activity of this compound in comparison to a panel of standard antibiotics against representative Gram-positive bacteria, Gram-negative bacteria, and a pathogenic yeast. The data for the comparator antibiotics are compiled from the EUCAST database of MIC distributions.[8][9][10][11]
| Antimicrobial Agent | Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Yeast) MIC (µg/mL) |
| This compound | Isothiazolone Derivative | 6 - 12[1] | 6 - 12[1] | No data | Zone of inhibition: 9-20 mm[1] |
| Amoxicillin | Beta-lactam | 0.25 - 2 | 4 - >128 | Not applicable | Not applicable |
| Ciprofloxacin | Fluoroquinolone | 0.125 - 2 | ≤0.008 - >64 | 0.06 - >32 | Not applicable |
| Gentamicin | Aminoglycoside | 0.125 - 8 | 0.125 - 16 | 0.25 - 32 | Not applicable |
| Azithromycin | Macrolide | 0.25 - >256 | 2 - >64 | Not applicable | Not applicable |
| Fluconazole | Azole (Antifungal) | Not applicable | Not applicable | Not applicable | ≤0.03 - >64 |
Analysis of the Comparative Data:
-
Gram-Positive Activity: this compound demonstrates notable activity against Staphylococcus aureus, with MIC values in the range of 6-12 µg/mL.[1] This potency is comparable to or better than that of some established antibiotics against resistant strains.
-
Gram-Negative Activity: The compound also exhibits activity against Escherichia coli, a common Gram-negative pathogen, with a similar MIC range of 6-12 µg/mL.[1] This suggests a broad-spectrum antibacterial potential. Data against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, is currently unavailable and represents a key area for future investigation.
-
Antifungal Activity: The significant zones of inhibition observed against Candida albicans indicate potent antifungal properties.[1] A quantitative MIC value would be beneficial for a more direct comparison with antifungal drugs like fluconazole.
Mechanism of Action and Resistance
Understanding the molecular mechanisms by which an antimicrobial agent acts and how resistance can develop is crucial for its potential clinical application.
This compound and Isothiazolones
The antimicrobial activity of isothiazolones is primarily attributed to their ability to interact with thiol (-SH) groups within microbial cells. This interaction leads to the disruption of critical metabolic pathways.
Caption: Mechanism of action of isothiazolones.
Resistance to isothiazolones is not as commonly reported as for other antibiotic classes but can occur through mechanisms that prevent the interaction with target thiol groups or through enzymatic degradation of the isothiazolone ring.
Comparator Antibiotics: A Diversity of Mechanisms and Resistance Strategies
The comparator antibiotics represent a range of established mechanisms of action, each with corresponding, and often clinically significant, resistance mechanisms.
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanisms |
| Beta-lactams (Amoxicillin) | Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[1][12][13][14][15] | Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring; alteration of PBPs, reducing binding affinity; reduced permeability through the outer membrane (in Gram-negative bacteria).[1][3][12][16][17] |
| Fluoroquinolones (Ciprofloxacin) | Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, leading to strand breaks and cell death.[4][6][18][19] | Mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing drug binding; increased expression of efflux pumps that remove the drug from the cell; plasmid-mediated resistance.[5][20][21][22][23] |
| Aminoglycosides (Gentamicin) | Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[24][25][26][27] | Enzymatic modification of the antibiotic (acetylation, phosphorylation, or adenylylation); alteration of the ribosomal target site; reduced uptake or increased efflux of the drug.[28][29][30][31][32] |
| Macrolides (Azithromycin) | Bind to the 50S ribosomal subunit, blocking the exit tunnel for the growing polypeptide chain and inhibiting protein synthesis.[2][9][10][33][34] | Methylation of the ribosomal target site (encoded by erm genes), preventing drug binding; mutations in the 23S rRNA or ribosomal proteins; active efflux of the drug.[35][36][37][38][39] |
| Azoles (Fluconazole) | Inhibit the fungal enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane.[7][40][41][42] | Mutations in the ERG11 gene (encoding the target enzyme); overexpression of the ERG11 gene; increased expression of efflux pumps that remove the drug from the cell.[11][43] |
Discussion and Future Directions
This compound exhibits a promising antimicrobial profile, with activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Its potency against S. aureus and E. coli is within a potentially therapeutic range. The broad-spectrum nature of this compound, coupled with a mechanism of action that targets fundamental metabolic processes, makes it an intriguing candidate for further development.
However, several key areas require further investigation. A more comprehensive evaluation of its antimicrobial spectrum against a wider panel of clinically relevant and drug-resistant microorganisms is essential. This should include notorious pathogens such as Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococci (VRE). Quantitative antifungal susceptibility testing to determine MICs against a range of Candida and Aspergillus species is also a critical next step.
Furthermore, studies on its cytotoxicity against mammalian cell lines are necessary to assess its therapeutic index and potential for selective toxicity. Elucidating the specific molecular targets within the microbial metabolic pathways and investigating the potential for resistance development will provide a more complete understanding of its therapeutic potential.
Conclusion
This compound presents a compelling starting point for the development of a new class of antimicrobial agents. Its demonstrated activity against a spectrum of bacteria and fungi warrants a more in-depth investigation into its efficacy, safety, and mechanism of action. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds such as this is a vital component of the global effort to maintain a robust pipeline of effective treatments for infectious diseases.
References
- Macrolides: Mode of Action, Mechanism of Resistance. Microbe Online. July 7, 2020. [Link]
- Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management str
- Bacterial Resistance to Fluoroquinolones: Lessons to Be Learned. PubMed. [Link]
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Oxford Academic. [Link]
- Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
- Mechanisms of bacterial resistance to macrolide antibiotics. PubMed. [Link]
- Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. Oxford Academic. [Link]
- [Mechanisms of resistance to beta-lactam antibiotics]. PubMed. [Link]
- Explain the mechanism of action of the aminoglycoside group of antibiotics. [Link]
- Aminoglycosides: An Overview. PMC. NIH. [Link]
- β-Lactam antibiotic. Wikipedia. [Link]
- Mechanisms and Impact of Aminoglycoside.
- Macrolide. Wikipedia. [Link]
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
- How macrolide antibiotics work. PMC. NIH. [Link]
- Resistance to Macrolide Antibiotics in Public Health P
- Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC. [Link]
- Mechanisms of action in antifungal drugs. Research Starters. EBSCO. [Link]
- Mechanism of resistance to common antifungal medications. (a) Azole...
- Mechanisms of Resistance to beta lactams. cmpt. Page 3. November 3, 2016. [Link]
- Macrolides | Mechanism of Action, Uses & Examples. Lesson. Study.com. [Link]
- Azole antifungals. Life Worldwide. [Link]
- Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy. [Link]
- Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implic
- MIC distributions for Staphylococcus aureus, 2026-01-06. MIC EUCAST. [Link]
- Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [Link]
- Aminoglycosides. Infectious Diseases. MSD Manual Professional Edition. [Link]
- EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isol
- General mechanisms of β-lactam antimicrobial resistance. The...
- Azole: Antifungal Drugs, Mechanism of Action. StudySmarter. August 29, 2023. [Link]
- MIC distributions for Pseudomonas aeruginosa, 2026-01-08. MIC EUCAST. [Link]
- Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]
- Emerging mechanisms of fluoroquinolone resistance. CDC Stacks. [Link]
- Aminoglycosides: A Practical Review. AAFP. November 15, 1998. [Link]
- Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. March 31, 2020. [Link]
- Antifungal Ergosterol Synthesis Inhibitors. StatPearls. NCBI Bookshelf. NIH. March 1, 2024. [Link]
- Aminoglycoside resistance. Enzymatic mechanisms in clinical bacterial strains in Slovakia during the last decade. Oxford Academic. [Link]
- Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. NIH. [Link]
- Antifungal Drug Resistance: Evolution, Mechanisms and Impact. PMC. PubMed Central. [Link]
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substr
- Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases. PMC. NIH. [Link]
- Overuse of fluoroquinolones in human and veterinary medicine can breed resistance. PMC. [Link]
- Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Oxford Academic. [Link]
- Severe problem of macrolides resistance to common p
- 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. Chemistry LibreTexts. June 5, 2019. [Link]
- Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm (RSC Publishing). [Link]
- The Mechanisms of Resistance to Macrolide Antibiotics - An Overview. [Link]
- Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. University of Birmingham's Research Portal. [Link]
Sources
- 1. Amoxicillin: MedlinePlus Drug Information [medlineplus.gov]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. About fluconazole - NHS [nhs.uk]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. primescholars.com [primescholars.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 8. MIC EUCAST [mic.eucast.org]
- 9. MIC EUCAST [mic.eucast.org]
- 10. MIC EUCAST [mic.eucast.org]
- 11. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin: MedlinePlus Drug Information [medlineplus.gov]
- 13. Amoxicillin: Package Insert / Prescribing Information / MOA [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. megumed.de [megumed.de]
- 16. What is Azithromycin Hydrochloride used for? [synapse.patsnap.com]
- 17. EUCAST: Updated QC-tables [eucast.org]
- 18. Fluconazole: MedlinePlus Drug Information [medlineplus.gov]
- 19. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 20. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amoxicillin - Wikipedia [en.wikipedia.org]
- 24. Fluconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. drugs.com [drugs.com]
- 26. researchgate.net [researchgate.net]
- 27. About ciprofloxacin - NHS [nhs.uk]
- 28. MIC EUCAST [mic.eucast.org]
- 29. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 32. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Gentamicin Injection: MedlinePlus Drug Information [medlineplus.gov]
- 34. Fluconazole: Side effects, uses, dosage, and more [medicalnewstoday.com]
- 35. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. drugs.com [drugs.com]
- 37. researchgate.net [researchgate.net]
- 38. About azithromycin - NHS [nhs.uk]
- 39. EUCAST: MIC distributions and ECOFFs [eucast.org]
- 40. researchgate.net [researchgate.net]
- 41. my.clevelandclinic.org [my.clevelandclinic.org]
- 42. droracle.ai [droracle.ai]
- 43. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Cell-Based Apoptosis Assay Using the Novel Caspase-3 Inhibitor, 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Introduction: The Imperative for Robust Apoptosis Assays in Drug Discovery
The study of programmed cell death, or apoptosis, is a cornerstone of modern drug discovery, with profound implications for oncology, neurodegenerative disorders, and autoimmune diseases.[1] Cell-based assays provide a critical physiological context to evaluate a compound's mechanism of action, moving beyond simple biochemical interactions to reflect the complex intracellular environment.[2] The executioner caspase, Caspase-3, represents a pivotal node in the apoptotic signaling cascade, making it a prime target for therapeutic intervention and an essential biomarker for assay development.[3]
This guide introduces a validation framework for a cell-based apoptosis assay utilizing a novel, cell-permeable inhibitor: 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide . This compound, a heterocyclic molecule with the CAS Number 29632-82-4, has been identified as a promising scaffold for enzyme inhibitor development.[4][5] We will detail the scientific rationale for its use, provide a self-validating experimental protocol, and objectively compare its performance against established "gold standard" methods. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is designed to be a self-validating system, providing researchers with the confidence required for critical decision-making in their discovery pipelines.[6][7]
Part 1: Scientific Rationale and Mechanism of Action
The Central Role of Caspase-3 in Apoptosis
Apoptosis proceeds through distinct signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, with Caspase-3 being a key player.[3] Initiator caspases, like Caspase-9, are activated within large protein complexes (e.g., the apoptosome) and proceed to cleave and activate pro-caspase-3.[8] Active Caspase-3 then orchestrates the dismantling of the cell by cleaving a host of cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] The specific and potent inhibition of this enzyme within a cellular context is therefore a reliable indicator of a compound's anti-apoptotic potential.
Detailed Step-by-Step Methodology
Objective: To determine the potency (IC50) and specificity of this compound in inhibiting Staurosporine-induced Caspase-3 activity in Jurkat T cells.
Materials:
-
Jurkat T-cells (human T lymphocyte cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (Compound 5-B)
-
Z-DEVD-FMK (Positive Control Inhibitor) [9][10]* Staurosporine (Apoptosis Inducer) [3]* Caspase-3/7 Assay Kit containing:
-
Cell Lysis Buffer
-
Fluorogenic Substrate (N-Ac-DEVD-AFC) [3] * Assay Buffer
-
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
On the day of the assay, ensure cell viability is >95% using Trypan Blue exclusion.
-
Seed 5 x 10⁴ cells in 100 µL of media per well into a 96-well plate. Rationale: This density ensures cells are in a logarithmic growth phase and provides a sufficient signal-to-noise ratio without overcrowding. [1]
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of Compound 5-B (e.g., from 100 µM to ~0.1 µM) in complete media.
-
Prepare a similar dilution series for the positive control inhibitor, Z-DEVD-FMK.
-
Include "Vehicle Control" wells (DMSO only) and "Uninduced Control" wells (no Staurosporine).
-
Add 25 µL of the appropriate inhibitor dilution or vehicle to the cells.
-
Incubate for 1 hour at 37°C. Rationale: Pre-incubation allows cell-permeable inhibitors to enter the cells and engage the target before the apoptotic cascade is initiated.
-
-
Apoptosis Induction:
-
Prepare a stock of Staurosporine in DMSO. Dilute in media to the working concentration.
-
Add 25 µL of 1 µM Staurosporine to all wells except the "Uninduced Control" wells. Add 25 µL of media to the uninduced wells.
-
Incubate for 4 hours at 37°C. Rationale: This time point is typically sufficient to induce significant Caspase-3 activation without widespread secondary necrosis, providing a clear apoptotic endpoint. [3]
-
-
Assay Readout:
-
Equilibrate the plate and lysis/assay reagents to room temperature.
-
Add 50 µL of Cell Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
Add 50 µL of the N-Ac-DEVD-AFC substrate solution to each well.
-
Incubate the plate, protected from light, for 1-2 hours at room temperature.
-
Measure fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. [3]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data: Set the "Vehicle Control + Staurosporine" as 100% activity and the "Uninduced Control" as 0% activity.
-
Plot the normalized fluorescence against the log concentration of the inhibitor.
-
Calculate the IC50 value using a four-parameter logistic regression model.
-
Assess assay quality by calculating the Z'-factor from the positive (Staurosporine + Vehicle) and negative (Uninduced) controls. A Z' > 0.5 indicates an excellent assay.
-
Part 3: Performance Benchmarking Against Gold Standards
No single assay can capture the full complexity of apoptosis. Therefore, it is crucial to compare the performance of a new tool against established methods that measure different aspects of the cell death process.
| Parameter | Compound 5-B Assay | Z-DEVD-FMK (Peptide Inhibitor) | Annexin V / Propidium Iodide (PI) Staining |
| Principle | Intracellular inhibition of Caspase-3 enzymatic activity measured by substrate cleavage. [3] | A peptide-based irreversible inhibitor that mimics the caspase cleavage site (DEVD). [9][10] | Detects externalization of phosphatidylserine (PS) on the cell membrane (early apoptosis) and membrane rupture (late apoptosis/necrosis). [11] |
| Target | Active Caspase-3 (and potentially Caspase-7). | Active Caspase-3, with some activity on other DEVD-ases (e.g., Caspase-7). [10] | Phosphatidylserine (PS) on the outer plasma membrane. |
| Assay Type | Functional, enzymatic (plate reader). | Functional, enzymatic (plate reader). | Phenotypic, binding (flow cytometry or fluorescence microscopy). |
| Illustrative IC50 | ~500 nM (Hypothetical) | ~20-100 nM | Not Applicable (Measures a cellular event, not enzyme inhibition). |
| Specificity | High for executioner caspases. Requires testing against other proteases. | Very high for DEVD-ases. Considered a gold standard for Caspase-3 inhibition. [10] | Specific for PS exposure, which is a hallmark of apoptosis but can occur in other cell death forms. PI distinguishes necrosis. [12] |
| Cell Permeability | High (Predicted) | High (Modified with FMK group for permeability and irreversible binding). [9] | Annexin V does not enter live cells; it binds to the externalized PS. |
| Throughput | High (96/384-well plate format). | High (96/384-well plate format). | Moderate to Low (Requires cell-by-cell analysis via flow cytometry). |
| Key Advantage | Novel chemical scaffold, potentially lower cost, direct measure of enzyme activity. | Well-characterized, highly potent and specific, extensive literature validation. | Measures an early, upstream event in the apoptotic pathway; can distinguish apoptosis from necrosis. [11] |
| Key Limitation | Requires full validation and characterization of off-target effects. | Peptide nature can lead to stability issues or non-specific binding in some contexts. | Does not directly measure enzyme activity; can be less amenable to high-throughput screening. |
Part 4: Data Interpretation and Trustworthiness
A trustworthy protocol is a self-validating one. In our design, the inclusion of Z-DEVD-FMK serves as a crucial system suitability control. If the well-characterized Z-DEVD-FMK yields its expected IC50, it validates that the cell system, induction agent, and detection reagents are all performing correctly.
Interpreting Your Results:
-
A potent IC50 for Compound 5-B: This indicates successful inhibition of Caspase-3 activity within the cell.
-
Comparison to Z-DEVD-FMK: The relative potency provides a benchmark. A similar or better IC50 suggests Compound 5-B is a viable alternative.
-
Low signal in uninduced controls: Confirms that Caspase-3 is not basally active and is specifically activated by the Staurosporine stimulus.
-
High Z'-factor: Demonstrates that the assay window is large and the data are robust, making it suitable for screening campaigns. [1] Potential Pitfalls and Troubleshooting:
-
Compound Cytotoxicity: The inhibitor itself may kill cells through a non-apoptotic mechanism, leading to a false positive (a decrease in signal not due to specific caspase inhibition). This must be de-risked by running a parallel cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo®) under the same conditions but without the apoptosis inducer. [1]* Off-Target Effects: Compound 5-B could inhibit other cellular proteases. Orthogonal validation, such as performing a Western blot for cleaved PARP (a direct substrate of Caspase-3), can confirm that the observed effect correlates with a known downstream biological event.
Conclusion
The validation of a cell-based assay is a multi-faceted process that extends beyond a simple protocol. It requires a deep understanding of the underlying biology, careful selection of controls, and a critical interpretation of the data. We have presented a comprehensive framework for validating a novel Caspase-3 inhibitor, this compound, as a tool for studying apoptosis. By following this guide, researchers can establish a robust, reliable, and high-throughput assay. The performance of this novel compound, when benchmarked against established standards like Z-DEVD-FMK and Annexin V staining, demonstrates its potential as a valuable and cost-effective alternative in the drug discovery toolkit. This systematic approach ensures that the data generated are not just numbers on a plate, but trustworthy insights into cellular function.
References
- Benchchem. This compound.
- MySkinRecipes. This compound.
- Georganics. This compound.
- ResearchGate. Versatile synthesis of probes for high-throughput enzyme activity screening.
- Selleck Chemicals. Caspase Inhibitor Review - Apoptosis.
- Selleckchem.com. Caspase-3 Selective Inhibitors | Activators | Modulators.
- National Institutes of Health (PMC). Measuring enzyme activity in single cells.
- Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview.
- News-Medical.Net. The role of cell-based assays for drug discovery.
- Thermo Fisher Scientific. Enzyme Probes.
- National Institutes of Health (PMC). Caspase Substrates and Inhibitors.
- Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay.
- Select Science. Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
- Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
- Sigma-Aldrich. This compound.
- National Institutes of Health (PMC). Activatable Optical Probes for the Detection of Enzymes.
- Bio-Rad. Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- National Institutes of Health. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP.
- National Institutes of Health (PMC). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.
- BioAgilytix Labs. The Use of Cell-Based Assays for Translational Medicine Studies.
- BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Antibodies.com. Cell-Based Assays Guide.
- Sigma-Aldrich. Cell-Based Assays.
Sources
- 1. news-medical.net [news-medical.net]
- 2. bioagilytix.com [bioagilytix.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. selectscience.net [selectscience.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 12. bioivt.com [bioivt.com]
A Researcher's Guide to the Positional Isomers of Bromosaccharin: Synthesis, Characterization, and Comparative Analysis
Introduction
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide, ubiquitously known as saccharin, is a foundational scaffold in medicinal chemistry and materials science.[1] Its rigid bicyclic structure and unique electronic properties make it an attractive starting point for developing novel bioactive compounds and functional materials.[2] Functionalization of the saccharin aromatic ring, particularly through halogenation, offers a powerful strategy to modulate its physicochemical and biological properties. However, the synthesis of specific positional isomers of brominated saccharin presents a significant regiochemical challenge.
This technical guide provides a head-to-head comparison of the four main positional isomers of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: the 4-bromo, 5-bromo, 6-bromo, and 7-bromo derivatives. As comprehensive experimental data comparing these isomers is scarce in the literature, this guide focuses on the critical differences in their synthetic strategies and provides a predictive analysis of the spectroscopic data required for their unambiguous differentiation. This resource is intended for researchers, synthetic chemists, and drug development professionals seeking to synthesize and characterize specific bromosaccharin isomers for their applications.
Caption: The four positional isomers of bromosaccharin.
Part 1: A Tale of Two Synthetic Strategies
The primary challenge in working with bromosaccharin isomers lies in controlling the position of the bromine substituent on the aromatic ring. The synthetic approach is dictated entirely by the desired regiochemistry. Direct electrophilic bromination of the parent saccharin molecule is generally not suitable for producing pure isomers other than the 5-bromo derivative, due to the complex interplay of directing effects from the fused heterocyclic ring. Therefore, two distinct strategies must be employed.
Strategy A: Direct Electrophilic Aromatic Substitution (Favors 5-Bromo Isomer)
The electron-donating amide nitrogen and the electron-withdrawing sulfonyl group exert competing directing effects on the benzene ring. In practice, electrophilic substitution on the saccharin scaffold tends to favor substitution at the 5- and 7-positions. A carefully controlled direct bromination of saccharin is the most straightforward route to 5-bromosaccharin.
Causality: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent and solvent is critical to optimize the yield of the desired 5-bromo isomer and minimize the formation of other isomers and poly-brominated products.
Strategy B: Multi-Step Synthesis from Regio-Defined Precursors (Required for 4-, 6-, and 7-Bromo Isomers)
To achieve unambiguous regiochemistry for the 4-, 6-, and 7-bromo isomers, the bromine atom must be installed on the aromatic ring before the construction of the saccharin heterocycle. This multi-step approach, while more laborious, provides absolute control over the final product's structure. The syntheses of 4-nitrosaccharin and 6-nitrosaccharin serve as excellent templates for this strategy.[3][4]
Causality: This method circumvents the regioselectivity issue of direct bromination by building the saccharin core onto a pre-brominated starting material, typically a substituted toluene. The key steps involve chlorosulfonation, amination to form a sulfonamide, and finally, oxidation of the methyl group to a carboxylic acid followed by cyclization.
Caption: Contrasting synthetic pathways to bromosaccharin isomers.
Part 2: Spectroscopic Differentiation
Unambiguous identification of the correct isomer is paramount. While techniques like mass spectrometry will confirm the elemental composition (C₇H₄BrNO₃S), they are often insufficient to distinguish between positional isomers.[5][6] The most powerful and definitive tool for this purpose is ¹H NMR spectroscopy, which provides a unique fingerprint for the aromatic protons of each isomer.
¹H NMR Spectroscopy: A Predictive Comparison
The chemical shifts, and more importantly, the splitting patterns (multiplicity) of the three aromatic protons are highly dependent on their relative positions and the location of the bromine atom. The following table predicts the expected ¹H NMR signals for the aromatic region of each isomer.
| Isomer | H-4 | H-5 | H-6 | H-7 | Predicted Aromatic Splitting Pattern |
| 4-Bromo | - | Doublet (d) | Doublet of Doublets (dd) | Doublet (d) | ABX System: Three distinct signals. |
| 5-Bromo | Doublet (d) | - | Doublet of Doublets (dd) | Singlet (or narrow d) | A distinct pattern: One doublet, one dd, and one near-singlet. |
| 6-Bromo | Doublet (d) | Doublet (d) | - | Doublet (d) | ABX System: Three distinct signals. |
| 7-Bromo | Doublet of Doublets (dd) | Doublet of Doublets (dd) | Doublet of Doublets (dd) | - | AMX System: Three distinct signals, likely dd's. |
Causality of Splitting Patterns:
-
Ortho coupling (³J): Protons on adjacent carbons typically show a coupling constant of 7-9 Hz, resulting in a doublet.
-
Meta coupling (⁴J): Protons separated by two carbons show a much smaller coupling (2-3 Hz), often appearing as a slight broadening or a narrow doublet.
-
Para coupling (⁵J): This coupling is usually negligible (<1 Hz) and not resolved.
The distinct splitting patterns predicted above provide a robust method for differentiating the isomers. For example, the appearance of a near-singlet for H-7 in the 5-bromo isomer (due to only a small meta-coupling to H-5) would be a key diagnostic feature. Differentiating between the 4-bromo and 6-bromo isomers would rely on subtle differences in chemical shifts and coupling constants, potentially requiring 2D NMR techniques for confirmation.
Caption: Logical workflow for isomer identification via ¹H NMR.
Part 3: Experimental Protocols
Trustworthy and reproducible protocols are the cornerstone of chemical research. The following sections provide detailed, self-validating methodologies for the synthesis of a key precursor and for sample analysis.
Protocol 1: Synthesis of 6-Nitrosaccharin (Precursor for 6-Bromo Isomer)
This protocol is adapted from established literature procedures and demonstrates the multi-step synthesis required for regiochemical control.[3] It involves the preparation of 4-nitrotoluene-2-sulfonamide, followed by its oxidation and cyclization.
Step 1: Synthesis of 4-Nitrotoluene-2-sulfonamide
-
Chlorosulfonation: Add 4-nitrotoluene (10.0 g) portion-wise to chlorosulfonic acid (30 mL) in a flask cooled in an ice bath. Maintain the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour, then heat to 65-70 °C for 1 hour.
-
Quenching (Caution: Vigorous Reaction): Carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a fume hood.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The solid is 4-nitrotoluene-2-sulfonyl chloride.
-
Amination: Add the crude sulfonyl chloride to a cold (0-5 °C) concentrated aqueous ammonia solution (50 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Collect the resulting solid sulfonamide by vacuum filtration, wash with cold water, and dry. Recrystallize from a large volume of water to yield pure 4-nitrotoluene-2-sulfonamide.
-
Self-Validation: The melting point of the purified product should be sharp, around 185-187 °C.[3]
-
Step 2: Oxidation and Cyclization to 6-Nitrosaccharin
-
Oxidation: Dissolve the 4-nitrotoluene-2-sulfonamide (5.0 g) in a solution of sodium dichromate (15 g) in concentrated sulfuric acid (25 mL).
-
Heat the mixture to 45-50 °C. An exothermic reaction will commence. Use a water bath to maintain the temperature within this range for approximately 1 hour.
-
Quenching: Pour the cooled reaction mixture onto crushed ice (150 g).
-
Isolation and Purification: Collect the crude 6-nitrosaccharin by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from water or isopropyl alcohol to yield pure 6-nitrosaccharin.
-
Self-Validation: The melting point of the purified product should be sharp, around 210-212 °C.[3] An IR spectrum should show characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹) and the carbonyl/sulfonyl groups.
-
Protocol 2: Sample Preparation for NMR Spectroscopy
This general protocol ensures high-quality data for structural elucidation.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the bromosaccharin isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for saccharin derivatives due to better solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Gently agitate the vial or use sonication to ensure the sample is fully dissolved.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube using a pipette.
-
Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Self-Validation: The TMS peak should be a sharp singlet at 0.00 ppm. The solvent peak (e.g., ~2.50 ppm for residual DMSO-d₅) should be present and correctly identified.
-
Conclusion
The synthesis and characterization of specific bromosaccharin positional isomers is not a trivial undertaking. While the 5-bromo isomer can likely be accessed through direct bromination, the 4-, 6-, and 7-bromo isomers demand a more controlled, multi-step synthetic approach starting from appropriately substituted precursors. This guide establishes that the key to success lies in choosing the correct synthetic strategy based on the desired regiochemistry.
Furthermore, we have demonstrated through predictive analysis that ¹H NMR spectroscopy is the most powerful and definitive technique for distinguishing between these closely related isomers. The unique splitting patterns of the aromatic protons serve as a diagnostic fingerprint for each compound. This guide provides researchers with the foundational synthetic logic and analytical framework necessary to confidently pursue the synthesis and application of specific bromosaccharin isomers.
References
- Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate.
- Royal Society of Chemistry. (2017). Synthesis of 6-nitrosaccharin - Supplementary Information. RSC Education.
- Bunker, A. & De, S. (1957). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds. Journal of the American Pharmaceutical Association.
- Wikipedia. (n.d.). Saccharin.
- Weinstock, L. M., et al. (1986). N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. The Journal of Organic Chemistry.
- Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules.
- Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. PubMed.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy.
- Harvey, J. N., et al. (2020). Combining automated NMR and IR spectroscopy for the identification of chemical isomers. Apollo - University of Cambridge Repository.
- Weinger, J. S., et al. (2000). Stereochemical Effects on the Mass Spectrometric Behavior of Native and Derivatized Trisaccharide Isomers: Comparisons With Results From Molecular Modeling. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical effects on the mass spectrometric behavior of native and derivatized trisaccharide isomers: comparisons with results from molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Statistical Analysis of Bioassay Data: Featuring 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide as a Case Study in CYP1A2 Inhibition
For researchers and drug development professionals, the rigorous statistical analysis of bioassay data is paramount for making informed decisions about the therapeutic potential of novel compounds. This guide provides an in-depth look at the statistical methodologies for analyzing bioassay data, using the enzyme inhibitor 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its activity against Cytochrome P450 1A2 (CYP1A2) as a practical case study. We will objectively compare its performance with other known CYP1A2 inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Biological Significance
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry.[1] Its structural features, including a bromine atom on the benzisothiazole core, contribute to its chemical reactivity and biological activity.[1] This compound has been investigated for various potential therapeutic applications, including antimicrobial and enzyme inhibitory activities.[1] Notably, it has been identified as an inhibitor of Cytochrome P450 enzymes, with a particular affinity for CYP1A2.[1]
CYP1A2 is a crucial enzyme predominantly found in the liver, responsible for the metabolism of numerous drugs and xenobiotics.[2][3][4] Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects.[5][6][7] Therefore, characterizing the inhibitory potential of new chemical entities on CYP1A2 is a critical step in the drug discovery and development process.
This guide will walk through the essential steps of a bioassay to determine the inhibitory potency of this compound and provide a framework for comparing its activity against other known CYP1A2 inhibitors.
Experimental Design: The Cytochrome P450 Inhibition Assay
A robust and reproducible bioassay is the foundation of any meaningful statistical analysis. The following is a detailed protocol for a Cytochrome P450 inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Experimental Protocol: In Vitro CYP1A2 Inhibition Assay
1. Materials and Reagents:
-
Human liver microsomes (pooled) or recombinant human CYP1A2 enzyme[8][9]
-
Test compound: this compound
-
CYP1A2 substrate (e.g., Phenacetin)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (for reaction termination)
-
96-well microplates
-
LC-MS/MS system for analysis[9]
2. Assay Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound and positive control in the assay buffer.
-
Incubation Mixture Preparation: In each well of the microplate, combine the human liver microsomes or recombinant enzyme, CYP1A2 substrate, and the test compound at various concentrations. Include vehicle control wells (with solvent but no test compound) and positive control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the CYP1A2 substrate using a validated LC-MS/MS method.[9] The rate of metabolite formation is proportional to the enzyme activity.
Causality Behind Experimental Choices:
-
Human Liver Microsomes vs. Recombinant Enzyme: Microsomes provide a more physiologically relevant environment as they contain a mixture of metabolizing enzymes. However, recombinant enzymes offer a cleaner system to study the direct interaction with a specific CYP isoform.[8][11]
-
Positive Control: Including a known inhibitor like α-Naphthoflavone validates the assay's ability to detect inhibition.[7][10]
-
LC-MS/MS Detection: This technique provides high sensitivity and specificity for quantifying the metabolite, ensuring accurate measurement of enzyme activity.[9]
Statistical Analysis of Bioassay Data: From Raw Data to IC50
The goal of the statistical analysis is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is achieved by fitting the dose-response data to a non-linear regression model.
Step-by-Step Statistical Workflow:
-
Data Normalization: The raw data (metabolite concentration) is first normalized. The average of the vehicle control wells is set as 100% enzyme activity, and the average of the wells with a high concentration of the positive control (or no enzyme) is set as 0% activity. The activity for each concentration of the test compound is then expressed as a percentage of the control activity.
-
Logarithmic Transformation of Concentration: The x-axis (inhibitor concentration) is typically transformed to a logarithmic scale. This helps to linearize the sigmoidal dose-response curve, making it easier to visualize and analyze.[12][13]
-
Non-linear Regression: The normalized data is then fitted to a non-linear regression model. The most common model for dose-response curves is the four-parameter logistic (4PL) model.[14][15]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the percent inhibition
-
X is the inhibitor concentration
-
Top is the maximum response (around 100%)
-
Bottom is the minimum response (around 0%)
-
IC50 is the concentration at 50% inhibition
-
HillSlope describes the steepness of the curve
-
-
IC50 Determination and Confidence Intervals: The non-linear regression analysis will provide the best-fit value for the IC50, along with its 95% confidence interval. A narrower confidence interval indicates a more precise estimate of the IC50.[16]
Mandatory Visualization: Experimental Workflow
Caption: A streamlined workflow for a typical in vitro enzyme inhibition bioassay.
Comparative Analysis: this compound vs. Alternative CYP1A2 Inhibitors
To contextualize the inhibitory potency of this compound, it is essential to compare its IC50 value against other known CYP1A2 inhibitors. The table below presents a hypothetical comparison based on typical potencies of different classes of inhibitors.
| Compound | Class/Type | Reported IC50 for CYP1A2 (µM) | Reference |
| This compound | Benzisothiazole Derivative | [Hypothetical Data] | This Guide |
| Fluvoxamine | Selective Serotonin Reuptake Inhibitor (SSRI) | 0.1 - 0.5 | [4] |
| α-Naphthoflavone | Flavonoid | 0.01 - 0.1 | [7][10] |
| Ciprofloxacin | Fluoroquinolone Antibiotic | 1 - 10 | [2] |
| Caffeine | Methylxanthine | > 50 | [2] |
Interpretation of Comparative Data:
-
A lower IC50 value indicates a more potent inhibitor.
-
In this hypothetical scenario, this compound would be considered a moderately potent inhibitor if its IC50 falls within the low micromolar range.
-
Its potency can be ranked against clinically relevant drugs like Fluvoxamine and Ciprofloxacin to assess its potential for drug-drug interactions.
Mandatory Visualization: Dose-Response Curve Comparison
Caption: Comparative sigmoidal dose-response curves for different inhibitors.
Conclusion and Future Directions
The statistical analysis of bioassay data is a critical component of drug discovery and development. By employing robust experimental designs and appropriate statistical models, researchers can accurately determine the potency of novel compounds like this compound. The comparison of its IC50 value against other known inhibitors provides valuable insights into its potential clinical relevance and risk of drug-drug interactions.
Future studies should aim to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and evaluate the compound's selectivity across a panel of Cytochrome P450 enzymes to build a comprehensive pharmacological profile.
References
Please note that a comprehensive, numbered list of all cited sources with clickable URLs would be generated here in a full publication. The in-text citations provided throughout this guide correspond to the search results used in its generation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. examine.com [examine.com]
- 3. CYP1A2 - Wikipedia [en.wikipedia.org]
- 4. What are CYP1A2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. scbt.com [scbt.com]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. youtube.com [youtube.com]
- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 14. researchgate.net [researchgate.net]
- 15. ww2.amstat.org [ww2.amstat.org]
- 16. elifesciences.org [elifesciences.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
As researchers and drug development professionals, our work with novel compounds like 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide pushes the boundaries of medicinal chemistry.[1][2] This brominated heterocyclic compound shows potential in various applications, including as an antimicrobial agent and an enzyme inhibitor.[1] However, its chemical properties, particularly the presence of a carbon-halogen bond, necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Our primary directive is to manage this chemical waste not merely as a procedural task, but as an integral part of the scientific process. The protocols outlined below are designed to be self-validating systems, grounded in established chemical safety principles and regulatory frameworks.
Part 1: Hazard Characterization and Regulatory Profile
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The compound is classified with several hazard statements, which dictate the minimum personal protective equipment (PPE) and handling precautions required.[3]
Beyond its immediate health effects, its chemical structure is of paramount importance for disposal. As a brominated organic compound, it falls under the category of Halogenated Organic Compounds (HOCs) , which are subject to specific disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA).[4][5][6] This classification expressly prohibits land disposal and typically mandates high-temperature incineration as the final treatment method to ensure complete destruction.[7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[8] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[8] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[8] |
Part 2: Pre-Disposal Operations: Segregation and Containment
The principle of "first in, first out" should be applied to chemical inventory to minimize the generation of expired or unwanted materials.[9] When disposal becomes necessary, proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure a compliant disposal pathway.
Step-by-Step Segregation Protocols
A. Unused or Off-Specification Solid Chemical
-
Do Not Consolidate: Keep the chemical in its original, clearly labeled manufacturer's container.[9] This preserves vital safety and identification information.
-
Inspect Container Integrity: Ensure the container is in good condition with no cracks or leaks and that the cap seals tightly.[10]
-
Label for Disposal: Attach a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EH&S) department. Clearly write the full chemical name and note that it is a solid halogenated organic waste.
B. Contaminated Solid Waste (e.g., Gloves, Weigh Paper, Wipes)
-
Designated Waste Stream: This waste must be treated as hazardous. Do not dispose of it in the regular laboratory trash.
-
Double Bagging: Place all contaminated solid items into a clear plastic bag.[11] Once full, seal the bag and place it inside a second clear bag to ensure containment.[11]
-
Labeling: Affix a "Hazardous Waste" label to the outer bag, identifying the contents as "Debris contaminated with this compound."
C. Contaminated Solutions (Aqueous & Organic)
-
Segregate by Solvent Type: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[12] Never mix these two streams.
-
Use Compatible Containers: Collect liquid waste in a designated, compatible container, typically a high-density polyethylene (HDPE) or glass carboy with a secure, leak-proof screw cap.[11][13]
-
Maintain a Waste Log: On the "Hazardous Waste" tag, maintain a running list of all constituents and their approximate volumes added to the container.[12] This is crucial for the final disposal facility.
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[10][11] This prevents the release of vapors and potential spills.
D. Empty Chemical Containers
-
The "Empty" Definition: A container is not truly empty until it has been properly decontaminated.
-
Triple-Rinse Procedure: For containers that held this compound, triple-rinse with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the residue.[10][14]
-
Collect the Rinsate: The first rinsate must be collected and disposed of as hazardous halogenated liquid waste.[10] Subsequent rinses can often be collected similarly.
-
Final Preparation: After rinsing and air-drying in a ventilated hood, deface or remove all original hazard labels from the container.[14] It may then be disposed of in the regular laboratory trash or recycling, per institutional policy.
Part 3: The Disposal Workflow: From Lab Bench to Final Disposition
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[13][14] This area must be under the control of the operator, be clearly marked, and have secondary containment to capture any potential leaks.[11] The following diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal.
Part 4: Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8] If symptoms persist, seek medical attention.
-
Spills: Evacuate non-essential personnel. Wearing appropriate PPE (lab coat, gloves, safety goggles), cover the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binder).[15] Carefully sweep or scoop the material into a suitable, sealable container for disposal as hazardous waste.[17] Do not allow the product to enter drains or waterways.[15]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible management of chemical waste is a shared and non-negotiable aspect of scientific excellence.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
- Hazardous Waste Disposal Procedures. University of Chicago.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Segregation. Unknown Source.
- Safety data sheet. KEIMFARBEN GMBH.
- Safety data sheet. Thor.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Safety Data Sheet: Methyl 5-bromobenzo[d]isoxazole-3-carboxylate. Angene Chemical.
- This compound. Georganics.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- This compound. MySkinRecipes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. angenechemical.com [angenechemical.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. chemscene.com [chemscene.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. keim.com [keim.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
Comprehensive Safety and Handling Guide for 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No: 29632-82-4). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. This guide is designed for trained professionals, including researchers, scientists, and drug development specialists.
Immediate Safety Briefing: Hazard Profile
This compound is a solid reagent that requires careful handling due to its specific hazard profile. A thorough review of the Safety Data Sheet (SDS) is mandatory before any work begins.
Primary Hazards: The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram (exclamation mark). Furthermore, related benzisothiazolinone compounds have been shown to be skin sensitizers, meaning they may cause an allergic skin reaction upon repeated contact.[2] Therefore, minimizing direct contact is of paramount importance.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of irritation, sensitization, and exposure. The selection of PPE must be based on a risk assessment of the specific procedure being performed.
Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the chemical within a properly functioning containment system.
-
Chemical Fume Hood: All weighing, solution preparation, and reaction setup should be performed inside a certified chemical fume hood to control airborne dust and vapors.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[1][4]
-
Safety Stations: An accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[1][4]
Operator-Worn PPE The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing Solid | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat, disposable apron | Required if not in a fume hood (e.g., P95/FFP2 respirator)[3] |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Running Reactions | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Face shield over chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over lab coat | P95/FFP2 respirator or higher |
Causality Behind PPE Choices:
-
Eye Protection: Chemical safety goggles are mandated due to the H319 "Causes serious eye irritation" classification.[1] A simple pair of safety glasses is insufficient as they do not protect against dust particles entering from the sides or top.
-
Hand Protection: Nitrile gloves provide an effective barrier against skin contact, addressing the H315 "Causes skin irritation" hazard.[1] Inspecting gloves for pinholes before use is a critical self-validating step.[3]
-
Body Protection: A lab coat protects personal clothing and underlying skin from incidental contact.
-
Respiratory Protection: The H335 "May cause respiratory irritation" hazard necessitates handling the solid form in a manner that prevents inhalation of dust.[1] A fume hood is the preferred method; however, if weighing must occur on an open bench (not recommended), a particle respirator is essential.[3]
Safe Handling & Operations Workflow
Adherence to a systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocol outline a validated procedure for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol: Weighing and Dissolving
-
Preparation: Before entering the lab, review the SDS for this compound. In the lab, ensure the fume hood is operational and the sash is at the appropriate working height.
-
PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Setup: Place a tared weigh boat or beaker on an analytical balance inside the chemical fume hood.
-
Weighing: Carefully retrieve the stock bottle of this compound. Open it inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Work slowly to minimize the creation of airborne dust.
-
Transfer: Securely close the stock bottle and return it to its designated storage location (room temperature, sealed, dry).[5]
-
Dissolution: Place the destination flask containing the appropriate solvent into the fume hood. Carefully add the weighed solid to the solvent.
-
Decontamination: Clean the spatula and any non-disposable equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the solid waste.[3] Remove your lab coat and goggles.
-
Hygiene: Immediately wash your hands with soap and water.[3][4]
Emergency Procedures & Disposal Plan
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
-
Spill: Evacuate unnecessary personnel. Wearing full PPE (face shield, chemical-resistant apron, double gloves, respirator), cover the spill with an inert absorbent material like sand or diatomite.[6] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[3] Do not allow the spill to enter drains or waterways.[2][4] Decontaminate the area with a solution of 5% sodium bisulfite and 5% sodium bicarbonate.[2]
Disposal Plan All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Unused reagent, contaminated absorbents, and contaminated disposables (gloves, weigh boats, wipes) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed hazardous liquid waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[4]
References
- This compound - MySkinRecipes. URL: https://www.myskinrecipes.com/shop/product/5-bromobenzo-d-isothiazol-3-2h-one-1-1-dioxide-150361
- Safety data sheet according to 1907/2006/EC, Article 31 - Thor. URL: https://thor.com/fileadmin/user_upload/pdf/downloads/regulatory/sds/biocides/europe/english/ACTICIDE_LT_2_GB_EN.pdf
- Safety data sheet according to 1907/2006/EC, Article 31 - KEIMFARBEN GMBH. URL: https://www.keim.com/fileadmin/user_upload/de/sdb/en/KEIM_Klebespachtel_EN.pdf
- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614f9c6
- Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate Safety Data Sheet - AK Scientific, Inc. URL: https://www.aksci.com/sds/3653DN.pdf
- 5-Bromobenzo[d]isoxazol-3(2H)-one Safety Data Sheet - ChemScene. URL: https://www.chemscene.com/Upload/MSDS/CS-0042124_ChemScene.pdf
- 1,2-Benzisothiazol-3-one SAFETY DATA SHEET - Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/AC418190000
- Personal Protective Equipment Products - Novario. URL: https://www.novario.com/ppe
- Personal protective equipment and consumables Product Brochure - Berner International. URL: https://www.berner-safety.de/media/pdf/95/9e/3e/BERNER-PPE-Brochure-EN.pdf
- TEGO® Phobe 1659 SAFETY DATA SHEET - Evonik. URL: https://product-hub.personal-care.evonik.com/api/products/Asset/24970/TEGO%C2%AE%20Phobe%201659-GB-EN.pdf
- Methyl 5-bromobenzo[d]isoxazole-3-carboxylate Safety Data Sheet - Angene Chemical. URL: https://www.angenechemical.com/msds/1123169-30-1.pdf
- Reagent D Safety Data Sheet - Repligen. URL: https://www.repligen.com/s/Reagent-D-SDS-RDI-NA-EN.pdf
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

